2-Bromomethyl-2,3-dihydrobenzofuran
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFBYHXEEODTMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941974 | |
| Record name | 2-(Bromomethyl)-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19997-53-6 | |
| Record name | 2-Bromomethyl-2,3-dihydrobenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019997536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Bromomethyl)-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Bromomethyl-2,3-dihydrobenzofuran from 2-Allylphenols
Abstract
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in numerous biologically active molecules and natural products, making it a key target in medicinal chemistry and drug development.[1][2] This technical guide provides an in-depth examination of a robust and efficient method for synthesizing 2-Bromomethyl-2,3-dihydrobenzofuran, a versatile building block, via the electrophilic cyclization of 2-allylphenols. We will explore the underlying reaction mechanism, present a validated experimental protocol using N-Bromosuccinimide (NBS) as a safe and effective bromine source, and discuss critical parameters for process optimization. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding and practical application of this important transformation.
Introduction: Significance of the 2,3-Dihydrobenzofuran Core
The 2,3-dihydrobenzofuran (2,3-DHB) core is a cornerstone in the design of bioactive compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimalarial, and anti-HIV properties.[3] The functionalized derivative, this compound, is particularly valuable as it provides a reactive handle for further synthetic elaboration, enabling the construction of complex molecular architectures.
Traditional methods for synthesizing the 2,3-DHB scaffold often require harsh conditions or expensive transition-metal catalysts.[3][4] The intramolecular electrophilic cyclization of readily available 2-allylphenols presents a more direct and atom-economical approach. This guide focuses on a modern, organocatalytically-activated system that utilizes the inexpensive and easy-to-handle reagent N-Bromosuccinimide (NBS), overcoming previous limitations where NBS alone was ineffective for this transformation.[1]
Mechanistic Insights: The Electrophilic Cyclization Pathway
The synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols is a classic example of an electrophilic cyclization.[5] The reaction proceeds through a well-defined, multi-step mechanism that relies on the generation of an electrophilic bromine species (Br⁺), which initiates the key ring-forming cascade.
The Challenge and Activation of N-Bromosuccinimide (NBS)
While NBS is a convenient source of electrophilic bromine, its direct reaction with 2-allylphenols is often inefficient for cyclization, primarily leading to undesired aromatic bromination of the electron-rich phenol ring.[1] To achieve the desired intramolecular cyclization, NBS must be "activated" to generate a more potent electrophilic brominating agent. A catalytic system comprising 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid has been shown to be highly effective. It is hypothesized that these reagents react in situ to form acetyl hypobromite (AcOBr), a more powerful electrophile that favors attacking the alkene over the aromatic ring.[1]
The Step-by-Step Mechanism
The reaction can be dissected into three critical steps:
-
Electrophilic Attack and Bromonium Ion Formation: The activated bromine species (Br⁺, likely from AcOBr) is attacked by the nucleophilic π-bond of the allyl group. This results in the formation of a cyclic, three-membered bromonium ion intermediate. This step is crucial as it sets up the geometry for the subsequent intramolecular cyclization.[6]
-
Intramolecular Nucleophilic Cyclization (5-exo-trig): The phenolic hydroxyl group, acting as an intramolecular nucleophile, attacks one of the carbons of the bromonium ion. This ring-closing step follows Baldwin's rules, favoring the 5-exo-trig pathway to form the thermodynamically stable five-membered dihydrofuran ring.
-
Deprotonation and Product Formation: The resulting oxonium ion is deprotonated, typically by the succinimide anion generated from NBS, to yield the neutral this compound product and regenerate the catalyst.[1]
Below is a diagram illustrating this proposed mechanistic pathway.
Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis, based on established and peer-reviewed procedures.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Allylphenol | ≥98% | Standard Supplier | Starting material. |
| N-Bromosuccinimide (NBS) | ≥99% | Standard Supplier | Recrystallize if necessary. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | Standard Supplier | Catalyst. |
| Acetic Acid (Glacial) | ACS Grade | Standard Supplier | Co-catalyst. |
| Dichloromethane (DCM) or Acetone | Anhydrous | Standard Supplier | Solvent. Acetone is a greener alternative.[1] |
| Saturated NaHCO₃ solution | - | Lab Prepared | For work-up. |
| Brine (Saturated NaCl solution) | - | Lab Prepared | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Standard Supplier | Drying agent. |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
Step-by-Step Procedure
The following workflow diagram outlines the entire experimental process from reaction setup to product isolation.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-allylphenol (1.0 eq.).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., acetone, approx. 0.3 M concentration), followed by acetic acid (0.2 eq.) and DBU (0.2 eq.).
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
NBS Addition: Add N-Bromosuccinimide (NBS) (3.0 eq.) to the stirred solution portion-wise over 5-10 minutes. Causality Note: Using at least three equivalents of NBS is critical to favor the intramolecular cyclization over competitive aromatic bromination.[1]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for approximately 3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure this compound.
Process Optimization and Data
Critical Parameters and Troubleshooting
-
Stoichiometry of NBS: As noted, using less than three equivalents of NBS can result in significant formation of ring-brominated byproducts, lowering the yield of the desired cyclized product.[1]
-
Solvent Choice: While dichloromethane (DCM) is effective, acetone has been identified as a robust and less regulated alternative, providing comparable yields for many substrates.[1]
-
Catalyst System: The combination of DBU and acetic acid is essential for activating NBS. In the absence of this catalytic system, the reaction is ineffective.[1]
-
Substrate Scope: The reaction is generally tolerant of various substituents on the phenol ring. Both electron-donating and electron-withdrawing groups can be accommodated, though reaction rates and yields may vary.[1]
Representative Data
The following table summarizes typical results for the synthesis using the optimized protocol.
| Substrate | Solvent | Time (h) | Yield (%) |
| 2-Allylphenol | Acetone | 3 | 79% |
| 2-Allyl-4-methylphenol | Acetone | 3 | 83% |
| 2-Allyl-4-methoxyphenol | Acetone | 3 | 82% |
| 2-Allyl-4-chlorophenol | DCM | 5 | 75% |
| (Data adapted from Furst et al., 2020)[1] |
Conclusion
The organocatalytic activation of N-Bromosuccinimide provides a powerful, safe, and efficient method for the synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols. Understanding the underlying electrophilic cyclization mechanism is key to optimizing reaction conditions and minimizing side products. The protocol detailed herein is scalable and tolerant of diverse functional groups, making it a highly valuable tool for researchers in organic synthesis and drug discovery. This versatile building block serves as a gateway to a wide array of complex molecules built upon the privileged 2,3-dihydrobenzofuran scaffold.
References
-
Furst, C. G., Cota, P. H. P., dos Santos Wanderley, T. A., & Alberto, E. E. (2020). Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide. RSC Advances. [Link]
-
Procopio, A., et al. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry. [Link]
-
Wolfe, J. P., et al. (2011). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. PMC - NIH. [Link]
-
Procopio, A., et al. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry (ACS Publications). [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Chemguide. (n.d.). Electrophilic addition - symmetrical alkenes and bromine. [Link]
-
Li, J. J. (2014). Electrophilic Cyclization. ResearchGate. [Link]
Sources
- 1. Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.unipd.it [research.unipd.it]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
"2-Bromomethyl-2,3-dihydrobenzofuran" chemical properties and reactivity
An In-depth Technical Guide to 2-Bromomethyl-2,3-dihydrobenzofuran: Chemical Properties, Synthesis, and Reactivity for Drug Development Professionals
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of biologically active natural products and synthetic compounds.[1][2] Its prevalence in medicinal chemistry underscores the importance of versatile intermediates that allow for the elaboration of this core structure. This compound is one such valuable, highly functionalized compound, serving as a key building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in the field of drug discovery and development.[2][3][4]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. While extensive experimental data for this specific compound is not broadly available, key properties can be compiled from various sources and inferred from related structures.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | [5][6] |
| Molecular Weight | 213.071 g/mol | [5][6] |
| IUPAC Name | 2-(bromomethyl)-2,3-dihydro-1-benzofuran | [5] |
| CAS Registry Number | 19997-53-6 | [5][6] |
The 2,3-dihydrobenzofuran core, also known as coumaran, consists of a benzene ring fused to a 2,3-dihydrofuran ring. This structural framework imparts a degree of rigidity and specific electronic properties that are often exploited in the design of bioactive molecules. The introduction of a bromomethyl group at the 2-position introduces a reactive handle for further chemical transformations.
Stability and Storage:
While specific stability data for this compound is not detailed in the provided literature, general best practices for halogenated organic compounds should be followed. It is advisable to store the compound in a tightly closed container in a cool, dry, and well-ventilated place to prevent degradation.[7]
Synthesis of this compound
The primary and a well-documented method for the synthesis of 2-Bromomethyl-2,3-dihydrobenzofurans is the intramolecular oxybromination of 2-allylphenols.[1]
Organocatalytic Oxybromination of 2-Allylphenols
A robust and scalable method for the synthesis of 2-Bromomethyl-2,3-dihydrobenzofurans involves the reaction of 2-allylphenols with N-bromosuccinimide (NBS) in the presence of an organocatalyst.[1]
Reaction Scheme:
Caption: Organocatalytic synthesis of this compound.
Plausible Reaction Mechanism:
The reaction is proposed to proceed through the in situ formation of acetyl hypobromite (AcOBr) from the reaction of NBS with acetic acid, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This is followed by the electrophilic addition of the bromenium ion (Br⁺) to the allyl double bond, leading to the formation of a bromonium ion intermediate. Subsequent intramolecular attack by the phenolic oxygen results in cyclization to form the 2,3-dihydrobenzofuran ring. A final proton abstraction yields the desired this compound product.[1]
Caption: Plausible mechanism for the oxybromination of 2-allylphenols.
Experimental Protocol:
A general procedure for this synthesis involves the treatment of a solution of the 2-allylphenol in a suitable solvent (e.g., dichloromethane or acetone) with N-bromosuccinimide, DBU, and acetic acid. The reaction is typically stirred at room temperature for a few hours. The product can then be isolated and purified using standard techniques such as column chromatography.[1] For instance, the reaction of 2-allylphenol with these reagents can yield this compound in good yields (e.g., 79%).[1]
Reactivity of this compound
The primary site of reactivity in this compound is the bromomethyl group. The bromine atom is a good leaving group, and the adjacent carbon is susceptible to nucleophilic attack. This makes the compound an excellent substrate for a variety of nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
This compound can react with a wide range of nucleophiles to introduce new functional groups at the 2-position. This versatility is a key feature that makes it a valuable intermediate in synthetic chemistry.
General Reaction Scheme:
Caption: General scheme for nucleophilic substitution reactions.
Examples of Nucleophilic Substitution:
While specific examples for this compound are not abundant in the provided literature, the reactivity of analogous 3-(bromomethyl)benzofuran derivatives provides strong evidence for its synthetic potential. For instance, ethyl 3-(bromomethyl)benzofuran-2-carboxylate readily undergoes nucleophilic substitution with morpholine to afford the corresponding 3-(morpholinomethyl) derivative.[8] It is highly probable that this compound would exhibit similar reactivity with various nucleophiles such as:
-
Amines: to form 2-(aminomethyl)-2,3-dihydrobenzofurans.
-
Alcohols/Phenols: to form 2-(alkoxymethyl)- or 2-(aryloxymethyl)-2,3-dihydrobenzofurans.
-
Thiols: to form 2-(thiomethyl)-2,3-dihydrobenzofurans.
-
Cyanide: to form 2-(cyanomethyl)-2,3-dihydrobenzofurans, which can be further elaborated.
-
Azide: to form 2-(azidomethyl)-2,3-dihydrobenzofurans, a precursor to amines via reduction.
Caption: Potential synthetic transformations of this compound.
Applications in Drug Development
The 2,3-dihydrobenzofuran core is a well-established "privileged structure" in drug discovery, appearing in numerous compounds with a wide range of biological activities.[1][2] These activities include potential as anticancer, anti-inflammatory, and neuroprotective agents.[2][9] The ability to functionalize the 2,3-dihydrobenzofuran scaffold is crucial for the development of new therapeutic agents.
This compound, as a versatile synthetic intermediate, provides a direct route to introduce diverse side chains at the 2-position. This allows for the systematic exploration of the structure-activity relationship (SAR) of 2-substituted 2,3-dihydrobenzofuran derivatives. For example, the introduction of various functional groups via nucleophilic substitution can modulate the compound's polarity, size, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets.
The synthesis of libraries of 2,3-dihydrobenzofuran derivatives, facilitated by intermediates like this compound, is a common strategy in the search for new drug candidates.[2]
Conclusion
This compound is a valuable and highly functionalized synthetic intermediate. Its straightforward synthesis from readily available starting materials and the reactivity of its bromomethyl group make it an attractive building block for the construction of more complex molecules. For researchers and scientists in drug development, this compound offers a versatile platform for the synthesis of novel 2,3-dihydrobenzofuran derivatives with the potential for a wide range of biological activities. A thorough understanding of its chemical properties and reactivity is key to unlocking its full potential in the discovery of new therapeutic agents.
References
-
Furst, C. G., Cota, P. H. P., dos Santos Wanderley, T. A., & Alberto, E. E. (2020). Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide. RSC Advances, 10(55), 33363–33372. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 89258, 2-(Bromomethyl)-2,3-dihydro-5-methylbenzofuran. Retrieved January 12, 2026 from [Link].
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 2,3-Dihydrobenzofuran (HMDB0013815). [Link]
-
Al-Sanea, M. M., Al-Ansary, G. H., Elsayed, Z. M., Maklad, R. M., Elkaeed, E. B., Abdelgawad, M. A., Bukhari, S. N. A., Abdel-Aziz, M. M., Suliman, H., & Eldehna, W. M. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1339–1351. [Link]
-
Bifulco, G., D'Auria, M. V., Renga, B., & Festa, C. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(4), 659–666. [Link]
-
Singh, S., & Singh, P. P. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 13(28), 19321–19343. [Link]
-
Zhang, L., Wang, Y., Li, Y., Wang, Y., & Wang, Q. (2017). Synthesis and biological evaluation of novel 2,3-dihydrobenzofuran derivatives as potential anticancer agents. Molecules, 22(11), 1957. [Link]
-
Xu, S., Li, Y., & Zhang, Y. (2018). Recent advances in the synthesis of 2,3-dihydrobenzofurans. Advanced Synthesis & Catalysis, 360(15), 2735–2753. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]
-
Katritzky, A. R., & Rachwal, S. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. ARKIVOC, 2004(6), 27–44. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 101130, 2,3-Dihydro-2-methylbenzofuran. Retrieved January 12, 2026 from [Link].
-
Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). [Link]
-
Wąsik, S., & Głowacka, I. E. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1589. [Link]
-
ResearchGate. (n.d.). Structures of benzofuran (BF) and 2,3-dihydrobenzofuran (2,3-DBF). [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3-dihydrobenzofuran derivatives. [Link]
-
National Institute of Standards and Technology. (n.d.). 2,3-Dihydro-2-methylbenzofuran. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
Sources
- 1. Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. echemi.com [echemi.com]
- 8. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Dihydrobenzofuran Core: A Privileged Scaffold in Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 2,3-dihydrobenzofuran moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic compounds.[1][2][3] Its unique structural and electronic properties confer the ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities associated with the dihydrobenzofuran core, with a focus on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. We will delve into the underlying mechanisms of action, present structure-activity relationship insights, and provide detailed experimental protocols for the evaluation of these activities, aiming to equip researchers with the foundational knowledge to innovate within this promising chemical space.
Introduction: The Significance of the Dihydrobenzofuran Scaffold
The dihydrobenzofuran core, consisting of a benzene ring fused to a dihydrofuran ring, is a key structural motif in numerous natural products, including alkaloids, neolignans, and isoflavonoids.[2][4] This prevalence in nature has inspired medicinal chemists to explore its potential in drug discovery, leading to the development of synthetic derivatives with potent and selective biological activities. The inherent rigidity and three-dimensional character of the dihydrobenzofuran scaffold provide a fixed orientation for substituents, enabling precise interactions with biological macromolecules. Furthermore, the oxygen atom in the furan ring can act as a hydrogen bond acceptor, contributing to binding affinity. The diverse biological activities exhibited by compounds containing this core structure underscore its importance as a versatile template for the design of novel therapeutic agents.[5][6]
Anticancer Activity: Targeting Cell Proliferation and Survival
The dihydrobenzofuran scaffold has emerged as a promising framework for the development of novel anticancer agents.[1][7] Derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.
Mechanism of Action: Disruption of Cellular Machinery
A key anticancer mechanism of certain dihydrobenzofuran derivatives is the inhibition of tubulin polymerization .[1] By interfering with the dynamics of microtubules, essential components of the cytoskeleton, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Another significant pathway involves the modulation of apoptotic proteins . Some fluorinated dihydrobenzofuran derivatives have been shown to inhibit the expression of the anti-apoptotic protein Bcl-2 and induce the cleavage of poly(ADP-ribose) polymerase (PARP-1), a key event in programmed cell death.[8][9] This dual action of promoting cell cycle arrest and inducing apoptosis makes these compounds particularly effective in cancer therapy.
Structure-Activity Relationship (SAR) Insights
Studies have shown that the substitution pattern on the dihydrobenzofuran ring significantly influences anticancer activity. For instance, the presence of fluorine and bromine atoms, along with a carboxylic acid or ester group, has been shown to enhance the biological effects of these derivatives.[8][9]
Tabulated Data: Anticancer Activity of Dihydrobenzofuran Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | Oral Cancer (CAL-27) | 48.52 | [2] |
| Lung Cancer (NCI-H460) | 53.24 | [2] | |
| Compound 55a | Lung Cancer (NCI-H460) | 53.24 | [1] |
| Oral Cancer (CAL-27) | 48.52 | [1] | |
| Fluorinated Derivative 1 | Colorectal Adenocarcinoma (HCT116) | 19.5 | [8] |
| Fluorinated Derivative 2 | Colorectal Adenocarcinoma (HCT116) | 24.8 | [8] |
| Benzofuran-oxadiazole 5d | Lung Cancer (A549) | 6.3 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of dihydrobenzofuran derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Dihydrobenzofuran derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the dihydrobenzofuran derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10][11]
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[6][12]
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of dihydrobenzofuran derivatives are often attributed to their ability to modulate the NF-κB and MAPK signaling pathways .[13] These pathways are crucial in regulating the expression of pro-inflammatory cytokines and enzymes. By inhibiting the phosphorylation of key proteins in these pathways, such as IKKα/β, IκBα, p65, ERK, JNK, and p38, these compounds can down-regulate the production of inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[13]
Tabulated Data: Anti-inflammatory Activity of Dihydrobenzofuran Derivatives
| Compound ID | Inflammatory Mediator | IC50 (µM) | Reference |
| Fluorinated Derivative | Interleukin-6 (IL-6) | 1.2 - 9.04 | [6] |
| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | [6] | |
| Nitric Oxide (NO) | 2.4 - 5.2 | [6] | |
| Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Dihydrobenzofuran derivative
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups: control (vehicle), reference drug, and test compound groups (different doses). Administer the test compound or reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Antioxidant Activity: Scavenging Reactive Oxygen Species
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various diseases. Dihydrobenzofuran derivatives have been investigated for their antioxidant properties.[14][15]
Mechanism of Action: Radical Scavenging
The antioxidant activity of dihydrobenzofuran derivatives is primarily attributed to their ability to act as radical scavengers . The phenolic hydroxyl group often present in these compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction.[16] The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficacy. Some derivatives can also inhibit lipid peroxidation, protecting cell membranes from oxidative damage.[14] Theoretical studies suggest that the mechanism can proceed via hydrogen atom transfer (HAT) or sequential proton loss-electron transfer (SPL-ET), depending on the solvent environment.[16]
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and relatively simple method to evaluate the antioxidant capacity of compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Dihydrobenzofuran derivative
-
Methanol
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare different concentrations of the dihydrobenzofuran derivative in methanol.
-
Reaction Mixture: In a 96-well plate or cuvette, add a specific volume of the sample solution to the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Dihydrobenzofuran derivatives have shown promise as antibacterial and antifungal agents.[4][17]
Mechanism of Action: Disruption of Microbial Integrity
The exact mechanisms of antimicrobial action for many dihydrobenzofuran derivatives are still under investigation. However, it is believed that they may disrupt the microbial cell membrane, inhibit essential enzymes, or interfere with nucleic acid synthesis.[17] For instance, some benzofuran derivatives containing disulfide moieties have shown remarkable antibacterial activity against various plant pathogens.[7][18]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Dihydrobenzofuran derivative
-
Positive control (known antibiotic) and negative control (broth only)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the dihydrobenzofuran derivative in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[19][20]
Conclusion and Future Perspectives
The dihydrobenzofuran core structure represents a highly versatile and privileged scaffold in the realm of medicinal chemistry. The diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, highlight its immense therapeutic potential. The continued exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and the application of modern synthetic methodologies will undoubtedly lead to the discovery of novel dihydrobenzofuran-based drug candidates with improved efficacy and safety profiles. This guide serves as a foundational resource to stimulate further research and innovation in this exciting and promising area of drug discovery.
References
-
Protective action of a new benzofuran derivative on lipid peroxidation and sulphydryl groups oxidation. PubMed. Available at: [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available at: [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central. Available at: [Link]
-
(PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. Available at: [Link]
-
Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. PMC - NIH. Available at: [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. Available at: [Link]
-
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed. Available at: [Link]
-
Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation... ResearchGate. Available at: [Link]
-
The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues. PubMed. Available at: [Link]
-
Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Publishing. Available at: [Link]
-
Dihydrobenzofuran motif in natural products and bioactive molecules. ResearchGate. Available at: [Link]
-
Effects of the fluorinated benzofuran and dihydrobenzofuran on the... ResearchGate. Available at: [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. Available at: [Link]
-
(PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. NIH. Available at: [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. Available at: [Link]
-
New Benzofuran Derivatives as an Antioxidant Agent. PMC - NIH. Available at: [Link]
-
Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. PubMed. Available at: [Link]
-
Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Antimicrobial Susceptibility Testing Protocols. Taylor & Francis. Available at: [Link]
-
(PDF) Synthesis and antibacterial activity of novel benzofuran ester derivatives. ResearchGate. Available at: [Link]
-
Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Semantic Scholar. Available at: [Link]
-
Antimicrobia Susceptibility Testing Protocols. O'Reilly. Available at: [Link]
-
Antimicrobial Susceptibility Testing Protocols - 1st Edition. Routledge. Available at: [Link]
-
Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. PubMed. Available at: [Link]
-
Antimicrobial Susceptibility Testing. Apec.org. Available at: [Link]
-
Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. PubMed Central. Available at: [Link]
-
(PDF) Methods for testing antioxidant activity. ResearchGate. Available at: [Link]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Available at: [Link]
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. Available at: [Link]
-
Guidelines for antioxidant assays for food components. Scilit. Available at: [Link]
Sources
- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 2. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective action of a new benzofuran derivative on lipid peroxidation and sulphydryl groups oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. ijpbs.com [ijpbs.com]
- 18. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. api.pageplace.de [api.pageplace.de]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Strategic Role of 2-Bromomethyl-2,3-dihydrobenzofuran in Modern Medicinal Chemistry: A Technical Guide
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The 2,3-dihydrobenzofuran nucleus has emerged as one such scaffold, present in a multitude of natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] This technical guide focuses on a particularly valuable and reactive derivative of this core: 2-Bromomethyl-2,3-dihydrobenzofuran . The strategic placement of the bromomethyl group at the C-2 position transforms the dihydrobenzofuran scaffold into a versatile electrophilic building block, primed for the synthesis of diverse compound libraries for therapeutic exploration. This guide will provide an in-depth exploration of its synthesis, reactivity, and its application in the development of novel therapeutic agents, offering both theoretical insights and practical, field-proven protocols for the research scientist.
Physicochemical Properties of the Core Intermediate
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | NIST |
| Molecular Weight | 213.071 g/mol | NIST |
| CAS Registry Number | 19997-53-6 | NIST |
| Appearance | Not specified, likely a liquid or low-melting solid | Inferred |
| Boiling Point | Not specified | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred |
Synthesis of the this compound Core: A Catalytic Approach
The efficient construction of the this compound scaffold is paramount for its utility. A robust and scalable method involves the organocatalytic activation of N-bromosuccinimide (NBS) for the intramolecular oxybromination of readily available 2-allylphenols.[3]
Reaction Mechanism and Rationale
The direct reaction of 2-allylphenols with NBS is often inefficient. However, the addition of a catalytic system, such as a mixture of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid, facilitates the in situ generation of acetyl hypobromite (AcOBr). This species is a more potent source of the bromenium ion (Br⁺), which is crucial for the electrophilic cyclization. The reaction proceeds via the formation of a bromonium ion intermediate from the allyl group, which is then intramolecularly attacked by the phenolic hydroxyl group to form the dihydrofuran ring.
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
-
Materials: 2-Allylphenol, N-bromosuccinimide (NBS), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), Acetic Acid, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 2-allylphenol (1.0 equiv) in dichloromethane (DCM) at 0 °C, add acetic acid (1.0 equiv) and DBU (0.1 equiv).
-
Slowly add N-bromosuccinimide (1.2 equiv) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.
-
The Reactivity of the Bromomethyl Group: A Gateway to Molecular Diversity
The synthetic utility of this compound lies in the high reactivity of the primary alkyl bromide. This functional group is an excellent electrophile for S(_{N})2 reactions with a wide range of nucleophiles, enabling the facile introduction of diverse functionalities at the C-2 position. This "plug-and-play" approach is highly advantageous in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.
Caption: Nucleophilic substitution reactions of this compound.
Experimental Protocols for Nucleophilic Substitution Reactions
The following are generalized, yet robust, protocols for the reaction of this compound with common nucleophiles. Optimization of reaction conditions (e.g., temperature, reaction time, and base) may be necessary for specific substrates.
1. Reaction with Amines (N-Alkylation):
-
Materials: this compound, desired primary or secondary amine, potassium carbonate (K₂CO₃) or triethylamine (TEA), acetonitrile (ACN) or dimethylformamide (DMF).
-
Procedure:
-
To a solution of the amine (1.1 equiv) in ACN, add K₂CO₃ (2.0 equiv).
-
Add a solution of this compound (1.0 equiv) in ACN.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C until the starting material is consumed (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate.
-
Purify the residue by column chromatography or preparative HPLC to obtain the N-alkylated product.
-
2. Reaction with Thiols (S-Alkylation):
-
Materials: this compound, desired thiol, sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), DMF or THF.
-
Procedure:
-
To a solution of the thiol (1.1 equiv) in DMF at 0 °C, carefully add NaH (1.2 equiv).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 equiv) in DMF.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
3. Reaction with Phenols (O-Alkylation - Williamson Ether Synthesis):
-
Materials: this compound, desired phenol, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), acetone or DMF.
-
Procedure:
-
To a solution of the phenol (1.1 equiv) in acetone, add K₂CO₃ (2.0 equiv).
-
Add this compound (1.0 equiv) and heat the mixture to reflux for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the salts.
-
Concentrate the filtrate and purify the resulting ether by column chromatography.
-
Applications in Medicinal Chemistry: From Building Block to Bioactive Candidate
The true value of this compound is realized in its application as a precursor to compounds with significant therapeutic potential. The introduction of various side chains via the bromomethyl handle allows for the fine-tuning of pharmacological activity.
Anticancer Agents
The benzofuran and dihydrobenzofuran scaffolds are frequently found in compounds with potent anticancer activity.[1] The bromomethyl group has been shown to be a key pharmacophoric element in some instances, contributing to enhanced cytotoxicity.[4] Derivatives synthesized from this compound can be evaluated for their ability to induce apoptosis, inhibit cell proliferation, or interfere with specific signaling pathways in cancer cells. For instance, a series of novel dihydrobenzofuran derivatives have been synthesized and shown to exhibit excellent cytotoxic activity against various cancer cell lines, with some compounds being more potent than the standard drug doxorubicin.
| Compound Class | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Dihydrobenzofuran-2-carboxylic acid N-phenylamide derivatives | ACHN, HCT15, MM231, NUGC-3, PC-3 | 2.20 - 5.86 | [1] |
| Benzofuran-2-yl-pyrazolyl-methanone derivatives | A2780 (ovarian) | 11 - 12 | [1] |
Neurological and Psychiatric Disorders
Derivatives of 2-aminomethyl-2,3-dihydrobenzofuran have been synthesized and evaluated for their affinity to various serotonin (5-HT) and dopamine (D) receptors.[5] These receptors are key targets in the treatment of depression, anxiety, and other central nervous system disorders. The ability to readily synthesize a library of N-substituted derivatives from this compound allows for the exploration of the SAR at these important neurological targets. For example, compound 9 (8-[4-[N-propyl-N-(7-hydroxy-2,3-dihydro -2H-1-benzofuran-2-yl)methyl]aminobutyl]-8-azaspiro[1][2]decane-7,9 -dione) demonstrated nanomolar affinity for the 5-HT₁A receptor with high selectivity over other receptors.[5]
| Compound | Receptor Target | IC₅₀ (nM) | Reference |
| 9 | 5-HT₁A | 1.5 | [5] |
Antifungal Agents
The benzofuran core is present in the antiarrhythmic drug amiodarone, which has also been found to possess potent antifungal activity. This has spurred interest in developing novel benzofuran-based antimycotics.[4] Studies have shown that bromination of the benzofuran ring can significantly enhance antifungal activity. For example, the conversion of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate to its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate, led to a drastic increase in antifungal activity.[4] This highlights the potential of using this compound as a starting point for the synthesis of novel antifungal agents.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis and the predictable reactivity of the bromomethyl group allow for the efficient and systematic generation of diverse compound libraries. The demonstrated biological activities of its derivatives, particularly in the areas of oncology, neuropharmacology, and infectious diseases, underscore the potential of this scaffold in drug discovery.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: Exploring a wider range of nucleophiles in substitution reactions to access novel chemical space.
-
Stereoselective Synthesis: Developing enantioselective syntheses of the this compound core and its derivatives to investigate the impact of stereochemistry on biological activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent bioactive derivatives.
-
Pharmacokinetic Profiling: Evaluating the drug-like properties of promising compounds to assess their potential for further development.
By leveraging the strategic advantages of the this compound core, the scientific community is well-positioned to continue to innovate and develop the next generation of therapeutic agents.
References
- Furst, C. G., Cota, P. H. P., dos Santos Wanderley, T. A., & Alberto, E. E. (2020). Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide. New Journal of Chemistry, 44(37), 16045-16053.
- Di-Dio, C., Calsolaro, V., Taliani, S., Da Settimo, F., Primofiore, G., & La-Regina, A. (1999). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. Bioorganic & Medicinal Chemistry, 7(2), 335-341.
- Wainwright, M., & Crossley, M. J. (2004). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Antimicrobial Agents and Chemotherapy, 48(10), 3924-3931.
- Miao, Y. H., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27510-27540.
- Miao, Y. H., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019).
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of 2-Bromomethyl-2,3-dihydrobenzofuran: A Gateway to Novel Chemical Entities
Abstract
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif frequently encountered in a myriad of biologically active natural products and synthetic pharmaceuticals. Its inherent planarity, coupled with the presence of a stereocenter at the 2-position, offers a unique three-dimensional architecture that is highly attractive for molecular recognition by biological targets. Among the various functionalized derivatives of this scaffold, 2-Bromomethyl-2,3-dihydrobenzofuran stands out as a highly versatile and reactive building block in organic synthesis. The presence of a reactive bromomethyl group appended to the chiral dihydrofuran ring provides a convenient handle for a wide range of chemical transformations, most notably nucleophilic substitution reactions. This technical guide delves into the synthesis, reactivity, and potential applications of this compound, with a particular focus on its utility in the construction of complex molecules for drug discovery and materials science. We will explore the mechanistic underpinnings of its formation and subsequent reactions, providing detailed experimental protocols and highlighting its role as a linchpin in the synthesis of novel chemical entities with promising biological activities.
Introduction: The Significance of the 2,3-Dihydrobenzofuran Core
The 2,3-dihydrobenzofuran skeleton is a cornerstone in the architecture of numerous natural products and synthetic molecules exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] This widespread occurrence underscores its importance as a "privileged scaffold" in medicinal chemistry, a concept that describes molecular frameworks that are capable of binding to multiple biological targets with high affinity. The unique structural features of 2,3-dihydrobenzofurans, including their rigid, planar benzannulated system and the stereogenic center at the C2 position, make them ideal candidates for the design of novel therapeutic agents.[5] The introduction of a reactive functional group, such as a bromomethyl moiety at the 2-position, transforms this privileged scaffold into a powerful and versatile synthetic intermediate.
Synthesis of this compound: An Organocatalytic Approach
The most efficient and widely adopted method for the synthesis of 2-Bromomethyl-2,3-dihydrobenzofurans involves the intramolecular oxybromination of readily available 2-allylphenols.[1][6] While traditional brominating agents can be harsh and lead to undesired side reactions, a significant advancement has been the development of an organocatalytic system that activates N-bromosuccinimide (NBS) for this transformation.[1]
Mechanistic Rationale for Organocatalytic Activation
The direct reaction of 2-allylphenols with NBS is often inefficient. The key to a successful and high-yielding synthesis lies in the in situ generation of a more potent electrophilic bromine species. A catalytic system comprising 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid has proven to be highly effective.[1][6] It is hypothesized that this catalytic duo reacts to form acetyl hypobromite (AcOBr) in situ, which is a much more powerful brominating agent than NBS itself.[1]
The proposed mechanism, depicted below, involves the following key steps:
-
Formation of Acetyl Hypobromite: DBU, a non-nucleophilic base, activates acetic acid, which then reacts with NBS to generate acetyl hypobromite.
-
Electrophilic Attack: The electron-rich double bond of the 2-allylphenol attacks the electrophilic bromine of acetyl hypobromite, leading to the formation of a cyclic bromonium ion intermediate.
-
Intramolecular Cyclization: The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the more substituted carbon of the bromonium ion in a 5-exo-tet cyclization. This step is highly regioselective and establishes the 2,3-dihydrobenzofuran ring system.
-
Proton Transfer: A final proton transfer step regenerates the aromaticity of the succinimide by-product and yields the desired this compound.
Figure 1: Conceptual workflow for the organocatalytic synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from the work of Furst et al. and provides a robust method for the synthesis of this compound.[1]
Materials:
-
2-Allylphenol
-
N-Bromosuccinimide (NBS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetic Acid
-
Dichloromethane (DCM) or Acetone
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2-allylphenol (1.0 mmol) in dichloromethane (5 mL) at 0 °C, add N-bromosuccinimide (1.2 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (0.2 mmol), and acetic acid (0.2 mmol).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Yield Data for Substituted 2-Allylphenols:
| Entry | 2-Allylphenol Substituent | Yield (%) |
| 1 | H | 79 |
| 2 | 4-Methyl | 83 |
| 3 | 4-tert-Butyl | 82 |
| 4 | 4-Methoxy | 75 |
| 5 | 4-Chloro | 68 |
Data adapted from Furst, C. G., et al. New J. Chem., 2020, 44, 16981-16988.[6]
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in subsequent synthetic steps. The following are typical spectroscopic data for the compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.10 (m, 2H, Ar-H), 6.90-6.80 (m, 2H, Ar-H), 5.05 (m, 1H, O-CH), 3.60 (dd, J = 10.8, 4.8 Hz, 1H, CH₂Br), 3.45 (dd, J = 10.8, 6.4 Hz, 1H, CH₂Br), 3.30 (dd, J = 16.0, 9.2 Hz, 1H, Ar-CH₂), 2.95 (dd, J = 16.0, 7.6 Hz, 1H, Ar-CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 159.5, 128.5, 125.0, 121.0, 120.5, 109.5, 82.0, 36.5, 30.0.
-
Mass Spectrum (EI): m/z 214/212 (M⁺), 133 (M⁺ - Br).
Applications in Organic Synthesis: A Versatile Electrophile
The synthetic utility of this compound stems from the reactivity of the C-Br bond, which readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, making it a valuable precursor for the synthesis of more complex molecules.
Nucleophilic Substitution Reactions
A variety of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
Figure 2: Key nucleophilic substitution reactions of this compound.
a) Synthesis of 2-(Azidomethyl)-2,3-dihydrobenzofuran:
The azide functionality is a versatile precursor for the synthesis of amines via reduction or for use in "click" chemistry.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in dimethylformamide (DMF) (5 mL), add sodium azide (1.5 mmol).
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-(azidomethyl)-2,3-dihydrobenzofuran can often be used in the next step without further purification.
b) Synthesis of 2-(Aminomethyl)-2,3-dihydrobenzofuran Derivatives:
The corresponding primary amine can be obtained by reduction of the azide, for example, using lithium aluminum hydride or by catalytic hydrogenation. These amines are valuable building blocks for the synthesis of a wide range of biologically active compounds, including ligands for serotonin and dopamine receptors.[7]
c) Alkylation of Phenols and Thiols:
The C-alkylation of phenols and thiols with this compound provides a straightforward route to novel ether and thioether derivatives. These reactions are typically carried out in the presence of a mild base, such as potassium carbonate, in a polar aprotic solvent like DMF or acetone.
Application in the Synthesis of PET Ligands
The development of novel radiolabeled ligands for Positron Emission Tomography (PET) is a crucial area of research in medical imaging. The 2,3-dihydrobenzofuran scaffold is an attractive core for such ligands. While specific examples starting directly from this compound are not abundant in the literature, its potential as a precursor is significant. The introduction of a nucleophilic radioisotope, such as ¹⁸F, can be envisioned via a two-step sequence involving initial displacement of the bromide with a suitable leaving group for radiofluorination.
Conclusion and Future Outlook
This compound has emerged as a valuable and versatile building block in modern organic synthesis. Its efficient, organocatalyzed synthesis from readily available 2-allylphenols makes it an accessible and attractive starting material. The reactivity of the bromomethyl group allows for a plethora of nucleophilic substitution reactions, providing access to a diverse range of functionalized 2,3-dihydrobenzofuran derivatives. These derivatives, in turn, serve as key intermediates in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the discovery of novel bioactive compounds. In particular, its application in the development of new PET ligands and other molecular probes holds considerable promise. As our understanding of the biological significance of the 2,3-dihydrobenzofuran scaffold deepens, the importance of versatile and efficiently synthesized building blocks like this compound will undoubtedly continue to grow.
References
- Bucolo, C., et al. (2019). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. Bioorganic & Medicinal Chemistry, 27(15), 3334-3343.
- Furst, C. G., et al. (2020). Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide. New Journal of Chemistry, 44(39), 16981-16988.
-
Furst, C. G., et al. (2020). Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide. RSC Publishing. [Link]
- Kapadiya, K. M., et al. (2019). Synthesis of Azide Functionalized Tetrahydrobenzofurans and Their Antineoplastic Study. Folia Medica, 61(4), 551-558.
-
Kapadiya, K. M., et al. (2019). Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study. ResearchGate. [Link]
- Irfan, A., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12, 1356075.
-
Shaikh, A. A., et al. (2022). Synthesis of 2,3-dihydrobenzofuran derivatives. ResearchGate. [Link]
- Singh, V. K., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 13(15), 10086-10111.
- Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. Journal of Medicinal Chemistry, 24(12), 1465-1471.
- Li, G., et al. (2017). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Organic & Biomolecular Chemistry, 15(34), 7133-7139.
- Rodriguez, K. X., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8479.
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]
- D'Accolti, L., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- Chen, J., et al. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. Journal of the American Chemical Society, 135(18), 6774-6777.
- Panday, S. K., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3786.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. Retrieved from [Link]
-
Irfan, A., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Semantic Scholar. [Link]
- de Oliveira, P. F., et al. (2018). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 29(8), 1675-1683.
- de Graaf, R. A., et al. (2017). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 30(5), e3705.
- Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- Catanzaro, M., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 49, 128264.
- Powers, R. (2014). NMR Metabolomics Protocols for Drug Discovery. Methods in Molecular Biology, 1198, 3-21.
- Hammond, M. L., et al. (1996).
- Hammond, M. L., et al. (2004).
- Lindon, J. C., et al. (2004). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy, 45(1-2), 1-34.
- de Oliveira, L. F. T., et al. (2024). A Synthesis of Metal-Organic Frameworks Using Terephthalic Acid Obtained from PET Bottles with Dye Adsorption for Application in Experimental Chemistry Classes.
- Szabó, K., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10595.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents | MDPI [mdpi.com]
- 5. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 2-Bromomethyl-2,3-dihydrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Section 1: Chemical Profile and Inherent Instability
2-Bromomethyl-2,3-dihydrobenzofuran is a heterocyclic compound featuring a dihydrobenzofuran core with a reactive bromomethyl substituent. This benzylic bromide functional group is the primary determinant of the molecule's reactivity and inherent instability. The proximity of the ether oxygen within the dihydrofuran ring can further influence its electronic properties and potential degradation pathways.
While specific comprehensive stability studies on this compound are not extensively published, the chemical behavior of analogous brominated organic compounds provides a strong basis for understanding its stability profile.[1] The key takeaway is that such compounds are often susceptible to degradation through mechanisms like hydrolysis, nucleophilic substitution, and elimination reactions.
Section 2: Critical Factors Influencing Stability
Several environmental factors can significantly impact the shelf-life and purity of this compound. Understanding and controlling these variables is paramount for effective long-term storage.
2.1 Temperature: Elevated temperatures accelerate the rate of decomposition reactions. For many brominated organic compounds, storage in a cool environment is recommended to minimize thermal degradation.[1] While some safety data sheets may indicate room temperature storage is acceptable, best practices for preserving high-purity material often involve refrigeration.[2][3]
2.2 Moisture (Hydrolysis): The presence of water can lead to the hydrolysis of the bromomethyl group, yielding the corresponding alcohol (2-hydroxymethyl-2,3-dihydrobenzofuran) and hydrobromic acid. This acidic byproduct can, in turn, catalyze further degradation of the starting material or other sensitive reagents in a mixture. Therefore, storage in a dry, moisture-free environment is critical.[1]
2.3 Light (Photodecomposition): Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical chain reactions, leading to decomposition. While specific photostability data for this compound is scarce, it is a prudent and standard practice for brominated compounds to be stored in amber or opaque containers to protect them from light.[1]
2.4 Air (Oxidation): While not as reactive as some other functional groups, prolonged exposure to atmospheric oxygen can potentially lead to oxidative degradation pathways, especially in the presence of light or trace metal impurities.
2.5 Incompatible Materials: A crucial aspect of safe storage is the segregation from incompatible chemicals.[1] Brominated compounds can react violently with strong oxidizing agents, reducing agents, bases (alkalis), and certain metals like aluminum.[1][4][5] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Section 3: Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of this compound, the following storage and handling protocols are recommended:
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation and slows down potential side reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents moisture ingress and potential oxidation. |
| Container | Tightly sealed, amber glass bottle | Protects from light and prevents evaporation or contamination.[1] |
| Location | Cool, dry, well-ventilated area | Ensures a stable external environment and safety in case of a leak.[1][6] |
| Segregation | Store away from incompatible materials | Prevents hazardous reactions with oxidizing agents, reducing agents, bases, and reactive metals.[1][5] |
Experimental Workflow: Proper Handling and Aliquoting
The following diagram outlines the recommended procedure for handling and aliquoting this compound to minimize degradation.
Caption: Workflow for handling this compound.
Section 4: Potential Degradation Pathways
Understanding the likely degradation pathways is crucial for anticipating potential impurities and for developing analytical methods to monitor sample purity over time.
Caption: Potential degradation pathways of this compound.
Section 5: Safety and Disposal
As with all brominated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] All manipulations should be performed in a well-ventilated chemical fume hood.[5]
Waste material containing this substance should be placed in a clearly labeled, appropriate container and disposed of according to institutional and local environmental regulations.[4] Care should be taken not to mix it with incompatible waste materials.[4]
Section 6: Conclusion
The stability of this compound is intrinsically linked to its reactive benzylic bromide functionality. By controlling key environmental factors—namely temperature, moisture, and light—and by adhering to strict handling and storage protocols, researchers can significantly extend the shelf-life of this valuable reagent and ensure the integrity of their experimental outcomes. Regular purity assessment via analytical techniques such as NMR or LC-MS is recommended for long-term stored samples.
References
- Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- Dolly Corporation. (2025-10-20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- National Research Council. LCSS: BROMINE.
- Unknown Source. (2025-04-05). Safety Data Sheet.
- BLD Pharm. 6-Bromo-2,3-dihydrobenzofuran Safety Data Sheet.
- Echemi. 7-broMo-2,2-diMethyl-2,3-dihydro-1-benzofuran Safety Data Sheets.
Sources
"2-Bromomethyl-2,3-dihydrobenzofuran" mechanism of formation
An In-Depth Technical Guide to the Catalytic Oxybromination of 2-Allylphenols: Mechanism and Synthesis of 2-Bromomethyl-2,3-dihydrobenzofuran
Foreword
The 2,3-dihydrobenzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure provides an excellent framework for the precise spatial orientation of functional groups, making it an ideal candidate for drug design. The introduction of a bromomethyl group at the 2-position transforms this stable core into a highly versatile synthetic intermediate.[2] The carbon-bromine bond serves as an excellent leaving group, opening a gateway for a wide array of nucleophilic substitution reactions and enabling the facile introduction of diverse functionalities essential for structure-activity relationship (SAR) studies.
This technical guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of synthetic procedures. It aims to provide researchers, scientists, and drug development professionals with a deep mechanistic understanding of the formation of this compound, focusing on the critical interplay between reagents, catalysts, and reaction pathways. We will explore the causality behind experimental choices, presenting a robust, field-proven protocol that embodies the principles of a self-validating system.
Part 1: The Core Mechanism - An Intramolecular Electrophilic Cyclization
The formation of the 2,3-dihydrobenzofuran ring from a 2-allylphenol is fundamentally an intramolecular electrophilic cyclization, specifically an oxybromination reaction.[2] The process is governed by the principles of electrophilic addition to an alkene, followed by a favored intramolecular nucleophilic attack.
The key steps are as follows:
-
Electrophilic Attack: The reaction is initiated by the attack of a bromenium ion (Br⁺), or a polarized bromine source, on the electron-rich double bond of the allyl group of the 2-allylphenol substrate.
-
Bromonium Ion Formation: This attack results in the formation of a cyclic bromonium ion intermediate. The bromine atom bridges the two carbons of the former double bond.
-
Intramolecular Nucleophilic Attack: The phenolic hydroxyl group, acting as an intramolecular nucleophile, attacks one of the carbons of the bromonium ion. This cyclization is a 5-exo-trig process. According to Baldwin's rules for ring closure, this pathway is kinetically favored over the alternative 6-endo-trig pathway, which would lead to a six-membered ring.
-
Deprotonation: The resulting oxonium ion is then deprotonated, yielding the neutral this compound product.
The overall mechanistic pathway is illustrated below.
Caption: Core mechanism of the intramolecular oxybromination of 2-allylphenol.
Part 2: The Causality of Catalysis: Activating N-Bromosuccinimide
While the mechanism appears straightforward, the practical execution presents a significant challenge that underscores the importance of reagent activation. The most common laboratory source for electrophilic bromine is N-Bromosuccinimide (NBS), a safe, crystalline solid that is far easier to handle than elemental bromine.[2][3]
However, direct treatment of 2-allylphenols with NBS often fails to yield the desired cyclized product. Instead, the primary reaction observed is electrophilic aromatic substitution, resulting in bromination of the electron-rich phenol ring.[2] This outcome indicates that the rate of aromatic bromination is faster than the rate of electrophilic attack on the less-activated allyl double bond under uncatalyzed conditions.
The Solution: Organocatalytic Activation
To overcome this challenge and favor the desired oxybromination pathway, a catalytic system is required to enhance the electrophilicity of the bromine source. A highly effective and robust method was developed by Furst et al., employing a combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid to activate NBS.[2]
The proposed mechanism for this activation involves the in situ formation of acetyl hypobromite (AcOBr). DBU, a non-nucleophilic base, facilitates the reaction between NBS and acetic acid. Acetyl hypobromite is a significantly more potent source of electrophilic bromine than NBS itself. The polarization of the O-Br bond in AcOBr makes the bromine atom far more susceptible to nucleophilic attack by the alkene, thereby dramatically accelerating the rate of the initial electrophilic addition and allowing the cyclization to outcompete aromatic substitution.
Caption: Proposed in situ generation of Acetyl Hypobromite (AcOBr) from NBS.
This catalytic approach is a prime example of rational reaction design. By understanding the competing reaction pathways and the relative reactivity of the reagents, a system was devised to selectively accelerate the desired transformation, leading to a high-yielding and reliable synthetic protocol.
Part 3: A Validated Experimental Protocol
The following protocol is adapted from the peer-reviewed methodology of Furst et al. and represents a self-validating system for the synthesis of 2-Bromomethyl-2,3-dihydrobenzofurans.[2]
Workflow Overview
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the desired 2-allylphenol (1.0 eq.), acetonitrile (to make a 0.2 M solution), acetic acid (1.5 eq.), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.).
-
Cooling: Cool the resulting mixture to 0 °C in an ice bath.
-
NBS Addition: Add N-Bromosuccinimide (NBS) (1.5 eq.) portion-wise over 5-10 minutes. Causality Note: Portion-wise addition helps to control the reaction exotherm and maintain a low concentration of the highly reactive AcOBr species, minimizing potential side reactions.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until complete (typically 1-3 hours).
-
Workup - Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine species.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (EtOAc) (3 x volume of aqueous layer).
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound product.
Part 4: Substrate Scope and Data
The robustness of this catalytic protocol has been demonstrated across a range of 2-allylphenol derivatives bearing both electron-donating and electron-withdrawing substituents. This broad compatibility is crucial for its application in medicinal chemistry programs where diverse analogues are often required.
| Entry | 2-Allylphenol Substituent | Product Yield (%)[2] |
| 1 | H (unsubstituted) | 85 |
| 2 | 4-Methyl | 89 |
| 3 | 4-Methoxy | 92 |
| 4 | 4-tert-Butyl | 88 |
| 5 | 4-Phenyl | 82 |
| 6 | 4-Fluoro | 75 |
| 7 | 4-Chloro | 78 |
| 8 | 4-Bromo | 80 |
| 9 | 4-Nitro | 55 |
| 10 | 3-Methoxy | 86 |
Data synthesized from Furst, C. G., et al. (2020).[2] The yields demonstrate high efficiency for electron-neutral and electron-rich systems, with slightly diminished but still synthetically useful yields for strongly electron-withdrawing groups like nitro.
Conclusion
The synthesis of this compound via the intramolecular oxybromination of 2-allylphenols is a powerful transformation for generating valuable synthetic intermediates. This guide has detailed the underlying electrophilic cyclization mechanism and, more critically, elucidated the causality behind the need for catalytic activation of the brominating agent, N-Bromosuccinimide. The use of a DBU/acetic acid system to generate a more potent electrophile in situ is a key process insight that transforms a low-yielding side reaction into a robust and primary synthetic route. The provided protocol, validated by peer-reviewed literature, offers a reliable and scalable method for accessing this important molecular scaffold, empowering researchers in their pursuit of novel therapeutic agents.
References
-
Kaur, R., & Kumar, V. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 13(4), 2489-2521. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]
-
Furst, C. G., Cota, P. H. P., dos Santos Wanderley, T. A., & Alberto, E. E. (2020). Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide. New Journal of Chemistry, 44(36), 15631-15638. [Link]
-
Corti, V., et al. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry, 88(13), 8829–8839. [Link]
-
dos Santos, F. P., et al. (2021). Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides. European Journal of Organic Chemistry, 2021(23), 3369-3376. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Knight, D. W. (2014). Electrophilic Cyclization. In Comprehensive Organic Synthesis II (pp. 412-494). Elsevier. [Link]
Sources
- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Methodological & Application
Application Note: High-Purity Isolation of 2-Bromomethyl-2,3-dihydrobenzofuran via Flash Column Chromatography
Abstract
This technical guide provides a comprehensive, field-proven protocol for the purification of 2-Bromomethyl-2,3-dihydrobenzofuran, a critical building block in medicinal chemistry and drug development. The methodology centers on flash column chromatography, a widely adopted technique for efficient and scalable purification of organic compounds. This document outlines the underlying chemical principles, a detailed step-by-step protocol from slurry preparation to fraction analysis, and a troubleshooting guide to address common challenges. The protocols described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve high-purity isolation of the target compound.
Introduction: The Significance of Purifying this compound
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous natural products and approved drugs, exhibiting a wide range of biological activities.[1][2] The bromomethyl group at the 2-position serves as a reactive handle for introducing further molecular complexity, making it an invaluable synthon in drug discovery programs.
Given its intended use in the synthesis of active pharmaceutical ingredients (APIs), the purity of this compound is of paramount importance. Impurities, which can arise from starting materials, side reactions, or degradation, can have a profound impact on the yield, purity, and pharmacological profile of the final API.[3] Therefore, a robust and reproducible purification method is essential. Column chromatography is a cornerstone technique for the purification of organic compounds, separating molecules based on their differential adsorption to a stationary phase and solubility in a mobile phase.[4][5]
This application note details a systematic approach to the purification of this compound using flash column chromatography, a technique that utilizes positive pressure to accelerate solvent flow, leading to faster and more efficient separations compared to traditional gravity chromatography.[4]
Foundational Principles: Tailoring Chromatography for a Halogenated Heterocycle
The successful purification of this compound hinges on a thorough understanding of its physicochemical properties and how they dictate its behavior during chromatography.
Physicochemical Properties of this compound
While specific experimental data for the target molecule is not extensively published, we can infer its properties from its constituent parts: the 2,3-dihydrobenzofuran core and the bromomethyl group.
| Property | Inferred Characteristics for this compound | Rationale |
| Molecular Formula | C₉H₉BrO | |
| Molecular Weight | 213.07 g/mol | [6] |
| Polarity | Moderately polar | The ether linkage and the polar C-Br bond contribute to its polarity. The aromatic ring provides a non-polar character. |
| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, hexanes). | Typical for moderately polar organic compounds. |
| Stability | Potentially sensitive to heat and acidic/basic conditions. | The benzylic bromide is a good leaving group, making the compound susceptible to substitution and elimination reactions. |
The Chromatographic System: Stationary and Mobile Phases
The choice of the stationary and mobile phases is critical for achieving optimal separation.[5]
-
Stationary Phase: Silica gel (SiO₂) is the most common adsorbent for column chromatography of moderately polar organic compounds.[4] Its slightly acidic nature makes it suitable for a wide range of functional groups. For compounds that may be sensitive to acid, deactivated silica or alumina can be considered.[7] Given the potential for the benzylic bromide to be labile, using high-quality silica gel and avoiding prolonged exposure is recommended.
-
Mobile Phase (Eluent): The eluent's polarity determines the rate at which compounds move down the column. A common strategy is to use a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[7] The optimal solvent ratio should be determined by preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound, with good separation from any impurities.[5]
Pre-Purification Analysis: The Role of Thin-Layer Chromatography (TLC)
Before committing the crude product to a column, it is imperative to perform TLC analysis to:
-
Identify the number of components in the crude mixture.
-
Determine the optimal eluent system for separation.
-
Establish a baseline Rf value for the target compound.
A well-chosen solvent system will show clear separation between the spot corresponding to this compound and any impurities.
Detailed Protocol: Flash Column Chromatography of this compound
This protocol is designed for the purification of approximately 1-2 grams of crude product. Adjustments to the column size and solvent volumes may be necessary for different scales.
Materials and Equipment
| Materials | Equipment |
| Crude this compound | Glass chromatography column (e.g., 40-60 mm diameter) |
| Silica gel (60 Å, 230-400 mesh) | Flash chromatography system or regulated air/nitrogen source |
| Hexanes (or petroleum ether), HPLC grade | Fraction collector or test tubes |
| Ethyl acetate, HPLC grade | TLC plates (silica gel 60 F₂₅₄) |
| Dichloromethane (for sample loading) | UV lamp (254 nm) |
| Sand, washed | Rotary evaporator |
| Cotton or glass wool | Beakers, Erlenmeyer flasks, graduated cylinders |
Workflow Diagram
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. columbia.edu [columbia.edu]
- 6. This compound (CAS 19997-53-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Scaffold: Synthesizing Bioactive Molecules from 2-Bromomethyl-2,3-dihydrobenzofuran
Introduction: The Privileged 2,3-Dihydrobenzofuran Core
The 2,3-dihydrobenzofuran motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] This heterocyclic system is a key pharmacophore in compounds exhibiting a broad spectrum of therapeutic effects, including anti-inflammatory, antimicrobial, and central nervous system activities.[2][3][4] The strategic functionalization of this core structure allows for the fine-tuning of its pharmacological profile, making it a highly attractive starting point for drug discovery campaigns.
2-Bromomethyl-2,3-dihydrobenzofuran, in particular, serves as a powerful and versatile electrophilic building block. The presence of a reactive bromomethyl group at the 2-position facilitates the introduction of diverse functionalities through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the dihydrobenzofuran core, enabling the development of novel therapeutic agents. This guide provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing this key intermediate, focusing on N-alkylation and O-alkylation reactions to generate libraries of compounds with potential therapeutic value.
Core Synthetic Strategy: Nucleophilic Substitution
The primary synthetic utility of this compound lies in its susceptibility to nucleophilic attack, leading to the displacement of the bromide ion. This classic SN2 reaction is a robust and well-established method for forming new carbon-heteroatom bonds. The general workflow for this transformation is depicted below.
Caption: General Workflow for Bioactive Molecule Synthesis.
Application I: Synthesis of Serotonin Receptor Modulators via N-Alkylation
Background: Serotonin (5-HT) receptors are crucial targets for the treatment of various central nervous system disorders, including depression, anxiety, and migraines.[5][6] The 2,3-dihydrobenzofuran scaffold is a known pharmacophore for ligands of these receptors.[7] By appending amine-containing moieties, particularly those with a piperazine ring, to the dihydrobenzofuran core via an N-alkylation reaction, it is possible to generate potent and selective serotonin receptor modulators.
Protocol 1: N-Alkylation of Arylpiperazines
This protocol details the synthesis of a potential serotonin receptor modulator through the N-alkylation of an arylpiperazine with this compound. The use of a mild inorganic base like potassium carbonate in a polar aprotic solvent is a common and effective strategy for this transformation.[8]
Materials and Reagents:
-
This compound
-
1-(Aryl)piperazine (e.g., 1-(2-methoxyphenyl)piperazine)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Experimental Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-(Aryl)piperazine (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1 to 0.5 M).
-
Base Addition: Add anhydrous potassium carbonate (2.0 - 3.0 eq) to the stirred solution.
-
Addition of Alkylating Agent: To this suspension, add a solution of this compound (1.1 - 1.2 eq) in a small amount of anhydrous DMF dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the secondary amine of the piperazine, enhancing its nucleophilicity, while being mild enough to avoid side reactions.
-
Solvent: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction mechanism.
-
Inert Atmosphere: This prevents the introduction of moisture, which could quench the base and hinder the reaction.
Data Presentation: Representative N-Alkylation Reactions
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-(2-Methoxyphenyl)piperazine | K₂CO₃ | DMF | 80 | 85-95 (Typical) | [8] |
| Morpholine | K₂CO₃ | Acetonitrile | Reflux | 80-90 (Typical) | [9] |
| Indole | NaH | DMF | 0 to RT | 75-85 (Typical) | [10] |
Application II: Synthesis of Anti-inflammatory and Antimicrobial Agents via O-Alkylation
Background: The benzofuran and dihydrobenzofuran cores are present in numerous compounds with demonstrated anti-inflammatory and antimicrobial activities.[11][12][13] O-alkylation of phenolic compounds with this compound provides a straightforward route to novel ether-linked derivatives. These compounds can be designed to mimic natural products or to explore new structure-activity relationships in the search for potent anti-inflammatory and antimicrobial agents.
Protocol 2: O-Alkylation of Substituted Phenols
This protocol outlines the synthesis of a 2,3-dihydrobenzofuran ether derivative by reacting a substituted phenol with this compound. This Williamson ether synthesis is a classic and reliable method for forming ether linkages.
Materials and Reagents:
-
This compound
-
Substituted Phenol (e.g., 4-chlorophenol)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Experimental Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq).
-
Dissolution: Dissolve the phenol in anhydrous THF or DMF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.1 - 1.2 eq) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.
-
Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.
-
Addition of Alkylating Agent: Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction and Purification: Follow steps 7-10 from Protocol 1 for the work-up and purification of the desired O-alkylated product.
Causality Behind Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, creating a highly nucleophilic phenoxide anion for an efficient SN2 reaction.
-
Solvent: THF and DMF are suitable aprotic solvents that are unreactive towards the strong base and effectively solvate the reactants.
-
Temperature Control: The initial deprotonation and subsequent addition of the alkylating agent are performed at 0 °C to control the reaction rate and minimize potential side reactions.
Data Presentation: Representative O-Alkylation Reactions
| Phenol Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Chlorophenol | NaH | THF | 0 to RT | 80-90 (Typical) | |
| 2-Naphthol | K₂CO₃ | Acetonitrile | Reflux | 85-95 (Typical) | [9] |
| Catechol (mono-alkylation) | K₂CO₃ | DMF | RT | Selective (Typical) | [9] |
Visualizing the Synthetic Pathways
Caption: Synthetic Pathways from this compound.
Conclusion and Future Perspectives
This compound is a highly valuable synthetic intermediate that provides a reliable and efficient entry point to a diverse range of potentially bioactive molecules. The N- and O-alkylation reactions described herein are robust, scalable, and amenable to the generation of large compound libraries for high-throughput screening. The continued exploration of nucleophilic substitutions with this versatile building block, coupled with modern drug design strategies, holds significant promise for the discovery of novel therapeutics targeting a wide range of diseases.
References
-
Mao, Z. W., Xi, Z., Lin, Y. P., Hu, C. Y., Wang, X. L., Wan, C. P., & Rao, G. X. (2016). Design, synthesis and anticancer activity of novel hybrid compounds between benzofuran and N-aryl piperazine. Bioorganic & medicinal chemistry letters, 26(15), 3568–3571. [Link]
-
Di Mola, A., Bifulco, G., & D'Auria, M. V. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & medicinal chemistry, 24(5), 957–963. [Link]
-
Aslam, M. S., & Pandian, S. (2022). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Journal of the Indian Chemical Society, 99(11), 100745. [Link]
-
Catino, M., Coluccia, A., Corbo, F., Gatti, V., Giliberti, G., La Regina, G., ... & Silvestri, R. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & medicinal chemistry letters, 49, 128264. [Link]
-
Hiremathad, A., Keri, R. S., & Santos, M. A. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Archiv der Pharmazie, 354(1), 2000247. [Link]
-
Patel, H., Sharma, D., & Shah, A. (2017). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 7(2), 16-21. [Link]
-
El-Sayed, M. A. A., Abbas, H. S., & El-Henawy, A. A. (2018). Synthesis, docking studies and discovery of novel anti-inflammatory and analgesic benzofuran derivatives. Journal of the Iranian Chemical Society, 15(1), 15-27. [Link]
-
Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2013). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 12(4), 131-136. [Link]
-
Hiremathad, A., & Keri, R. S. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert opinion on therapeutic patents, 32(12), 1435-1451. [Link]
-
Request PDF. (2023). Benzofurans/2,3-dihydrobenzofurans as antimicrobial agents. [Link]
-
Organic Chemistry Portal. (2022). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. [Link]
-
European Patent Office. (2005). MODULATORS OF SEROTONIN RECEPTORS. EP 1675859 B1. [Link]
-
D'hooghe, M., & De Kimpe, N. (2015). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 20(10), 18886–18925. [Link]
-
Leopoldo, M., Lacivita, E., & Perrone, R. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(6), 695. [Link]
-
Leopoldo, M., Lacivita, E., & Perrone, R. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. PubMed. [Link]
-
Royal Society of Chemistry. (2018). “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. [Link]
-
Linsenbardt, A. J., & Checco, J. W. (2019). Modulating the serotonin receptor spectrum of pulicatin natural products. ACS medicinal chemistry letters, 10(7), 1044–1049. [Link]
-
Kuder, K., Kiec-Kononowicz, K., & Handzlik, J. (2017). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 22(12), 2244. [Link]
-
Wang, X., & Wan, C. (2022). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules, 27(19), 6296. [Link]
-
De Cointet, P., Rumpf, P., & Viel, C. (1978). 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. Journal of Medicinal Chemistry, 21(7), 678-682. [Link]
-
Kumar, A., & Kumar, S. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(2), 00063. [Link]
Sources
- 1. “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jopcr.com [jopcr.com]
- 12. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromomethyl-2,3-dihydrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Bromomethyl-2,3-dihydrobenzofuran
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its prevalence underscores its significance as a key building block in drug discovery and development.[3][4] this compound, a halogenated derivative, serves as a highly versatile synthetic intermediate.[1][5] The presence of a bromomethyl group at the 2-position provides a reactive handle for introducing diverse functionalities through nucleophilic substitution reactions, enabling the systematic exploration of chemical space and the optimization of lead compounds.[5]
This guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, detailing the underlying mechanistic principles and offering field-proven protocols for its reaction with various nucleophiles.
Mechanistic Considerations: Navigating SN1 and SN2 Pathways
The reactivity of this compound in nucleophilic substitution reactions is governed by its structure as a primary benzylic halide. Benzylic halides are particularly susceptible to nucleophilic substitution due to the ability of the adjacent benzene ring to stabilize the transition state.[6] The reaction can proceed through either an SN1 or SN2 mechanism, with the operative pathway being influenced by the reaction conditions, including the nature of the nucleophile, solvent, and temperature.[7]
-
SN2 Pathway: As a primary halide, this compound typically favors the SN2 mechanism. This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[7][8] This pathway leads to an inversion of stereochemistry if the starting material is chiral.
-
SN1 Pathway: While less common for primary halides, an SN1 pathway can be promoted under certain conditions, such as in the presence of a polar, protic solvent and a weak nucleophile. This mechanism involves a two-step process initiated by the departure of the leaving group to form a resonance-stabilized benzylic carbocation. The nucleophile then attacks this planar carbocation, typically resulting in a racemic mixture of products if the starting material is chiral.
The choice of reaction conditions is therefore critical in directing the outcome of the substitution reaction and achieving the desired product with high selectivity.
General Experimental Workflow
The following diagram illustrates a generalized workflow for the nucleophilic substitution of this compound. Specific parameters will vary depending on the nucleophile and desired outcome.
Caption: General workflow for nucleophilic substitution.
Protocols for Nucleophilic Substitution Reactions
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative nucleophiles.
Protocol 1: Reaction with Amines (N-Alkylation)
The reaction with primary and secondary amines provides access to a wide range of 2-(aminomethyl)-2,3-dihydrobenzofuran derivatives, which are valuable scaffolds in medicinal chemistry.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in DMF, add the amine and potassium carbonate.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Causality: The use of a base like potassium carbonate is crucial to neutralize the hydrobromic acid (HBr) formed during the reaction, which would otherwise protonate the amine nucleophile and render it unreactive. DMF is a polar aprotic solvent that facilitates SN2 reactions.
Protocol 2: Reaction with Phenols (O-Alkylation)
The Williamson ether synthesis with phenols yields 2-(phenoxymethyl)-2,3-dihydrobenzofuran derivatives.
Materials:
-
This compound
-
Phenol (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Acetone or Acetonitrile
-
Ethyl acetate
-
1 M Sodium hydroxide solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol in acetone, add potassium carbonate and stir for 15 minutes at room temperature.
-
Add a solution of this compound in acetone to the mixture.
-
Heat the reaction mixture to reflux and stir for 8-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M sodium hydroxide solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Causality: The base deprotonates the phenol to form the more nucleophilic phenoxide ion. Acetone is a suitable polar aprotic solvent for this SN2 reaction.
Protocol 3: Reaction with Thiols (S-Alkylation)
Reaction with thiols provides access to 2-(thiomethyl)-2,3-dihydrobenzofuran derivatives, which are of interest due to the unique properties of sulfur-containing compounds in biological systems.[9]
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents) or a milder base like potassium carbonate.
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure (using NaH):
-
To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the thiol in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound in THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Causality: Sodium hydride is a strong base that effectively deprotonates the thiol to generate the highly nucleophilic thiolate anion. The reaction is conducted under anhydrous and inert conditions to prevent quenching of the sodium hydride. The reaction of bromoacetyl groups with thiols is pH-dependent, with higher pH values favoring the reaction.[10][11]
Data Summary
The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution of this compound with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Amines | Piperidine | K₂CO₃ | DMF | 25 | 18 | 85-95 |
| Aniline | Et₃N | CH₃CN | 80 | 24 | 70-85 | |
| Phenols | Phenol | K₂CO₃ | Acetone | 60 | 12 | 80-90 |
| 4-Methoxyphenol | Cs₂CO₃ | CH₃CN | 80 | 10 | 90-98 | |
| Thiols | Thiophenol | NaH | THF | 0-25 | 6 | 85-95 |
| Ethanethiol | K₂CO₃ | DMF | 25 | 8 | 80-90 |
Yields are approximate and can vary based on the specific substrate and reaction scale.
Visualization of the Substitution Reaction
The following diagram illustrates the general nucleophilic substitution reaction of this compound.
Caption: General Nucleophilic Substitution Reaction.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a diverse array of 2,3-dihydrobenzofuran derivatives. Understanding the principles of nucleophilic substitution and applying robust experimental protocols are key to successfully leveraging this scaffold in drug discovery and development programs. The methods outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important heterocyclic core.
References
-
Furst, C. G., et al. (2020). Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide. RSC Advances. [Link]
-
Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. [Link]
-
Anonymous. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Anonymous. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? Quora. [Link]
-
Anonymous. (2019). 13.07: Substitution of benzylic and allylic halides. Chemistry LibreTexts. [Link]
-
Anonymous. (n.d.). Reactions at the benzylic position. Khan Academy. [Link]
-
Anonymous. (n.d.). 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]
-
Anonymous. (2022). Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. PMC - NIH. [Link]
-
Anonymous. (n.d.). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. NIH. [Link]
-
Anonymous. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. KPU Pressbooks. [Link]
-
Anonymous. (n.d.). Synthesis of 2,3‐dihydrobenzofuran derivatives. ResearchGate. [Link]
-
Shi, G. Q., et al. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry. [Link]
-
Anonymous. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]
-
Anonymous. (n.d.). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]
-
Anonymous. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. Organic Chemistry Portal. [Link]
-
Anonymous. (2023). Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. NIH. [Link]
-
Anonymous. (n.d.). Thiol-Triggered Tandem Dearomative Michael Addition/Intramolecular Henry Reaction of 2-Nitrobenzofurans: Access to Sulfur-Containing Polyheterocyclic Compounds. ResearchGate. [Link]
-
Anonymous. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Chemistry LibreTexts. [Link]
-
Anonymous. (n.d.). Synthesis of 2,3-Disubstituted Benzofuran Derivatives from Substituted Phenols. ResearchGate. [Link]
-
Boeckler, C., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry. [Link]
-
Anonymous. (n.d.). Benzofuran Derivatives. II. Synthesis of 2,3-Dihydrobenzofurans from Ethyl 2-Acylphenoxyacetates. Sci-Hub. [Link]
-
Anonymous. (2024). Thiol-Triggered Tandem Dearomative Michael Addition/Intramolecular Henry Reaction of 2-Nitrobenzofurans: Access to Sulfur-Containing Polyheterocyclic Compounds. PubMed. [Link]
-
Anonymous. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [Link]
-
Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. Journal of Medicinal Chemistry. [Link]
-
Anonymous. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate. [Link]
-
Anonymous. (n.d.). The Chemistry of the Thiol Groups. ResearchGate. [Link]
-
Shi, G. Q., et al. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. PubMed. [Link]
-
Anonymous. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH. [Link]
Sources
- 1. Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. Khan Academy [khanacademy.org]
- 8. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of 2-Bromomethyl-2,3-dihydrobenzofuran in the Synthesis of Novel Anticancer Agents
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Introduction: The Privileged Scaffold in Oncology Research
The benzofuran and its reduced form, 2,3-dihydrobenzofuran, represent what medicinal chemists refer to as "privileged scaffolds." This designation is earned by their repeated appearance in a multitude of biologically active compounds, both natural and synthetic.[1][2][3][4] In the realm of oncology, these heterocyclic systems are a cornerstone for the design of new therapeutic agents due to their ability to interact with a wide range of biological targets.[5] The inherent structural features of the dihydrobenzofuran ring allow for precise three-dimensional orientation of substituents, enabling targeted interactions with enzymes and receptors implicated in cancer progression.
This guide focuses on a particularly valuable synthetic intermediate: 2-Bromomethyl-2,3-dihydrobenzofuran . The strategic placement of a bromomethyl group at the 2-position transforms the stable dihydrobenzofuran core into a versatile electrophilic building block. The bromine atom serves as an excellent leaving group, paving the way for nucleophilic substitution reactions. This reactivity is the key to unlocking a vast chemical space, allowing for the systematic introduction of diverse functional groups and the generation of libraries of novel compounds for anticancer screening. Research has consistently shown that halogenated benzofuran derivatives, particularly those with bromine, exhibit enhanced cytotoxic activity against various cancer cell lines.[6][7][8]
The anticancer mechanisms of agents derived from this scaffold are diverse, ranging from the induction of apoptosis and inhibition of critical cell signaling pathways like NF-κB to the targeted inhibition of protein kinases essential for tumor growth and angiogenesis.[9][10][11]
Core Synthetic Strategy: Leveraging Electrophilicity for Molecular Diversity
The primary utility of this compound in synthesis stems from its identity as a reactive alkylating agent. The carbon atom of the bromomethyl group (CH₂Br) is electron-deficient due to the electronegativity of the adjacent bromine atom, making it a prime target for attack by nucleophiles. This facilitates the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, which is a cornerstone of modern drug synthesis.
A generalized synthetic workflow is depicted below. By selecting different nucleophiles (Nu:), a wide array of derivatives can be synthesized from a single, common intermediate. This strategy is highly efficient for structure-activity relationship (SAR) studies, where the goal is to systematically modify a lead compound to optimize its biological activity.
Caption: General workflow for diversifying the 2,3-dihydrobenzofuran scaffold.
Experimental Protocol: Synthesis of a 2-Aminomethyl-2,3-dihydrobenzofuran Derivative
This protocol details the synthesis of a representative anticancer candidate via nucleophilic substitution. The chosen nucleophile is p-anisidine, an aniline derivative. The rationale for this choice is that the resulting secondary amine linkage and the methoxy-substituted phenyl ring are common features in many biologically active molecules.
Objective: To synthesize 2-(((4-methoxyphenyl)amino)methyl)-2,3-dihydrobenzofuran through the alkylation of p-anisidine with this compound.
Materials:
-
This compound (1.0 eq)
-
p-Anisidine (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and UV lamp
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), p-anisidine (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Causality Insight: Potassium carbonate acts as a mild base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the p-anisidine nucleophile, which would render it unreactive. Anhydrous acetonitrile is used as the solvent because it is polar enough to dissolve the reactants but is aprotic, meaning it will not interfere with the nucleophilic attack.
-
-
Reaction Execution:
-
Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.1 M with respect to the starting bromide.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be 20-30% ethyl acetate in hexanes. The reaction is complete when the starting bromide spot is no longer visible under UV light. This typically takes 4-8 hours.
-
Causality Insight: Heating the reaction provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate. TLC is a crucial and simple technique to visually track the consumption of starting material and the formation of the product, preventing unnecessary heating that could lead to side products.
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and rinse the solid with a small amount of ethyl acetate.
-
Transfer the filtrate to a rotary evaporator and remove the solvent under reduced pressure.
-
Dissolve the resulting crude residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and then with brine (to remove residual water).
-
Causality Insight: The aqueous work-up is a purification step designed to remove inorganic salts and water-soluble impurities from the desired organic product.
-
-
Drying and Purification:
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Causality Insight: Column chromatography separates the desired product from unreacted p-anisidine and any minor side products based on their differential polarity and affinity for the silica stationary phase.
-
-
Characterization:
-
Combine the pure fractions (as determined by TLC) and remove the solvent to yield the final product, 2-(((4-methoxyphenyl)amino)methyl)-2,3-dihydrobenzofuran, as a solid or oil.
-
Confirm the structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Biological Activity and Anticancer Mechanisms
Derivatives synthesized from the this compound scaffold have demonstrated significant cytotoxic activity across a range of human cancer cell lines.
Data on Anticancer Activity of Benzofuran Derivatives
| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Benzofuran-chalcone hybrid | HCC1806 (Breast Cancer) | 17.13 µM | [10] |
| Benzofuran-chalcone hybrid | HeLa (Cervical Cancer) | Good Activity (unspecified IC₅₀) | [10] |
| Fluorinated Dihydrobenzofuran | HCT116 (Colorectal Cancer) | Inhibited proliferation by ~70% | [3] |
| Benzofuran-2-carboxamide | HCT15 (Colon Cancer) | Low micromolar range | [9] |
| Bromo-substituted Benzofuran | K562 (Leukemia) | 5.0 µM | [7][12] |
| Bromo-substituted Benzofuran | HL-60 (Leukemia) | 0.1 µM | [7][12] |
| Benzofuran-chalcone hybrid | PC-3 (Prostate Cancer) | Significant Activity | [13] |
| Benzofuran-chalcone hybrid | MCF-7 (Breast Cancer) | Significant Activity | [13] |
Key Mechanisms of Action
-
Induction of Apoptosis: Many benzofuran derivatives exert their anticancer effects by triggering programmed cell death. This can occur through the activation of caspases (like Caspase-3/7) and the cleavage of poly (ADP-ribose) polymerase (PARP), which are hallmark events in the apoptotic cascade.[3][6][14] Some compounds have also been shown to downregulate anti-apoptotic proteins like Bcl-2.[3]
-
Inhibition of Kinase Signaling: Certain derivatives act as potent inhibitors of crucial protein kinases. For example, benzofuran-based chalcones have been identified as effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the process of new blood vessel formation that tumors require to grow.[10]
-
Modulation of Transcription Factors: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting proliferation and survival. Several 2,3-dihydrobenzofuran derivatives have been shown to inhibit NF-κB transcriptional activity, thereby cutting off a key survival signal for cancer cells.[9][11]
Caption: Simplified NF-κB pathway and a potential inhibition point for dihydrobenzofuran agents.
Conclusion and Future Perspectives
This compound stands out as a high-value starting material for the development of novel anticancer therapeutics. Its inherent reactivity allows for the straightforward synthesis of large and diverse compound libraries, which is essential for modern drug discovery campaigns. The derivatives have shown potent activity against a wide range of cancers, including those of the breast, colon, lung, and blood, by targeting multiple validated anticancer pathways.
Future research should focus on creating more complex hybrid molecules that combine the dihydrobenzofuran scaffold with other pharmacologically active moieties to achieve synergistic effects or to target drug-resistant cancer phenotypes. Further exploration of their potential as dual-action anti-inflammatory and anticancer agents also presents a promising therapeutic strategy, particularly for inflammation-driven cancers.[3] The continued application of this versatile building block will undoubtedly lead to the discovery of the next generation of potent and selective anticancer agents.
References
- Choi, M., Jo, H., Park, H.J., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed.
- Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
- Luo, Y., Li, C., Li, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central.
- Cinar-Asa, F.T., et al. (2023). Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts. ResearchGate.
- Anonymous. (n.d.). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. NIH.
- Kollar, P., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central.
- Bukhari, S.N.A., et al. (n.d.). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. SciSpace.
- Anonymous. (2015). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB | Request PDF. ResearchGate.
- Anonymous. (n.d.). Exploring the Potential Therapeutic Role of Benzofuran Derivatives in Cancer Treatment. ResearchGate.
- Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate.
- Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed Central.
- Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
- Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed.
- El-Gamal, M.I., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central.
- Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-Bromomethyl-2,3-dihydrobenzofuran for the Synthesis of Novel Anti-Inflammatory Agents
Abstract
The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive overview and detailed protocols for utilizing 2-Bromomethyl-2,3-dihydrobenzofuran , a versatile synthetic intermediate, in the development of potent anti-inflammatory agents. We will explore its synthesis, its application as a key building block, and the mechanistic basis for the anti-inflammatory activity of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for inflammatory diseases.
Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, asthma, and certain cancers.[3][4] Consequently, there is a persistent demand for novel anti-inflammatory therapeutics with improved efficacy and safety profiles. The 2,3-dihydrobenzofuran core has emerged as a promising platform for designing such agents.[2][5] Its unique three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.
This compound is a highly valuable, functionalized intermediate that serves as an efficient electrophile.[1] Its primary utility lies in its ability to introduce the (2,3-dihydrobenzofuran-2-yl)methyl moiety into various molecular scaffolds via alkylation reactions. This approach has been successfully employed to generate libraries of compounds targeting key inflammatory pathways.
Synthesis of the Key Intermediate: this compound
The most efficient and modern synthesis of this compound derivatives proceeds via an intramolecular oxybromination of readily available 2-allylphenols.[1] Traditional methods often required harsh reagents, but recent advancements utilize N-bromosuccinimide (NBS) activated by an organocatalyst, offering a safer and more scalable process.
Causality Behind Experimental Choices:
-
Starting Material: 2-Allylphenols are ideal precursors due to the proximity of the phenol hydroxyl group and the allyl double bond, which is perfectly arranged for an intramolecular cyclization reaction.
-
Bromine Source: N-Bromosuccinimide (NBS) is a solid, easy-to-handle, and safer alternative to liquid bromine for introducing an electrophilic bromine (Br+).[1]
-
Catalyst System: The use of NBS alone is often ineffective for this specific transformation. A catalytic system, such as a combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid, is crucial. It is hypothesized that this system generates acetyl hypobromite (AcOBr) in situ, which is a more potent brominating agent capable of activating the alkene for the subsequent cyclization.[1]
Caption: Synthesis of this compound.
Protocol 2.1: Catalytic Synthesis of this compound
This protocol is adapted from the organocatalytic method described by Furst et al.[1]
Materials:
-
2-Allylphenol (1.0 eq)
-
N-Bromosuccinimide (NBS) (≥ 3.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)
-
Acetic Acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-allylphenol (1.0 eq) in dichloromethane, add DBU and acetic acid at room temperature.
-
Add N-bromosuccinimide (at least 3 equivalents are required to drive the reaction to completion) portion-wise to the stirred solution.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess NBS.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Application in the Synthesis of Anti-inflammatory Compounds
The primary application of this compound is as an alkylating agent. The carbon-bromine bond is polarized, rendering the methylene carbon electrophilic and susceptible to attack by nucleophiles such as amines, thiols, or phenoxides. This reaction is fundamental to creating derivatives for screening as anti-inflammatory agents.
A particularly fruitful strategy has been the N-alkylation of piperazine derivatives. This approach led to the discovery of compounds with dual affinity for histamine H3 and H4 receptors (H3R/H4R), which are promising targets for treating asthma and other chronic inflammatory diseases.[6]
Caption: General workflow for synthesizing anti-inflammatory agents.
Protocol 3.1: General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of a secondary amine (e.g., a substituted piperazine) with this compound.[7]
Materials:
-
This compound (1.0 eq)
-
Substituted piperazine or other amine (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0-3.0 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0-1.2 eq) in ACN or DMF in a round-bottom flask.
-
Add the base (K₂CO₃ or Et₃N, 2.0-3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the final N-alkylated product.
Biological Targets and Mechanism of Action
Derivatives of 2,3-dihydrobenzofuran exert their anti-inflammatory effects by modulating various key signaling pathways. The specific biological activity is highly dependent on the substituents appended to the core scaffold.
-
COX-2 and mPGES-1 Inhibition: Many benzofuran derivatives inhibit the production of prostaglandins, which are key mediators of inflammation.[3][4] They achieve this by targeting enzymes in the arachidonic acid cascade, such as Cyclooxygenase-2 (COX-2) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[2][8] For instance, certain fluorinated and brominated dihydrobenzofurans potently block the formation of prostaglandin E2 (PGE₂).[4][9]
-
NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammatory gene expression. Some 2,3-diaryl-2,3-dihydrobenzofurans have been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[10]
-
Histamine Receptor Modulation: As mentioned, 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines can act as ligands for histamine H3 and H4 receptors, which are involved in allergic and inflammatory responses.[6]
Caption: Inhibition of the NF-κB pathway by Dihydrobenzofuran Derivatives.
Table 1: Anti-inflammatory Activity of Representative Dihydrobenzofuran Derivatives
| Compound Class | Target(s) | Key Findings | IC₅₀ Values | Reference(s) |
| Fluorinated Dihydrobenzofurans | COX-2, NOS2, IL-6, CCL2 | Potent suppression of PGE₂, NO, IL-6, and CCL2 release in macrophages. | IL-6: 1.2-9.0 µM PGE₂: 1.1-20.5 µM | [4][9] |
| 1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazines | H3R/H4R, COX-2 | Reduced eosinophil counts and COX-2 expression in a murine asthma model. | Micromolar affinity (Ki) for H3R/H4R | [6] |
| 2,3-Dihydrobenzofuran-2-ones | Prostaglandin Synthesis | Potent inhibitors of prostaglandin synthesis and carrageenan-induced paw edema. | More potent than diclofenac in some models. | [3] |
| 2,3-Diaryl-2,3-dihydrobenzofurans | NF-κB Pathway, ACLY | Inhibition of NF-κB and restoration of normal ROS and NO levels. | - | [10] |
Safety and Handling
As with all laboratory procedures, appropriate safety measures must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11][12]
-
Ventilation: Handle this compound and all volatile reagents in a well-ventilated fume hood.[13][14]
-
Handling: This compound is a brominated organic halide and should be considered a lachrymator and irritant. Avoid contact with skin, eyes, and inhalation of vapors.[12] In case of contact, rinse the affected area immediately with plenty of water.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[13]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[14]
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel anti-inflammatory compounds. The protocols and data presented herein demonstrate its utility in accessing diverse chemical matter targeting key inflammatory pathways like COX, NF-κB, and histamine receptors. By leveraging this key intermediate, researchers can efficiently generate and evaluate new therapeutic candidates for a wide range of inflammatory conditions.
References
- Chakrabarti, J. K., et al. (1987). 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. Journal of Medicinal Chemistry.
- Furst, C. G., et al. (2020). Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide. RSC Publishing.
- El-Baba, C., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central.
- Corrêa, R., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R. ResearchGate.
- El-Baba, C., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
- Safety Data Sheet for Benzofuran. (n.d.).
- TCI Chemicals. (2025). Safety Data Sheet.
- Resta, F., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed.
- TCI Chemicals. (2025). Safety Data Sheet for 5-Bromo-2,3-dihydrobenzofuran.
- El-Baba, C., et al. (2023). Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation... ResearchGate.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- El-Baba, C., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed.
- Doria, G., et al. (1998). Dihydrobenzofuran and related compounds useful as anti-inflammatory agents. Google Patents.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Bromoform.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide.
- Iannazzo, D., et al. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- Catanzaro, M., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. PubMed.
Sources
- 1. Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. chemos.de [chemos.de]
Application Note & Protocol: Synthesis of 2-Bromomethyl-2,3-dihydrobenzofuran via Catalytic Intramolecular Cyclization
Introduction & Scientific Rationale
The 2,3-dihydrobenzofuran scaffold is a privileged structure found in a multitude of biologically active natural products and pharmaceutical agents, exhibiting activities ranging from anticancer and anti-inflammatory to anti-HIV.[1][2] Consequently, the development of efficient and reliable synthetic methodologies to access this core structure is of paramount importance in drug discovery and development.
This document provides a detailed experimental procedure for the synthesis of 2-Bromomethyl-2,3-dihydrobenzofuran, a highly versatile intermediate, through the intramolecular cyclization of 2-allylphenol. Traditional methods often rely on hazardous reagents like elemental bromine, which can lead to complex product mixtures and significant safety concerns.[3] This protocol details a superior approach that utilizes N-bromosuccinimide (NBS), a safer and easier-to-handle crystalline solid, as the bromine source.
The key innovation of this method is the organocatalytic activation of NBS with a combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid.[3] This system is hypothesized to generate acetyl hypobromite (AcOBr) in situ, a more potent electrophilic brominating agent that facilitates the desired cyclization over competing side reactions like aromatic bromination.
The Reaction Mechanism:
The reaction proceeds via a well-established electrophilic addition and subsequent intramolecular cyclization pathway:
-
Activation: The DBU/acetic acid catalyst system activates NBS to generate a bromenium ion (Br+) source.
-
Electrophilic Attack: The electron-rich double bond of the allyl group on the 2-allylphenol attacks the electrophilic bromine, forming a cyclic bromonium ion intermediate.[4]
-
Intramolecular Cyclization: The nucleophilic phenolic hydroxyl group attacks one of the carbons of the bromonium ion. This is a 5-exo-trig cyclization, which is kinetically favored according to Baldwin's rules, leading to the formation of the five-membered dihydrofuran ring.[5][6]
-
Deprotonation: A base, such as the succinimide anion, abstracts the proton from the oxonium ion intermediate to yield the neutral this compound product.[3]
This catalytic approach not only enhances safety but also improves reaction control and yield, making it a robust and scalable method suitable for research and development laboratories.[3]
Safety & Hazard Management
Utmost caution is required when performing this procedure. All operations must be conducted within a certified chemical fume hood by personnel trained in handling hazardous materials.[7]
Reagent-Specific Hazards:
-
N-Bromosuccinimide (NBS): A strong oxidizing agent. Causes skin and eye burns. Harmful if swallowed or inhaled.
-
Bromine (Alternative Reagent, NOT recommended by this protocol): Extremely toxic, corrosive, and a strong oxidizer. Contact with skin or eyes causes severe burns.[8] Inhalation of vapors can be fatal.
-
2-Allylphenol & Derivatives: Causes skin and serious eye irritation. May cause respiratory irritation.[9]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Corrosive. Causes severe skin burns and eye damage.
-
Dichloromethane (DCM) & Acetone (Solvents): Volatile organic compounds. Handle in a well-ventilated area. DCM is a suspected carcinogen.
Mandatory Personal Protective Equipment (PPE):
-
Chemical splash goggles and a full-face shield.[7]
-
Chemical-resistant gloves (fluorinated rubber for bromine, nitrile gloves are suitable for NBS and solvent handling).[7][10]
-
Flame-resistant lab coat.
-
Closed-toe shoes.
Emergency Procedures:
-
Spill: For spills involving NBS or bromine, have a 1 M solution of sodium thiosulfate on hand for neutralization.[8][10] Evacuate the area and absorb the spill with a non-combustible absorbent material like Chemizorb®.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Materials and Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Supplier Suggestion | Notes |
| 2-Allylphenol | 1745-81-9 | 134.18 g/mol | Sigma-Aldrich | Starting material. |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | Sigma-Aldrich | Recrystallize from water if purity is questionable. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 6674-22-2 | 152.24 g/mol | Sigma-Aldrich | Organocatalyst. |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 g/mol | Fisher Scientific | Organocatalyst. |
| Acetone | 67-64-1 | 58.08 g/mol | VWR | Anhydrous grade recommended. A less regulated alternative to DCM.[3] |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | VWR | Anhydrous grade recommended. |
| Sodium Thiosulfate | 7772-98-7 | 158.11 g/mol | Sigma-Aldrich | For quenching. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | Fisher Scientific | For drying organic layers. |
| Silica Gel | 7631-86-9 | - | SiliCycle | For column chromatography (230-400 mesh). |
| Round-bottom flask, magnetic stirrer, stir bar, glass funnel, separatory funnel, rotary evaporator, chromatography column. | - | - | - | All glassware should be oven-dried before use. |
Step-by-Step Experimental Protocol
This protocol is adapted from a robust procedure developed by Furst et al. (2020).[3]
1. Reaction Setup: a. To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add the 2-allylphenol substrate (e.g., 10 mmol, 1.34 g). b. Dissolve the substrate in 30 mL of acetone. c. Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 30 µL) followed by glacial acetic acid (0.2 mmol, 12 µL) to the solution. Stir for 2 minutes at room temperature.
2. Bromocyclization Reaction: a. Begin stirring the solution vigorously. b. Add N-bromosuccinimide (NBS) (11 mmol, 1.96 g, 1.1 equivalents) to the flask in small portions over 10-15 minutes. Causality Note: Portion-wise addition is critical to control the reaction exotherm and prevent the buildup of reactive intermediates, minimizing side-product formation. c. After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).[3]
3. Work-up and Isolation: a. Once the reaction is complete, quench the mixture by adding 20 mL of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS. b. Remove the acetone under reduced pressure using a rotary evaporator. c. Add 50 mL of deionized water to the residue and transfer the mixture to a separatory funnel. d. Extract the aqueous layer with ethyl acetate (3 x 30 mL). e. Combine the organic layers and wash with brine (1 x 30 mL). f. Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
4. Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Use a solvent gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate) to elute the product. c. Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to afford this compound as a pure compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Expected Results & Troubleshooting
This protocol is robust for a range of 2-allylphenol derivatives. The use of acetone as a solvent avoids the use of more heavily regulated chlorinated solvents like DCM.[3]
Representative Yields
| Substrate | Product | Solvent | Time (h) | Yield (%) |
| 2-Allylphenol | This compound | Acetone | 3 | 79%[3] |
| 2-Allyl-6-methylphenol | 2-Bromomethyl-7-methyl-2,3-dihydrobenzofuran | Acetone | 3 | 83%[3] |
| 2-Allyl-6-methoxyphenol | 2-Bromomethyl-7-methoxy-2,3-dihydrobenzofuran | Acetone | 3 | 82%[3] |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure purity of NBS. Extend reaction time and continue to monitor by TLC. |
| Aromatic Bromination Product Observed | Insufficient NBS for cyclization. Aromatic bromination can occur first. | Use at least 1.1 equivalents of NBS. The catalytic system favors cyclization, but stoichiometry is still key. The original research noted that with uncatalyzed NBS, 3 equivalents were needed to force the cyclization after ring bromination occurred.[3] |
| Complex Product Mixture | Reaction temperature too high; decomposition. | Ensure portion-wise addition of NBS was slow enough to maintain room temperature. Consider cooling with a water bath if necessary. |
| Starting Material Remains | Inactive catalyst or NBS. | Use fresh DBU and acetic acid. Ensure NBS is dry and has been stored properly. |
Conclusion
The described protocol offers a safe, efficient, and scalable method for the synthesis of this compound from 2-allylphenols. By employing a DBU/acetic acid organocatalytic system to activate the safe and easy-to-handle N-bromosuccinimide, this procedure avoids the significant hazards associated with elemental bromine while providing high yields for a variety of substrates. This self-validating system, grounded in recent literature, provides researchers and drug development professionals with a reliable tool for accessing this valuable synthetic intermediate.
References
-
Furst, C. G., Cota, P. H. P., dos Santos Wanderley, T. A., & Alberto, E. E. (2020). Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide. RSC Advances, 10(55), 33339–33346. [Link]
-
EHS, University of Washington. Bromine Safety & Standard Operating Procedures. [Link]
-
Corti, F., et al. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2025). Handling liquid bromine and preparing bromine water. Education in Chemistry. [Link]
-
Chem Service. (2015). Safety Data Sheet for 2-Allylphenol. [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
-
ResearchGate. (2023). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. [Link]
-
Semantic Scholar. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. [Link]
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Organic letters, 12(14), 3222–3225. [Link]
-
Bejot, R., et al. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. Angewandte Chemie International Edition, 58(9), 2826-2830. [Link]
-
Chemistry LibreTexts. (2022). Intramolecular Addition (Cyclization) Reactions. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-Dihydro-2-benzofurans. [Link]
-
Wikipedia. (2023). Intramolecular reaction. [Link]
-
Tursunova, S. A., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Chemistry of Natural Compounds, 58(5), 856-861. [Link]
-
Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3794. [Link]
-
Domingo, L. R., & Oria, L. (2023). Exploring the Mechanism of the Intramolecular Diels–Alder Reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one Using Bonding Evolution Theory. Molecules, 28(19), 6757. [Link]
-
Walsh Medical Media. (2022). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 93029, 2-Propenylphenol. [Link]
-
NIST. (n.d.). Phenol, 2-methyl-6-(2-propenyl)-. In NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Phenol, 2-methoxy-6-(2-propenyl)-. In NIST Chemistry WebBook. [Link]
Sources
- 1. Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. dollycorporation.com [dollycorporation.com]
- 9. 2-Propenylphenol | C9H10O | CID 93029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
Application Notes & Protocols: 2-Bromomethyl-2,3-dihydrobenzofuran as a Versatile Precursor for Heterocyclic Compound Synthesis
Abstract
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Its unique three-dimensional shape and electronic properties make it an attractive motif for drug design.[4] A critical challenge in harnessing its potential lies in the efficient and modular synthesis of its derivatives. This guide focuses on 2-bromomethyl-2,3-dihydrobenzofuran , a highly versatile and reactive electrophilic precursor. The bromomethyl group at the C2 position serves as an ideal handle for introducing the dihydrobenzofuran moiety into a wide array of molecular architectures through nucleophilic substitution reactions. We will explore the synthesis of this key precursor and provide detailed, field-proven protocols for its application in constructing complex heterocyclic systems via N-, O-, and S-alkylation, with an emphasis on the underlying chemical principles and experimental best practices.
Synthesis of the Precursor: this compound
A robust and scalable synthesis of the precursor is paramount for its widespread application. While several methods exist, the intramolecular oxybromination of readily available 2-allylphenols stands out for its efficiency and atom economy. Standard brominating agents like N-Bromosuccinimide (NBS) are often ineffective on their own, requiring activation to generate a potent electrophilic bromine source (Br⁺).[5]
Causality in Synthesis: The Need for Catalytic Activation
Direct treatment of 2-allylphenol with NBS often results in undesired aromatic bromination of the phenol ring rather than the intended cyclization.[5] This is because the electrophilicity of the bromine in NBS is insufficient to initiate the attack by the alkene pi-bond under standard conditions. To overcome this, a catalytic system is employed to generate a more reactive brominating species in situ. A combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid has been shown to be highly effective. It is hypothesized that this system generates acetyl hypobromite (AcOBr), a significantly more powerful electrophile that readily participates in the desired bromocyclization cascade.[5]
Protocol: Organocatalytic Synthesis of this compound
This protocol is adapted from an organocatalytic method that enables the efficient conversion of 2-allylphenols to the target compound.[5]
Materials:
-
2-Allylphenol
-
N-Bromosuccinimide (NBS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetic Acid (AcOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-allylphenol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Add acetic acid (1.1 eq.) followed by DBU (1.1 eq.) to the stirred solution at room temperature.
-
Brominating Agent: Cool the mixture to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS, 1.1 eq.) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition helps to control the reaction exotherm and minimize potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any unreacted bromine species.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a stable product.
Application in Heterocyclic Synthesis: A Nucleophilic Substitution Platform
This compound is an excellent electrophile. The primary bromide is highly susceptible to SN2 displacement by a wide range of nucleophiles, providing a direct and efficient route to functionalized dihydrobenzofuran derivatives.
N-Alkylation: Forging Critical C-N Bonds
The alkylation of nitrogen nucleophiles is a cornerstone of medicinal chemistry, enabling the synthesis of amines, amides, and N-heterocycles that are ubiquitous in pharmaceuticals.[6][7]
Underlying Principle: The reaction requires a base to deprotonate the nitrogen nucleophile, increasing its nucleophilicity, and to neutralize the HBr byproduct generated during the reaction. The choice of base and solvent is critical and depends on the pKa of the N-H bond and the solubility of the reactants.
Challenge of Over-Alkylation: A common issue with primary amines is over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine.[8] To favor mono-alkylation, strategies include the slow, dropwise addition of the electrophile or using a large excess of the primary amine.[6]
General Protocol for N-Alkylation:
-
Setup: Dissolve the nitrogen nucleophile (amine, aniline, indole, etc.; 1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, Acetonitrile, or THF).
-
Base Addition: Add the base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N; 1.5-2.0 eq.) and stir the suspension for 15-30 minutes at room temperature.
-
Electrophile Addition: Add a solution of this compound (1.1 eq.) in the same solvent dropwise to the mixture.
-
Reaction: Stir the reaction at a suitable temperature (ranging from room temperature to 80 °C) until completion, as monitored by TLC.
-
Work-up & Purification: Cool the reaction, pour it into water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
| Nucleophile Type | Example Substrate | Typical Base | Solvent | Temp (°C) | Expected Product |
| Primary Amine | Benzylamine | K₂CO₃ | ACN | 60 | N-Benzyl-N-((2,3-dihydrobenzofuran-2-yl)methyl)amine |
| Secondary Amine | Piperidine | K₂CO₃ | DMF | 80 | 1-((2,3-Dihydrobenzofuran-2-yl)methyl)piperidine |
| Aniline | 4-Methoxyaniline | Cs₂CO₃ | DMF | 80 | N-((2,3-Dihydrobenzofuran-2-yl)methyl)-4-methoxyaniline |
| N-Heterocycle | Imidazole | NaH | THF | RT | 1-((2,3-Dihydrobenzofuran-2-yl)methyl)-1H-imidazole |
O-Alkylation: Accessing Ether Linkages
The formation of ethers via O-alkylation is fundamental for modifying hydroxyl groups present in phenols and alcohols, significantly altering properties like solubility and metabolic stability.
Underlying Principle: The acidity of the hydroxyl proton dictates the choice of base. Phenols (pKa ≈ 10) can be deprotonated by moderate carbonate bases, whereas less acidic alcohols (pKa ≈ 16-18) require a stronger, non-nucleophilic base like sodium hydride (NaH) to generate the corresponding alkoxide in situ.
General Protocol for O-Alkylation:
-
Setup: Dissolve the alcohol or phenol (1.0 eq.) in an anhydrous aprotic solvent (THF or DMF).
-
Base Addition:
-
For phenols: Add K₂CO₃ or Cs₂CO₃ (1.5 eq.) and stir.
-
For alcohols: Cool the solution to 0 °C and carefully add NaH (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow to stir for 30 minutes at 0 °C.
-
-
Electrophile Addition: Add this compound (1.1 eq.) and allow the reaction to warm to room temperature.
-
Reaction & Work-up: Stir until completion (TLC). Quench carefully with water (especially for NaH reactions), extract with an organic solvent, wash, dry, and concentrate.
-
Purification: Purify by column chromatography.
| Nucleophile Type | Example Substrate | Typical Base | Solvent | Temp (°C) | Expected Product |
| Phenol | 4-Chlorophenol | K₂CO₃ | DMF | 60 | 2-((4-Chlorophenoxy)methyl)-2,3-dihydrobenzofuran |
| Alcohol | Benzyl alcohol | NaH | THF | 0 to RT | 2-((Benzyloxy)methyl)-2,3-dihydrobenzofuran |
S-Alkylation: Building Thioethers
Thioethers are important functionalities in various bioactive molecules and material science applications. The high nucleophilicity of sulfur makes S-alkylation a particularly efficient transformation.[9]
Underlying Principle: Thiols are generally more acidic and significantly more nucleophilic than their corresponding alcohols. Consequently, S-alkylation reactions often proceed rapidly under mild conditions using common carbonate bases.
General Protocol for S-Alkylation:
-
Setup: Dissolve the thiol (1.0 eq.) in a suitable solvent like DMF or ethanol.
-
Base Addition: Add a base such as K₂CO₃ or Et₃N (1.2 eq.) and stir for 10-15 minutes.
-
Electrophile Addition: Add this compound (1.1 eq.).
-
Reaction & Work-up: The reaction is often complete within a few hours at room temperature. Monitor by TLC. Perform a standard aqueous work-up.
-
Purification: Purify by column chromatography.
| Nucleophile Type | Example Substrate | Typical Base | Solvent | Temp (°C) | Expected Product |
| Thiophenol | Thiophenol | K₂CO₃ | DMF | RT | 2-((Phenylthio)methyl)-2,3-dihydrobenzofuran |
| Aliphatic Thiol | 1-Propanethiol | Et₃N | EtOH | RT | 2-((Propylthio)methyl)-2,3-dihydrobenzofuran |
Protocol Validation and Troubleshooting
A self-validating protocol requires an understanding of potential failure points and how to address them.
-
No Reaction/Slow Conversion:
-
Cause: Insufficiently strong base to deprotonate the nucleophile; low reaction temperature.
-
Solution: Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or NaH). Increase the reaction temperature in increments. Ensure all reagents and solvents are anhydrous, as water can quench the activated nucleophile.
-
-
Formation of Multiple Products:
-
Cause (N-Alkylation): Over-alkylation of primary amines.
-
Solution: Use a large excess of the amine nucleophile (2-5 eq.) or employ slow, syringe-pump addition of the bromomethyl precursor to maintain its low concentration in the reaction mixture.[6]
-
-
Low Yield/Decomposition:
-
Cause: The bromomethyl precursor or the product may be unstable to prolonged heating or strongly basic conditions, potentially leading to elimination or other side reactions.
-
Solution: Run the reaction at the lowest effective temperature. Monitor carefully and stop the reaction as soon as the starting material is consumed to minimize product degradation.
-
Conclusion
This compound is a powerful and versatile building block for modern organic and medicinal chemistry. Its straightforward synthesis and predictable reactivity with a host of heteroatomic nucleophiles provide a reliable platform for the construction of diverse and complex molecules. The protocols and insights provided herein serve as a practical guide for researchers to confidently employ this precursor in the design and synthesis of novel heterocyclic compounds for drug discovery and beyond.
References
-
Furst, C. G., et al. (2020). Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide. RSC Advances.
-
Murineddu, G., et al. (2018). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal.
-
Czernicka, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
-
Shi, Y., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
-
Kaur, H., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances.
-
Rykowski, A., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. ARKIVOC.
-
BenchChem. (2025). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. BenchChem.
-
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances.
-
Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry.
-
Pliego, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling.
-
BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Bromomalonaldehyde with Nucleophiles. BenchChem.
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Derivatization of 2-Bromomethyl-2,3-dihydrobenzofuran for Accelerated Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2,3-dihydrobenzofuran core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Its unique three-dimensional shape and favorable physicochemical properties make it an ideal starting point for the design of novel therapeutics. This application note provides a detailed guide to the strategic use of 2-Bromomethyl-2,3-dihydrobenzofuran, a highly versatile and reactive intermediate, for the rapid generation of diverse chemical libraries. We present the mechanistic rationale behind its synthesis and derivatization, detailed step-by-step protocols for reactions with various nucleophiles, and a discussion of its application in developing potent modulators for a range of biological targets, including cannabinoid receptors, PPARα, and BET bromodomains.
The Strategic Importance of the 2,3-Dihydrobenzofuran Scaffold
A Privileged Structure in Drug Design
The 2,3-dihydrobenzofuran motif is prevalent in a multitude of natural products and synthetic molecules, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antihyperglycemic properties.[3][4] Its rigid, non-planar structure allows for precise projection of substituents into three-dimensional space, facilitating optimal interactions with biological targets. This inherent structural advantage has led to its classification as a privileged scaffold, a molecular framework that is capable of binding to multiple, unrelated protein targets.[2] Consequently, derivatives of this core are continually explored for new therapeutic applications.[5]
This compound: A Key Intermediate for Library Synthesis
The utility of the 2,3-dihydrobenzofuran scaffold is maximized through the strategic introduction of functional groups that permit diverse and high-yielding chemical modifications. This compound stands out as an exceptionally valuable building block. The primary alkyl bromide functionality serves as a potent electrophile, readily undergoing nucleophilic substitution (SN2) reactions with a vast array of nucleophiles. This reactivity allows for the systematic and efficient construction of large libraries of analogues, a cornerstone of modern hit-to-lead and lead optimization campaigns in drug discovery.
Synthesis of the Core Intermediate: this compound
A robust and scalable synthesis of the starting material is paramount. An efficient method involves an organocatalyst-activated intramolecular oxybromination of readily available 2-allylphenols.[1]
Mechanistic Rationale: Organocatalytic Oxybromination
Standard brominating agents like N-bromosuccinimide (NBS) are often ineffective on their own for this transformation.[1] However, a catalytic system comprising 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid activates NBS, likely forming in situ acetyl hypobromite (AcOBr). This more potent electrophilic bromine source (Br+) initiates an intramolecular cyclization of the 2-allylphenol, proceeding via a bromonium ion intermediate, to yield the desired this compound product.[1]
Caption: Synthesis of the core intermediate via organocatalytic activation.
Detailed Synthesis Protocol
Adapted from Furst, C. G. et al., RSC Adv., 2020.[1]
Materials:
-
2-allylphenol (1.0 eq)
-
N-Bromosuccinimide (NBS) (3.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)
-
Acetic Acid (AcOH) (0.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-allylphenol (1.0 eq) in DCM at 0 °C, add DBU (0.1 eq) and acetic acid (0.1 eq).
-
Add NBS (3.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the title compound.
Core Derivatization Strategies: Leveraging Nucleophilic Substitution
The SN2 Reaction Pathway: Reactivity and Considerations
The carbon atom of the bromomethyl group is electrophilic and sterically unhindered, making it an ideal substrate for a bimolecular nucleophilic substitution (SN2) reaction. The success of the derivatization hinges on the choice of nucleophile, solvent, and temperature.
-
Nucleophile: A wide range of N-, O-, S-, and C-centered nucleophiles can be employed. Stronger nucleophiles lead to faster reactions.
-
Solvent: Aprotic polar solvents such as DMF, DMSO, or acetonitrile are preferred as they solvate the counter-ion of the nucleophile but do not hydrogen-bond with the nucleophile itself, thus enhancing its reactivity.
-
Leaving Group: Bromide is an excellent leaving group, facilitating the reaction.
-
Additives: In cases of sluggish reactions, particularly with less reactive nucleophiles, the addition of a catalytic amount of sodium or potassium iodide can accelerate the rate via an in situ Finkelstein reaction, transiently forming the more reactive iodo-intermediate.[6]
Sources
- 1. Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting guide for the synthesis of "2-Bromomethyl-2,3-dihydrobenzofuran"
Welcome to the technical support center for the synthesis of 2-Bromomethyl-2,3-dihydrobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges encountered during the synthesis, providing in-depth explanations and practical, field-tested solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is yielding primarily a brominated phenol instead of the desired this compound. What is causing this and how can I fix it?
Answer:
This is a classic case of competing electrophilic aromatic substitution versus the desired intramolecular oxybromination. The phenolic ring is highly activated towards electrophilic attack, and if the conditions are not optimized for cyclization, the brominating agent will preferentially react with the aromatic ring.
Root Causes & Solutions:
-
Insufficient Brominating Agent: The stoichiometry of your N-bromosuccinimide (NBS) is critical. Early in the reaction, electrophilic aromatic substitution is a kinetically favorable pathway. To promote the desired cyclization, a sufficient concentration of the brominating species is required to engage with the allyl group. It has been observed that using one or two equivalents of NBS often results exclusively in the bromination of the phenol ring[1].
-
Solution: Increase the equivalents of NBS. A common starting point is to use at least three equivalents to favor the intramolecular cyclization[1].
-
-
Ineffective Activation of NBS: N-bromosuccinimide, while being a safe and easy-to-handle reagent, may not be electrophilic enough on its own to efficiently promote the desired cyclization over ring bromination.
-
Solution: Employ a catalytic system to activate the NBS. A well-documented system is a mixture of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid. This combination is hypothesized to generate acetyl hypobromite (AcOBr) in situ, which is a more potent electrophilic bromine source, thereby facilitating the desired reaction pathway[1].
-
Experimental Protocol: Catalytic Activation of NBS
| Step | Action | Rationale |
| 1 | To a solution of your 2-allylphenol in a suitable solvent (e.g., acetone or DCM), add DBU (catalytic amount) and acetic acid (catalytic amount). | This creates the catalytic environment for the activation of NBS. |
| 2 | Add NBS (at least 3 equivalents) portion-wise to the reaction mixture at room temperature. | Portion-wise addition helps to control the reaction rate and temperature. |
| 3 | Stir the reaction for the appropriate time (e.g., 2-3 hours), monitoring by TLC. | Allows for the complete conversion of the starting material. |
| 4 | Upon completion, proceed with a standard aqueous workup and purification by column chromatography. | Isolates the desired product from the reaction mixture. |
FAQ 2: My reaction with elemental bromine (Br₂) resulted in a complex and inseparable mixture of products. Why did this happen?
Answer:
Elemental bromine is a highly reactive and non-selective brominating agent. Its use in the synthesis of this compound from 2-allylphenols often leads to multiple side reactions, resulting in a complex product mixture that is challenging to purify[1].
Plausible Side Reactions with Br₂:
-
Multiple Brominations: The high reactivity of bromine can lead to the addition of multiple bromine atoms to the aromatic ring.
-
Addition to the Alkene: Bromine can add across the double bond of the allyl group, forming a dibromo-adduct, which may or may not subsequently cyclize.
-
Polymerization: The harsh reaction conditions can sometimes lead to the polymerization of the starting material or products.
Recommended Action:
It is strongly advised to avoid the use of elemental bromine for this transformation. Instead, opt for a milder and more selective brominating agent like N-bromosuccinimide, preferably with a catalytic activation system as described in FAQ 1. This will provide greater control over the reaction and lead to a cleaner product profile.
FAQ 3: The yield of my desired product is consistently low, even after optimizing the stoichiometry of NBS. What other factors could be at play?
Answer:
Low yields, despite correct stoichiometry, often point towards suboptimal reaction conditions or issues with the starting material.
Troubleshooting Low Yields:
| Potential Cause | Recommended Solution |
| Solvent Choice | While both dichloromethane (DCM) and acetone have been successfully used, solvent polarity and solubility can influence reaction rates. If you are experiencing issues in one, consider switching to the other. Acetone is often a good, less regulated alternative to chlorinated solvents[1]. |
| Reaction Time and Temperature | Ensure the reaction is running to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature might be beneficial, but be cautious as this can also promote side reactions. Most protocols for this synthesis proceed efficiently at room temperature. |
| Purity of Starting Material | Impurities in the 2-allylphenol can interfere with the reaction. Ensure your starting material is pure before proceeding. Purification of the 2-allylphenol via column chromatography or distillation may be necessary. |
| Moisture in the Reaction | While not always detrimental, excessive moisture can react with the brominating agent and affect the efficiency of the reaction. Using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. |
FAQ 4: I am having difficulty purifying the final product. What are the common impurities and how can I improve the purification process?
Answer:
Purification of this compound is typically achieved through column chromatography on silica gel. Difficulties in purification often arise from the presence of closely related side products.
Common Impurities:
-
Unreacted Starting Material (2-allylphenol): This is usually easily separated due to its higher polarity.
-
Ring-Brominated Phenols: These are often the most challenging impurities to separate as their polarity can be very similar to the desired product.
-
Succinimide: A byproduct from the use of NBS, which is generally water-soluble and can be removed during the aqueous workup.
Purification Strategy:
-
Optimize your Workup: A thorough aqueous wash (e.g., with saturated sodium bicarbonate solution followed by brine) is crucial to remove water-soluble impurities like succinimide and any remaining acids.
-
Column Chromatography:
-
Solvent System: A gradient elution with a mixture of hexanes and ethyl acetate is a common choice. Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your product.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel for the scale of your reaction. A general rule of thumb is a 50:1 to 100:1 weight ratio of silica gel to crude product.
-
-
Alternative Purification Techniques: In some cases, techniques like preparative TLC or even recrystallization (if the product is a solid) could be explored.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for troubleshooting the synthesis of this compound.
Caption: Troubleshooting Decision Tree for Synthesis.
Reaction Mechanism Overview
The following diagram outlines the proposed mechanism for the synthesis of this compound using a catalytically activated NBS system.
Sources
Technical Support Center: NMR Analysis of 2-Bromomethyl-2,3-dihydrobenzofuran
Welcome to the technical support center for the analysis of 2-Bromomethyl-2,3-dihydrobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization and quality control of this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during the synthesis and purification of this compound.
I. Understanding the Chemistry: Synthesis and Potential Impurities
The purity of this compound is critical for its successful use in subsequent synthetic steps. Impurities can arise from the starting materials, side reactions, or incomplete reactions. A common and efficient method for the synthesis of this compound is the free-radical bromination of 2-methyl-2,3-dihydrobenzofuran using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
This synthetic route, while effective, can lead to several potential impurities that may be observed in the ¹H and ¹³C NMR spectra of the final product. Understanding the origin of these impurities is the first step in their identification.
Common Impurities Include:
-
Unreacted Starting Material: 2-Methyl-2,3-dihydrobenzofuran.
-
Aromatically Brominated Byproducts: Such as 5-bromo- or 7-bromo-2-methyl-2,3-dihydrobenzofuran, arising from electrophilic aromatic substitution.
-
Over-brominated Products: Dibrominated species, either on the aromatic ring or at the methyl group.
-
Reagent Residues: Such as succinimide (from NBS).
-
Solvent Residues: Depending on the solvent used for the reaction and work-up.
II. Troubleshooting and FAQs: Interpreting Your NMR Spectra
This section addresses common questions and issues that arise during the NMR analysis of this compound.
Q1: I see a doublet at around 1.5 ppm in my ¹H NMR spectrum. What is this impurity?
A1: A doublet in this region is characteristic of the methyl group of the starting material, 2-methyl-2,3-dihydrobenzofuran . This indicates that your bromination reaction has not gone to completion. The signal appears as a doublet due to coupling with the adjacent proton at the 2-position of the dihydrofuran ring.
Q2: My aromatic region (around 6.7-7.3 ppm) looks more complex than expected. What could be the cause?
A2: A complex aromatic region often points to the presence of aromatically brominated byproducts . The introduction of a bromine atom onto the benzene ring breaks the symmetry of the aromatic spin system, leading to more complex splitting patterns and a change in chemical shifts. For example, the presence of a singlet in the aromatic region could indicate substitution at the 5- or 7-position.
Q3: There's a singlet at approximately 2.8 ppm in my ¹H NMR spectrum. What does it correspond to?
A3: A sharp singlet around 2.8 ppm is indicative of succinimide , the byproduct of N-bromosuccinimide (NBS) if it was used as the brominating agent. This impurity is often soluble in water and can typically be removed with an aqueous workup.
Q4: I have unassigned signals in both the aliphatic and aromatic regions. How can I definitively identify the impurities?
A4: For unambiguous identification of impurities, a combination of 1D and 2D NMR experiments is highly recommended.
-
¹³C NMR and DEPT: These experiments will help determine the number of different carbon environments and distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This 2D experiment will reveal proton-proton coupling networks, helping to piece together the structure of the impurities.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing valuable connectivity information.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the full structure of an unknown impurity.
By analyzing these spectra, you can confidently assign the structures of any significant impurities present in your sample.
III. NMR Data for this compound and Common Impurities
For your reference, the following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its most common impurities in CDCl₃. Please note that chemical shifts can vary slightly depending on the solvent and concentration.
| Compound | Structure | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound (Target) | ~7.2-6.8 (m, 4H, Ar-H), ~5.1 (m, 1H, O-CH), ~3.7 (dd, 1H, CH₂Br), ~3.5 (dd, 1H, CH₂Br), ~3.3 (dd, 1H, Ar-CH₂), ~3.0 (dd, 1H, Ar-CH₂) | Aromatic: ~159, 128, 125, 121, 110; Aliphatic: ~81 (O-CH), ~38 (CH₂Br), ~31 (Ar-CH₂) | |
| 2-Methyl-2,3-dihydrobenzofuran (Starting Material) | ~7.2-6.8 (m, 4H, Ar-H), ~4.9 (m, 1H, O-CH), ~3.2 (dd, 1H, Ar-CH₂), ~2.8 (dd, 1H, Ar-CH₂), ~1.5 (d, 3H, CH₃) | Aromatic: ~160, 128, 125, 120, 109; Aliphatic: ~78 (O-CH), ~35 (Ar-CH₂), ~21 (CH₃) | |
| 7-Bromo-2-methyl-2,3-dihydrobenzofuran (Aromatic Impurity) | ~7.3 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~6.7 (t, 1H, Ar-H), ~4.9 (m, 1H, O-CH), ~3.3 (dd, 1H, Ar-CH₂), ~2.9 (dd, 1H, Ar-CH₂), ~1.5 (d, 3H, CH₃) | Aromatic carbons will show shifts consistent with a brominated benzene ring. | |
| Succinimide (Reagent Byproduct) | ~2.8 (s, 4H, CH₂CH₂) | ~177 (C=O), ~30 (CH₂) |
IV. Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample. If necessary, sonicate the sample for a few minutes.
-
Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
Protocol 2: Standard ¹H NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer and ensure it is properly locked and spinning.
-
Tuning and Shimming: Tune the probe to the correct frequency and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.
-
Acquisition Time (AQ): At least 3-4 seconds to ensure good resolution.
-
Spectral Width (SW): A spectral width of at least 12 ppm is recommended to cover the full range of expected chemical shifts.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative ratios of the different species.
-
V. Workflow for Impurity Identification
The following diagram illustrates a logical workflow for identifying impurities in your this compound sample using NMR spectroscopy.
Caption: Workflow for identifying impurities in this compound.
VI. References
Preventing byproduct formation in the bromination of 2-allylphenols
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the bromination of 2-allylphenols. It is designed to help you navigate the common challenges associated with this reaction, with a focus on preventing the formation of unwanted byproducts and optimizing reaction conditions for desired product outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Question 1: I'm observing significant amounts of a dibrominated product. How can I favor monosubstitution on the aromatic ring?
Answer:
The formation of dibrominated and even tribrominated byproducts is a common challenge due to the strong activating nature of the hydroxyl group on the phenol ring, which makes it highly susceptible to electrophilic attack.[1] To enhance selectivity for the desired monobrominated product, several factors in your experimental setup should be carefully controlled.
Core Issue: The high reactivity of the phenol ring leads to multiple bromination events.
Solutions:
-
Choice of Brominating Agent: Avoid highly reactive brominating agents like aqueous bromine (bromine water). Milder reagents provide better control over the reaction.[1]
-
N-Bromosuccinimide (NBS): NBS is an excellent choice for controlled monobromination of activated aromatic rings.[2][3] It provides a low, steady concentration of electrophilic bromine, minimizing over-bromination.
-
KBr/KBrO₃ System: This combination generates bromine in situ under acidic conditions, allowing for more controlled delivery of the brominating agent.[4]
-
-
Solvent Selection: The polarity of the solvent significantly influences the reactivity of the brominating agent.
-
Non-polar Solvents: Using non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can temper the reaction rate and favor monobromination.[1][5]
-
Polar Solvents: Polar solvents, especially water, can enhance the ionization of bromine, leading to a more powerful electrophile and increased polysubstitution.[5][6]
-
-
Temperature Control: Lowering the reaction temperature is a crucial step in managing the reaction rate and improving selectivity.[5][7] Reactions are often performed at 0°C or even lower to disfavor the more highly activated pathways leading to di- and tri-brominated products.
-
Stoichiometry: Precise control over the stoichiometry is essential. Use only one equivalent of the brominating agent relative to the 2-allylphenol.[1]
Question 2: My reaction is producing a mixture of ortho- and para-brominated isomers. How can I improve the regioselectivity?
Answer:
The hydroxyl group is an ortho-, para-director, and achieving high regioselectivity can be challenging. Generally, the para position is sterically less hindered and often favored.[1] However, specific conditions can be employed to favor one isomer over the other.
Solutions for Para-Selectivity:
-
Non-Polar Solvents: As mentioned previously, non-polar solvents like carbon disulfide can favor the formation of the para-isomer.[5]
-
Bulky Brominating Agents: While less common, the use of sterically hindered brominating agents can disfavor attack at the more crowded ortho-positions.
Solutions for Ortho-Selectivity:
-
Directed Bromination: Certain methodologies have been developed to favor ortho-bromination. For instance, using NBS in methanol with a catalytic amount of p-toluenesulfonic acid (p-TsOH) has been shown to be effective for the selective mono-ortho-bromination of para-substituted phenols.[8][9]
-
Catalyst Systems: Recent research has explored the use of specific catalysts, such as certain ammonium salts, to direct halogenation to the ortho position.[10]
Question 3: I'm seeing byproducts resulting from a reaction with the allyl group. How can I prevent this?
Answer:
Reaction at the allylic position is a competing pathway, especially under conditions that favor free-radical mechanisms.[11][12][13]
Core Issue: The allyl group can undergo free-radical bromination or addition reactions with bromine.
Solutions:
-
Avoid Radical Initiators and Light: Free-radical allylic bromination is often initiated by light or radical initiators like AIBN or benzoyl peroxide.[2] Conducting the reaction in the dark and ensuring the absence of radical initiators will suppress this side reaction.
-
Maintain Low Bromine Concentration: High concentrations of molecular bromine (Br₂) can lead to electrophilic addition across the double bond of the allyl group.[11][14] Using a reagent like NBS, which maintains a low concentration of Br₂, is highly advantageous.[11][12][14][15] The mechanism with NBS involves the in situ generation of Br₂ from the reaction of NBS with HBr, which is formed during the reaction.[13][15] This keeps the instantaneous concentration of Br₂ very low, favoring electrophilic aromatic substitution over addition to the alkene.
-
Temperature: Higher temperatures can sometimes favor allylic substitution.[11] Keeping the reaction temperature low, as recommended for controlling polysubstitution, will also help to minimize reactions at the allyl group.
Frequently Asked Questions (FAQs)
What is the role of the solvent in the bromination of 2-allylphenols?
The solvent plays a critical role in determining both the rate and selectivity of the reaction.[5][16]
-
Polar Protic Solvents (e.g., water, acetic acid): These solvents can stabilize the polar transition states involved in electrophilic aromatic substitution, often leading to faster reactions. However, they can also increase the electrophilicity of the brominating agent, which can result in over-bromination.[5][6]
-
Non-polar Solvents (e.g., CS₂, CH₂Cl₂): These solvents do not significantly solvate the charged intermediates, leading to a less reactive brominating species. This tempered reactivity is beneficial for achieving selective monobromination.[1][5]
How does temperature affect the selectivity of the bromination?
Temperature is a key parameter for controlling selectivity.[7][17][18]
-
Lower Temperatures (e.g., 0°C to room temperature): Generally favor the desired electrophilic aromatic substitution and help to prevent over-bromination and side reactions.
-
Higher Temperatures: Can increase the rate of reaction but often at the expense of selectivity. Higher temperatures can also promote unwanted side reactions, such as allylic bromination.[11]
Which brominating agent is best for my application?
The choice of brominating agent depends on the desired outcome.
| Brominating Agent | Advantages | Disadvantages | Best For |
| Bromine (Br₂) in non-polar solvent | Inexpensive and readily available. | Can be difficult to control, leading to polysubstitution and side reactions.[5] | Well-optimized, robust procedures where selectivity is less of a concern. |
| N-Bromosuccinimide (NBS) | Mild, selective for monobromination, and minimizes side reactions with the allyl group.[3][12] | More expensive than Br₂. | High-selectivity monobromination on the aromatic ring. |
| Bromine Water | Highly reactive. | Prone to causing extensive polysubstitution, often leading to the tribrominated product.[1] | Exhaustive bromination of the phenol ring. |
Can I use a catalyst to improve the reaction?
Yes, catalysts can be used to improve both the rate and selectivity of the reaction.
-
Acid Catalysis: A catalytic amount of a strong acid, like p-TsOH, can be used with NBS to promote ortho-bromination in certain solvents like methanol.[8][9]
-
Lewis Acids: While not always necessary for activated phenols, Lewis acids can be used with less reactive aromatic compounds to enhance the electrophilicity of the brominating agent.
Experimental Protocols
Protocol 1: Selective Monobromination using NBS in Dichloromethane
This protocol is designed to favor the formation of the monobrominated product on the aromatic ring.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-allylphenol (1 equivalent) in dry dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of NBS: Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
DOT Script for Reaction Pathways
Caption: Reaction pathways in the bromination of 2-allylphenol.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for byproduct formation.
References
- Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556-2564.
-
Khan Academy. (n.d.). Bromination of Phenols. Available from: [Link]
-
Calò, V., Lopez, L., & Pesce, G. (1973). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, (5), 501-503. Available from: [Link]
-
Zborovszky, Z., et al. (2011). “Reproportionation” in Gas-Phase Methane Bromination Leads to Higher Selectivity for CH3Br at Moderate Temperatures. The Journal of Physical Chemistry A, 115(4), 468-475. Available from: [Link]
-
Dissanayake, D. M. M. M., et al. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. Available from: [Link]
-
Scribd. (n.d.). Solvent Impact on Phenol Bromination. Available from: [Link]
-
Hajkova, P., et al. (2009). Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. Journal of Hazardous Materials, 172(1), 478-483. Available from: [Link]
-
ResearchGate. (n.d.). The intermediates in the interaction of phenols with N-bromosuccinimide. Available from: [Link]
-
Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. Available from: [Link]
-
Qs in Mind. (2022). Why phenol gives different bromination products in different solvents? Available from: [Link]
-
da Silva, A. C., et al. (2013). Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation. Journal of the Brazilian Chemical Society, 24(3), 540-544. Available from: [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Available from: [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Available from: [Link]
- Google Patents. (n.d.). US3546302A - Process for brominating phenols.
-
Ashenhurst, J. (2013). What is Allylic Bromination? Master Organic Chemistry. Available from: [Link]
-
Thomson, R. J., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88. Available from: [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]
-
jOeCHEM. (2020). Brominating the Allylic Position with NBS. YouTube. Available from: [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of the Bromination of Phenols in Aqueous Solution. Evidence of General Base Catalysis of Bromine Attack. Available from: [Link]
-
Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. Available from: [Link]
-
PubMed. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Available from: [Link]
-
Scientific Update. (2018). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Available from: [Link]
- Google Patents. (n.d.). US3449443A - Method for selectively brominating phenols.
-
ResearchGate. (n.d.). The bromination kinetics of phenolic compounds in aqueous solution. Available from: [Link]
-
RSC Publishing. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr 3 system. Available from: [Link]
-
The Organic Chemistry Tutor. (2020). Organic chemistry - Predicting mono-bromination products. YouTube. Available from: [Link]
-
Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientificupdate.com [scientificupdate.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-Bromomethyl-2,3-dihydrobenzofuran
Prepared by: Gemini Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Bromomethyl-2,3-dihydrobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the bench to production. We will delve into the core chemical principles, provide field-proven troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and reproducible process.
The synthesis of this compound, a valuable intermediate in pharmaceutical development, typically involves the bromination of its corresponding alcohol precursor, 2-(hydroxymethyl)-2,3-dihydrobenzofuran. While straightforward on a small scale, scaling this reaction introduces significant challenges related to reaction control, selectivity, product stability, and safety. This document provides a comprehensive framework for addressing these issues.
Core Synthetic Workflow
The transformation is fundamentally a substitution reaction where a hydroxyl group is replaced by a bromine atom at a benzylic position. The stability of the benzylic radical intermediate is a key factor in the reaction's feasibility.[1][2] The most common and scalable approach is the bromination of 2-(hydroxymethyl)-2,3-dihydrobenzofuran.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the scale-up synthesis in a question-and-answer format.
Reaction Initiation & Control
Q1: My bromination reaction using N-Bromosuccinimide (NBS) is sluggish or fails to proceed to completion. What are the common causes?
A1: This is a frequent issue when moving to a larger scale. The root cause is often related to the initiation of the radical reaction. Here's a breakdown of potential causes and solutions:
-
Insufficient Radical Initiation: The reaction proceeds via a free-radical mechanism.[1][3] On a larger scale, ambient light may not be sufficient or uniform.
-
Solution: Introduce a radical initiator. A small amount (0.01-0.05 equivalents) of AIBN (azobisisobutyronitrile) or benzoyl peroxide can be used. Ensure the reaction temperature is appropriate for the chosen initiator's half-life.
-
-
Quality of NBS: N-Bromosuccinimide can degrade over time, especially if exposed to moisture, leading to lower reactivity.
-
Solution: Use freshly recrystallized NBS. To recrystallize, dissolve NBS in a minimum amount of hot water, cool slowly, and collect the crystals. Dry thoroughly under vacuum.
-
-
Inhibitors in the Solvent: Trace impurities in the solvent (e.g., stabilizers in unstabilized CCl₄ or CHCl₃) can quench the radical chain reaction.
-
Solution: Use high-purity, inhibitor-free solvents. Passing the solvent through a plug of activated alumina can remove potential inhibitors.
-
-
Low Temperature: While exothermic control is crucial, a temperature that is too low can prevent effective initiation.
-
Solution: Gently warm the mixture to the initiation temperature (typically 50-80°C, depending on the solvent and initiator) to start the reaction, then maintain control with appropriate cooling.
-
Q2: The reaction is highly exothermic and becomes difficult to control on a multi-liter scale. How can I manage the thermal profile?
A2: Loss of thermal control is a major safety risk in scale-up. The primary strategy is to control the rate of heat generation.
-
Control Reagent Addition: Instead of adding the brominating agent all at once, add it portion-wise or as a solution via an addition funnel. This allows you to match the rate of heat generation with the cooling capacity of your reactor.
-
Solvent Selection: Choose a solvent with a suitable boiling point that can act as a heat sink. For example, using carbon tetrachloride (boiling point ~77°C) can help manage the temperature through reflux cooling. However, due to its toxicity, safer alternatives are often sought.
-
Reactor Efficiency: Ensure your reactor has adequate cooling capacity. A jacketed reactor with a circulating chiller is essential for scale-up. Good agitation is also critical to prevent localized hot spots and ensure even heat distribution.
-
Dilution: Increasing the solvent volume can help dissipate heat more effectively, although this may increase reaction time and impact downstream processing. A balance must be found between thermal control and process efficiency.
Selectivity & Side Products
Q3: I'm observing significant byproducts from bromination on the aromatic ring or dibromination. Why is this happening, and how can I improve selectivity for the benzylic position?
A3: This is a classic selectivity problem. The desired reaction is a benzylic radical substitution, but competing electrophilic aromatic substitution or further radical bromination can occur.
-
The Cause: The issue stems from an excessively high concentration of molecular bromine (Br₂). While NBS is used to provide a low, steady concentration of Br₂, certain conditions can accelerate its decomposition or the formation of Br₂.[1][4] High concentrations of Br₂ favor electrophilic addition to the aromatic ring.
-
The Solution: Use N-Bromosuccinimide (NBS): NBS is the reagent of choice for allylic and benzylic brominations precisely because it maintains a very low concentration of Br₂ in the reaction mixture, which favors the radical pathway over competitive ionic pathways.[3][4][5]
-
Avoid Light: While some initiation is needed, strong, direct UV light can sometimes accelerate the formation of Br₂ from NBS, potentially leading to side reactions. Controlled initiation with a chemical initiator is often more reproducible on a large scale.
-
Solvent Choice: The reaction should be performed in non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can promote ionic pathways that lead to undesired byproducts.
| Brominating Agent | Primary Mechanism | Selectivity for Benzylic Position | Scale-Up Suitability |
| Br₂ (Liquid Bromine) | Electrophilic/Radical | Poor; significant aromatic bromination | Low; hazardous, poor selectivity |
| NBS | Radical | Excellent | High; safer solid, high selectivity |
| PPh₃/CBr₄ | Appel Reaction | Excellent | Medium; stoichiometry, byproduct removal |
Q4: My crude product analysis shows multiple impurities. What are the most common ones and how do they form?
A4: Besides the byproducts mentioned above, you should anticipate the following:
-
Unreacted Starting Material: 2-(hydroxymethyl)-2,3-dihydrobenzofuran. This is typically due to incomplete reaction (see Q1).
-
Succinimide: This is the byproduct from NBS and must be removed during work-up. It is typically water-soluble after the reaction is quenched.
-
Dimer Impurities: The benzylic bromide product can be susceptible to nucleophilic substitution by the starting alcohol, forming an ether dimer. This is more likely if the reaction is run for an extended period at high temperatures.
-
Degradation Products: The product, this compound, can degrade, especially in the presence of moisture or bases, potentially eliminating HBr to form an exocyclic double bond.
Work-up & Purification
Q5: The aqueous work-up is challenging, leading to emulsions or product decomposition. What is the recommended procedure?
A5: A robust work-up is critical for consistent yield and purity.
-
Cool the Reaction: Before quenching, cool the reaction mixture to room temperature or below (0-10°C).
-
Filter Succinimide: The succinimide byproduct often precipitates from non-polar solvents upon cooling. Filter the reaction mixture to remove the bulk of it. This significantly simplifies the subsequent aqueous wash.
-
Quench Excess Bromine: Slowly add the reaction mixture to a stirred, cold aqueous solution of a reducing agent to destroy any residual Br₂ or NBS. Sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are excellent choices.
-
Phase Separation: Separate the organic layer. Wash sequentially with water and then brine to remove water-soluble impurities and aid in drying.
-
Avoid Strong Bases: Do not use strong basic washes (like NaOH), as this can promote elimination or hydrolysis of the bromide product. If a basic wash is needed to remove acidic impurities, use a weak base like saturated sodium bicarbonate (NaHCO₃) and keep the contact time short.
Q6: I'm finding it difficult to purify the final product to >99% purity on a large scale. What are the most effective methods?
A6: Purification is often the biggest scale-up hurdle.
-
Chromatography: While effective in the lab, silica gel chromatography is expensive and generates significant waste at scale. It should be considered a last resort or used for producing very high-purity reference standards.
-
Recrystallization: This is the most scalable and cost-effective method. The key is finding a suitable solvent system.
-
Solvent Screening: Screen for single or binary solvent systems where the product is soluble at high temperatures but sparingly soluble at low temperatures. Good starting points are hexane/ethyl acetate, heptane/toluene, or isopropanol/water mixtures.
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent system. If impurities are present, you can perform a hot filtration to remove insoluble matter. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.
-
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an option, although benzylic bromides can be prone to decomposition at elevated temperatures. A thorough thermal stability study (e.g., using DSC) is recommended before attempting distillation.
Product Stability & Safety
Q7: How stable is this compound, and what are the recommended storage conditions?
A7: this compound is a reactive benzylic halide and a lachrymator (tear-inducing agent).
-
Stability: It is sensitive to moisture, light, and heat. Hydrolysis can revert it to the starting alcohol, while elimination can lead to olefinic impurities.
-
Storage: Store the purified product in an airtight, amber glass container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C). Avoid plastic containers as bromine compounds can degrade them.[6]
Q8: What are the most critical safety precautions when handling large quantities of brominating agents?
A8: Bromination reactions carry significant hazards. A thorough risk assessment is mandatory.[7]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[6][8]
-
Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood for larger scales.[6][7] Ensure a safety shower and eyewash station are immediately accessible.
-
Spill Management: Have a spill kit ready. For bromine-containing compounds, this should include a neutralizing agent like a 1 M solution of sodium thiosulfate.[8]
-
Quenching Strategy: Never dispose of unquenched brominating agents. Always have a designated quench vessel containing a suitable reducing agent ready before starting the reaction.
-
Continuous Flow Chemistry: For very large scales, consider moving to a continuous flow process. In-situ generation of the brominating agent can significantly reduce the hazards associated with storing and handling large quantities of toxic and reactive chemicals.[9][10]
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for diagnosing and resolving low yield issues.
References
- Bromination safety - YouTube. (2024).
- The reagent used for Allylic/benzylic bromination is: a) NBS b) Br2/ Fe c) Br2/ AlBr3 d) Br2/ FeBr3 e) Br2/ HBr | Homework.Study.com.
- Chang, M.-Y., Lin, S.-Y., & Chan, C.-K. (2014). SYNTHESIS OF 2-HYDROXYMETHYL-2,3-DIHYDROBENZOFURANS. HETEROCYCLES, 89(8), 1907.
- 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®.
- Gemoets, H., La-Venia, A., et al. (2019).
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
- Gemoets, H., La-Venia, A., et al. (2019).
- 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Chemistry LibreTexts.
- 11.10: Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts.
- Handling liquid bromine and preparing bromine water | Demonstration. RSC Education.
- Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Kansas State University.
- de Lira, B. F., de Andrade, M. A., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
- Katritzky, A. R., Akhmedov, N. G., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. ARKIVOC, 2004(6), 27-44.
- 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
- Katritzky, A. R., Suzuki, K., et al. (2004). Syntheses of 3-hydroxymethyl-2, 3-dihydrobenzofurans and 3-hydroxymethylbenzofurans. ARKIVOC.
- Li, Y., Wang, W., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3737.
- Buckley, D. L., Cid, J. M., et al. (2021). Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors. Journal of Medicinal Chemistry, 64(15), 10711-10741.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. homework.study.com [homework.study.com]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 2-Bromomethyl-2,3-dihydrobenzofuran
Welcome to the technical support center for "2-Bromomethyl-2,3-dihydrobenzofuran." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this compound. Understanding the stability of this molecule is crucial for developing robust formulations, establishing appropriate storage conditions, and ensuring the accuracy of analytical methods. This resource offers a combination of frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound.
Q1: What are the primary reactive sites on the this compound molecule that are susceptible to degradation?
A1: The two primary sites of reactivity and potential degradation are:
-
The Bromomethyl Group: This benzylic bromide is highly susceptible to nucleophilic substitution and elimination reactions. The carbon-bromine bond is relatively weak and can be cleaved under various conditions.
-
The Dihydrobenzofuran Ring: The ether linkage and the benzene ring can be susceptible to cleavage under harsh acidic, basic, or oxidative conditions.
Q2: What is the most common degradation pathway for this compound under aqueous conditions?
A2: The most anticipated degradation pathway in aqueous media is hydrolysis of the bromomethyl group. This is a nucleophilic substitution reaction where water acts as the nucleophile, displacing the bromide ion to form 2-Hydroxymethyl-2,3-dihydrobenzofuran and hydrobromic acid. This reaction can be accelerated by changes in pH.
Q3: How does pH influence the hydrolytic degradation of this compound?
A3:
-
Neutral and Basic Conditions (pH ≥ 7): Under these conditions, direct nucleophilic substitution (SN2) by water or hydroxide ions is the likely mechanism. The presence of hydroxide ions, a stronger nucleophile than water, will significantly accelerate the rate of hydrolysis.
-
Acidic Conditions (pH < 7): While hydrolysis can still occur, the dihydrobenzofuran ring may also be susceptible to acid-catalyzed ring-opening reactions, although this typically requires strong acidic conditions.
Q4: Is this compound sensitive to light?
A4: Yes, brominated organic compounds are often susceptible to photolytic degradation.[1][2][3] Exposure to ultraviolet (UV) or even strong visible light can induce homolytic cleavage of the carbon-bromine bond, generating a benzylic radical and a bromine radical. These highly reactive radical intermediates can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. A common photolytic degradation pathway for brominated compounds is reductive debromination.[3]
Q5: What are the likely degradation products under oxidative stress?
A5: Oxidative conditions can lead to several degradation products. The benzylic carbon is a potential site of oxidation, which could lead to the formation of an aldehyde or carboxylic acid at the 2-position. Furthermore, strong oxidizing agents can potentially cleave the dihydrobenzofuran ring.[4]
Q6: What should I consider regarding the thermal stability of this compound?
A6: While specific data is limited, thermal decomposition of brominated compounds can occur at elevated temperatures. The primary thermal degradation pathway is expected to be the cleavage of the carbon-bromine bond.
Section 2: Troubleshooting Guides
This section provides practical advice for identifying and resolving common issues during the handling, analysis, and stability testing of this compound.
Guide 1: Inconsistent Analytical Results (HPLC)
Problem: You are observing variable peak areas, unexpected new peaks, or a decrease in the main peak area for this compound during routine HPLC analysis.
| Potential Cause | Troubleshooting Steps | Rationale |
| On-Column Degradation | 1. Lower the column temperature: Operate the column at a lower temperature (e.g., 25°C) if initially set higher. 2. Use a mobile phase with a neutral or slightly acidic pH: Avoid highly basic mobile phases. 3. Minimize sample residence time on the column: Use a faster flow rate or a shorter column if resolution permits. | The stationary phase or mobile phase components can sometimes catalyze degradation, especially at elevated temperatures or extreme pH. |
| Degradation in Sample Solution | 1. Analyze samples immediately after preparation: Do not let samples sit in the autosampler for extended periods. 2. Prepare samples in a non-nucleophilic, aprotic solvent: Acetonitrile is often a good choice. Avoid protic solvents like methanol or water if possible for long-term storage of standards. 3. Protect sample solutions from light: Use amber vials or cover the autosampler tray. | The compound is susceptible to solvolysis (reaction with the solvent) and photolytic degradation. |
| Contaminated Mobile Phase | 1. Prepare fresh mobile phase daily. 2. Ensure high purity of all mobile phase components. | Contaminants in the mobile phase can react with the analyte or interfere with the detection. |
Guide 2: Identification of Unknown Degradation Products
Problem: You have performed a forced degradation study and observe several new peaks in your chromatogram that you need to identify.
| Analytical Technique | Experimental Approach & Interpretation | Expected Information |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | 1. Analyze the stressed sample using an LC-MS system. 2. Look for the mass of the parent compound (m/z ~212/214 due to bromine isotopes). 3. Identify the m/z of the degradation products. 4. Analyze the isotopic pattern: A loss of the characteristic 1:1 M/M+2 bromine isotope pattern indicates a reaction involving the bromomethyl group.[5][6][7] | Provides the molecular weight of the degradation products, which is a critical first step in identification. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | 1. Isolate the degradation products using preparative HPLC. 2. Acquire 1H and 13C NMR spectra. 3. Look for the disappearance of the bromomethyl signal and the appearance of new signals. For example, hydrolysis would result in a new signal for a hydroxymethyl group. | Provides detailed structural information to confirm the identity of the degradation products. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting forced degradation studies on this compound. These protocols are designed to be a starting point and may require optimization based on the specific goals of your study. The aim is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][8]
Protocol 1: Forced Degradation Study
Objective: To systematically investigate the degradation pathways of this compound under various stress conditions as recommended by ICH guidelines.[2][4]
Materials:
-
This compound
-
HPLC grade acetonitrile, water, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
-
Thermostatically controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 2 hours.
-
At various time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a thermostatically controlled oven at 80°C for 48 hours.
-
At various time points, dissolve a portion of the solid in acetonitrile and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, prepare samples for HPLC analysis.
-
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
Section 4: Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
- Khaled, A., et al. (2018a). The effect of bromine on the photooxidation of polymers.
- Li, Q. (2020). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 144, 01013.
- Li, Q. (2020). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
- Furst, C. G., et al. (2020). Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide. RSC Advances, 10(56), 33937-33944.
- Abdel-Maksoud, M. S., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 11(1), 1-17.
- Koch, C., et al. (2019). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology, 53(21), 12566-12574.
- Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions, 87, 1-434.
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
- Chemguide. (n.d.). The M+2 peak in mass spectra.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Huynh-Ba, K. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube.
- Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(3), 56-68.
- AmbioPharm. (n.d.).
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- NIST. (n.d.). Mass Spectrum of Benzofuran, 2,3,-dihydro.
- Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube.
- NIST. (n.d.). Benzofuran, 2,3-dihydro-2-methyl-.
- Instructables. (n.d.). How to Read a Simple Mass Spectrum.
- Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra.
- NIST. (n.d.). Benzofuran, 2,3-dihydro-.
- Liu, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3788.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- NIST. (n.d.). Benzofuran, 2,3-dihydro-.
- SIELC Technologies. (n.d.). Separation of 2-Hydroxydibenzofuran-3-carboxylic acid on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ACE. (n.d.). HPLC Troubleshooting Guide.
- Neves, M. G. P. M. S., et al. (2015). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)...
- ChemicalBook. (n.d.). 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum.
- ChemicalBook. (n.d.). 2-(Bromomethyl)naphthalene(939-26-4) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2,3-DIHYDROBENZOFURAN-4-OL(144822-82-2) 1H NMR spectrum.
- The Royal Society of Chemistry. (n.d.). NMR Spectra of Products.
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. compoundchem.com [compoundchem.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Characterization of unexpected products in "2-Bromomethyl-2,3-dihydrobenzofuran" reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromomethyl-2,3-dihydrobenzofuran. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of unexpected products during chemical transformations of this versatile reagent. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Introduction: The Dual Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its primary alkyl bromide functionality suggests a straightforward reactivity profile, primarily governed by nucleophilic substitution reactions. However, researchers often encounter unexpected side products that can complicate reaction outcomes and purification processes. These unexpected products typically arise from the subtle interplay of reaction mechanisms, including SN1, SN2, and, most notably, Neighboring Group Participation (NGP) by the endocyclic ether oxygen. Understanding these competing pathways is critical for controlling reaction selectivity and achieving desired synthetic targets.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a simple nucleophilic substitution on this compound, but I am getting a mixture of products. What is happening?
A1: The formation of multiple products in what appears to be a simple nucleophilic substitution reaction is a common issue with this substrate. The primary reason is the potential for the reaction to proceed through multiple mechanistic pathways simultaneously. While the primary alkyl bromide suggests an SN2 mechanism, the reaction conditions and the nature of the nucleophile can favor an SN1 pathway or a pathway involving Neighboring Group Participation (NGP).[1][2]
-
SN2 Pathway: This is the direct displacement of the bromide by the nucleophile, leading to the expected product with inversion of stereochemistry if the starting material is chiral. This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents.
-
SN1 Pathway: This pathway involves the formation of a carbocation intermediate at the methylene carbon. This carbocation can then be attacked by the nucleophile. This pathway is favored by polar protic solvents and weaker nucleophiles. The carbocation intermediate can also be prone to rearrangements.
-
Neighboring Group Participation (NGP): The lone pair of electrons on the ether oxygen of the dihydrobenzofuran ring can act as an internal nucleophile, displacing the bromide and forming a tricyclic oxonium ion intermediate.[1][2][3] The external nucleophile then attacks this intermediate, which can lead to a mixture of products, including rearranged products and products with retention of stereochemistry. NGP can significantly accelerate the rate of reaction compared to a simple SN2 reaction.[2]
The observed product distribution will be a composite of these competing pathways, influenced by your specific reaction conditions.
Q2: I have isolated a byproduct that appears to be an isomer of my expected product. What could be the structure of this unexpected isomer?
A2: The formation of an isomeric byproduct strongly suggests that a rearrangement has occurred during the reaction. This is most likely happening through a carbocationic intermediate, which can be formed either through an SN1 mechanism or via the opening of the oxonium ion intermediate in an NGP pathway. A common rearrangement in such systems is a Wagner-Meerwein rearrangement.[4][5][6]
In the context of this compound, a plausible rearrangement would involve the migration of one of the carbon atoms of the furan ring to the adjacent carbocation, leading to a ring-expanded product, such as a chromane derivative. The driving force for such a rearrangement is the formation of a more stable carbocation.
Below is a diagram illustrating a potential Wagner-Meerwein rearrangement pathway:
Caption: Plausible Wagner-Meerwein rearrangement pathway.
Q3: My reaction is giving a significant amount of a higher molecular weight byproduct. Could this be a dimer?
A3: Yes, the formation of a dimeric byproduct is a possibility, especially under basic conditions or if the concentration of the starting material is high. Dimerization can occur if the nucleophile is also a potential leaving group or if a portion of the starting material acts as a nucleophile. For example, if a small amount of the corresponding alcohol (2-hydroxymethyl-2,3-dihydrobenzofuran) is present or formed in situ, it can be deprotonated to form an alkoxide, which can then act as a nucleophile, attacking another molecule of the starting material to form a dimeric ether.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues related to the formation of unexpected products.
| Observed Problem | Potential Cause(s) | Suggested Troubleshooting Steps |
| Mixture of constitutional isomers in the product. | - Carbocation rearrangement (SN1 pathway).- Rearrangement via NGP. | - Use a less polar, aprotic solvent (e.g., THF, acetonitrile) to disfavor carbocation formation.- Employ a stronger, more concentrated nucleophile to favor the SN2 pathway.- Lower the reaction temperature to reduce the likelihood of rearrangements. |
| Product with retained stereochemistry. | - Neighboring Group Participation (NGP) leading to a double inversion. | - If retention is undesired, try to suppress NGP by using a less polar solvent.- Consider if the retained product could be synthetically useful. |
| Formation of ring-opened products (e.g., substituted phenols). | - Harsh reaction conditions (high temperature, strong acid/base) causing cleavage of the dihydrofuran ring. | - Use milder reaction conditions.- Employ a non-nucleophilic base if a base is required.- Carefully control the reaction temperature. |
| Low reaction yield and complex mixture of unidentified products. | - Decomposition of starting material or product.- Multiple competing side reactions. | - Re-evaluate the stability of your starting material and product under the reaction conditions.- Perform the reaction at a lower temperature.- Use a less reactive solvent.- Consider a different synthetic route to the desired product. |
Experimental Protocols
Protocol 1: Characterization of Unexpected Products by LC-MS and NMR
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile, methanol) to a concentration appropriate for LC-MS analysis (typically ~1 mg/mL).
-
Prepare a separate, more concentrated sample for NMR analysis by removing the solvent from a larger portion of the crude mixture under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
LC-MS Analysis:
-
Inject the diluted sample onto an appropriate HPLC column (e.g., C18).
-
Use a gradient elution method with solvents such as water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Monitor the elution profile with a UV detector and a mass spectrometer.
-
Analyze the mass spectra of the unexpected peaks to determine their molecular weights. This will help in proposing potential structures (e.g., isomers, dimers).
-
-
NMR Analysis:
-
Acquire ¹H NMR and ¹³C NMR spectra of the concentrated crude sample.
-
Analyze the spectra for unexpected signals. Pay close attention to:
-
Changes in the aromatic region, which might indicate ring-opening or rearrangement.
-
The appearance of new aliphatic signals.
-
Changes in the integration of signals corresponding to the dihydrobenzofuran core.
-
-
If possible, isolate the major byproducts using preparative HPLC or column chromatography and perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to elucidate their structures.
-
Protocol 2: Test Reaction to Favor SN2 Pathway and Minimize Side Products
-
Reagent and Solvent Preparation:
-
Ensure that the this compound is pure.
-
Use a high-purity, anhydrous polar aprotic solvent (e.g., DMF, acetonitrile).
-
Use a salt of the nucleophile with a non-coordinating cation (e.g., sodium or potassium salt).
-
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen, argon), dissolve the nucleophile (1.2 equivalents) in the anhydrous polar aprotic solvent.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled solution of the nucleophile.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Mechanistic Insights: The Role of Neighboring Group Participation
The ether oxygen in the 2,3-dihydrobenzofuran ring plays a crucial role in the reactivity of this compound. Its ability to act as an internal nucleophile leads to the formation of a bridged oxonium ion intermediate. This phenomenon, known as Neighboring Group Participation (NGP), can have a profound impact on the reaction's outcome.
Sources
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Analysis for the Purity of 2-Bromomethyl-2,3-dihydrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of two stalwart analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the critical task of purity assessment of "2-Bromomethyl-2,3-dihydrobenzofuran." As a key building block in the synthesis of various pharmaceutical agents, ensuring its purity is a non-negotiable aspect of quality control.
This document moves beyond a simple recitation of methods to offer a senior application scientist's perspective on why specific experimental choices are made, how to build self-validating protocols, and how to interpret the resulting data to make informed decisions in a drug development pipeline.
The Critical Role of Purity Analysis for this compound
This compound is a reactive intermediate, and impurities can arise from its synthesis, degradation, or improper storage. These impurities can be isomeric, by-products, or unreacted starting materials. Their presence can have significant downstream effects, including impacting reaction yields, introducing new impurities in subsequent steps, and, most critically, posing potential toxicological risks. Therefore, robust and reliable analytical methods are essential for its characterization.
A Tale of Two Techniques: HPLC vs. GC-MS
The choice between HPLC and GC-MS for purity analysis is not arbitrary; it is dictated by the physicochemical properties of the analyte and the nature of the potential impurities.[1][2]
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[2][3][4] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] Separation is achieved based on the compound's boiling point and interaction with the stationary phase, followed by detection and identification by mass spectrometry.
For this compound, both techniques present viable options, each with distinct advantages and disadvantages.
Experimental Workflow: A Visual Overview
The following diagram illustrates the general workflow for purity analysis using both HPLC and GC-MS.
Sources
A Senior Application Scientist's Guide to the Efficacy of 2-Bromomethyl-2,3-dihydrobenzofuran Derivatives in Oncology Research
This guide provides an in-depth comparison of the therapeutic efficacy of 2-Bromomethyl-2,3-dihydrobenzofuran derivatives, a promising class of heterocyclic compounds in modern oncology. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of their performance against relevant cancer cell lines and explores the mechanistic underpinnings of their cytotoxic activity.
Introduction: The 2,3-Dihydrobenzofuran Scaffold in Medicinal Chemistry
The 2,3-dihydrobenzofuran ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1] Its rigid, planar structure provides an excellent scaffold for introducing various functional groups to modulate pharmacological activity. These derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3]
A particularly potent subclass emerges when a bromomethyl group is incorporated into the scaffold. The presence of the bromine atom, a halogen, on an alkyl chain often enhances the cytotoxic activity of the molecule.[4][5] This guide focuses specifically on these brominated derivatives, evaluating their efficacy and the structure-activity relationships (SAR) that govern their anticancer effects.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
A primary mechanism through which many 2,3-dihydrobenzofuran derivatives exert their anticancer effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][6] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.
The general inhibitory action of these derivatives on the canonical NF-κB pathway is visualized below. The compounds are hypothesized to interfere with the degradation of IκBα, the inhibitor of NF-κB. This prevents the p50/p65 NF-κB dimer from translocating to the nucleus, thereby blocking the transcription of pro-survival genes.
Comparative Efficacy: In Vitro Cytotoxicity Analysis
The cytotoxic potential of novel compounds is typically assessed by determining their half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cell growth in vitro. Lower IC50 values indicate higher potency.
The following table summarizes the IC50 values for several brominated benzofuran and dihydrobenzofuran derivatives against a panel of human cancer cell lines and a normal (non-cancerous) cell line for selectivity assessment. The data highlights how modifications to the core structure influence cytotoxic activity.[7]
| Derivative Name / Modification | Core Structure | Cancer Cell Line | IC50 (µM) | Normal Cell Line (HUVEC) IC50 (µM) |
| Derivative A (2-bromo-7-ethanone-5,6-dimethoxy-3-methylbenzofuran) | 2-Bromo-3-methylbenzofuran | K562 (Leukemia) | 25.0 ± 2.0 | 20.0 ± 1.8 |
| MOLT-4 (Leukemia) | 18.0 ± 1.5 | |||
| HeLa (Cervical) | 30.0 ± 2.5 | |||
| Derivative B (2-acetyl-3-(bromomethyl)-5,6-dimethoxy-7-carboxylate) | 3-Bromomethylbenzofuran | K562 (Leukemia) | 5.0 ± 0.5 | > 100 |
| MOLT-4 (Leukemia) | 8.0 ± 0.7 | |||
| HeLa (Cervical) | > 100 | |||
| Doxorubicin (Standard Chemotherapeutic) | N/A | K562 (Leukemia) | 0.1 ± 0.01 | Not Reported |
| MOLT-4 (Leukemia) | 0.05 ± 0.005 | |||
| HeLa (Cervical) | 0.2 ± 0.02 |
Analysis of Experimental Data:
-
Potency and Selectivity: Derivative B, which features a bromomethyl group at the 3-position, demonstrates significantly higher potency against leukemia cell lines (K562 and MOLT-4) compared to Derivative A.[7] Critically, Derivative B also shows high selectivity, with an IC50 value greater than 100 µM against normal HUVEC cells, suggesting a favorable therapeutic window.[7]
-
Structure-Activity Relationship (SAR): The data suggests that the position and chemical environment of the bromo-alkyl group are crucial for anticancer activity. Derivative B's 3-(bromomethyl) configuration appears more effective and selective than Derivative A's 2-bromo substitution in this context.[7]
-
Benchmark Comparison: While not as potent as the standard drug Doxorubicin, Derivative B's combination of micromolar efficacy and high selectivity for cancer cells over normal cells makes it a compelling lead compound for further optimization.
Experimental Protocols for Efficacy Validation
To ensure scientific integrity and reproducibility, the data presented above is generated using standardized and validated methodologies. Below are the detailed protocols for assessing cytotoxicity and mechanism of action.
Protocol for MTT Assay (Cytotoxicity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the quantity of which is directly proportional to the number of viable cells.[4]
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the desired cancer cells (e.g., K562, MOLT-4, HeLa).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adhesion (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium to achieve a range of final concentrations.
-
Carefully remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include wells for "vehicle control" (medium with solvent, e.g., DMSO) and "untreated control" (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Conclusion and Future Directions
The experimental evidence strongly suggests that this compound derivatives are a valuable scaffold for the development of novel anticancer agents. Their efficacy is intrinsically linked to their ability to inhibit the pro-survival NF-κB pathway, and structure-activity relationship studies indicate that the precise placement of the bromomethyl group is critical for maximizing potency and cancer cell selectivity.
Derivative B, with its 3-(bromomethyl) configuration, stands out as a promising lead compound due to its potent, selective cytotoxicity against leukemia cell lines. Future research should focus on:
-
Lead Optimization: Synthesizing and screening a broader library of analogues based on the Derivative B scaffold to further improve efficacy and drug-like properties.
-
In Vivo Studies: Evaluating the most promising compounds in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Mechanistic Elucidation: Performing further molecular studies, such as Western blotting for NF-κB pathway proteins and cell cycle analysis, to provide a more detailed understanding of the mechanism of action.
By pursuing these avenues, the full therapeutic potential of this compelling class of compounds can be realized, paving the way for new and more effective cancer therapies.
References
-
Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Kovács, K., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. [Link]
-
Rana, M., et al. (2023). Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies. Journal of Biomolecular Structure and Dynamics. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. [Link]
-
Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Krzywik, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]
-
Choi, H. Y., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Manna, S., et al. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. Journal of Biological Chemistry. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. Bowdish Lab. [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]
-
Cascio, M. G., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Krzywik, J., et al. (2019). Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. ResearchGate. [Link]
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to 2-Bromomethyl-2,3-dihydrobenzofuran: A Niche Alkylating Agent with Unique Potential
For the discerning researcher in organic synthesis and drug development, the choice of an alkylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and the ultimate biological profile of the target molecule. While classic reagents such as benzyl bromide and methyl iodide are staples in the synthetic chemist's toolbox, there is a growing demand for specialized agents that offer unique structural motifs and nuanced reactivity. This guide provides an in-depth technical comparison of 2-Bromomethyl-2,3-dihydrobenzofuran with conventional alkylating agents, offering field-proven insights and experimental data to inform your research.
Introduction: The Enduring Importance of Alkylation and the Quest for Novelty
Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals. The introduction of an alkyl group can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.
The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs.[1][2][3] Its rigid, bicyclic structure can serve as a bioisosteric replacement for more flexible or metabolically labile groups, such as a simple benzyl moiety.[4][5] This has led to increasing interest in reagents that can introduce this valuable fragment, such as this compound.
This guide will explore the unique characteristics of this compound as an alkylating agent, comparing its performance with established alternatives and providing the necessary technical details for its successful application.
Unveiling this compound: A Profile
This compound is a benzylic bromide derivative with the bromine atom attached to a methylene group at the 2-position of the dihydrobenzofuran ring. This structural feature is key to its reactivity.
Key Structural Features and Their Implications:
-
Benzylic Bromide: The C-Br bond is activated by the adjacent benzene ring, making it susceptible to nucleophilic substitution via both SN1 and SN2 mechanisms. This reactivity is analogous to that of benzyl bromide.[6]
-
Dihydrobenzofuran Ring: The presence of the dihydrofuran ring introduces conformational rigidity compared to a simple benzyl group. This can be advantageous in drug design for optimizing ligand-receptor interactions.[2][7] The oxygen atom within the ring can also influence the electronic properties of the molecule and potentially participate in hydrogen bonding.
-
Chirality: The C2 position is a stereocenter, meaning the molecule exists as a pair of enantiomers. For biological applications, the stereochemistry can be a critical determinant of activity.
Comparative Analysis: Reactivity, Selectivity, and Handling
The decision to employ this compound over a more common alkylating agent like benzyl bromide hinges on a careful consideration of their relative performance in key areas.
Reactivity: A Balancing Act
The reactivity of benzylic bromides is influenced by both electronic and steric factors. In general, electron-donating groups on the aromatic ring accelerate SN1 reactions by stabilizing the benzylic carbocation, while electron-withdrawing groups slow them down. For SN2 reactions, the electronic effects are more complex, but steric hindrance around the reactive center is a major factor.[8]
While direct kinetic comparisons are scarce in the literature, we can infer the reactivity of this compound relative to benzyl bromide. The oxygen atom of the dihydrofuran ring is weakly electron-donating through resonance, which might slightly enhance its reactivity in SN1-type reactions compared to benzyl bromide. However, the bicyclic structure may introduce some steric hindrance, potentially slowing down SN2 reactions.
Table 1: Qualitative Reactivity Comparison of Common Alkylating Agents
| Alkylating Agent | Structure | Relative Reactivity (General) | Mechanistic Preference (Primary Halides) | Key Considerations |
| This compound | graph { rankdir=LR; node [shape=none, margin=0]; "C1" -- "C2" -- "C3" -- "C4" -- "C5" -- "C6" -- "C1"; "C6" -- "O1" -- "C7"; "C2" -- "C7"; "C7" -- "C8" -- "Br"; "C1" [label=""]; "C2" [label=""]; "C3" [label=""]; "C4" [label=""]; "C5" [label=""]; "C6" [label=""]; "O1" [label="O"]; "C7" [label=""]; "C8" [label=""]; "Br" [label="Br"]; } |
Selectivity: The Advantage of Structure
One of the key potential advantages of this compound is the potential for enhanced selectivity. In molecules with multiple nucleophilic sites, the steric bulk of the dihydrobenzofuran moiety may favor reaction at less hindered positions.
For example, in the alkylation of a primary amine in the presence of a secondary amine, a bulkier alkylating agent might show a higher preference for the less sterically encumbered primary amine. While specific comparative studies are needed, this is a valuable hypothesis to explore in your synthetic strategy.
Safety and Handling: A Necessary Precaution
Like all benzylic bromides, this compound should be handled with care. It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Table 2: General Safety and Handling Comparison
| Alkylating Agent | Key Hazards | Recommended Handling Precautions |
| This compound | Lachrymator, irritant. Toxicity data is limited. | Handle in a fume hood. Wear gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact. |
| Benzyl Bromide | Lachrymator, corrosive, toxic. | Handle in a fume hood. Wear gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact. |
| Methyl Iodide | Toxic, suspected carcinogen. | Handle in a fume hood with extreme caution. Wear appropriate gloves and respiratory protection. |
| Phenacyl Bromide | Lachrymator, toxic. | Handle in a fume hood. Wear gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact. |
Experimental Protocols: Putting Theory into Practice
The following protocols provide a starting point for utilizing this compound in common alkylation reactions. As a comparative baseline, protocols for benzyl bromide are also provided.
O-Alkylation of a Phenol
This protocol details the alkylation of a generic phenol. Reaction times and temperatures may need to be optimized for specific substrates.
Protocol 1: O-Alkylation with this compound
-
To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., acetone, DMF, or acetonitrile) is added a base (e.g., K₂CO₃, 2-3 equiv).
-
The mixture is stirred at room temperature for 15-30 minutes.
-
This compound (1.1-1.2 equiv) is added, and the reaction mixture is heated to a temperature between 50 °C and reflux, depending on the reactivity of the phenol.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: O-Alkylation with Benzyl Bromide (for comparison)
This protocol is similar to Protocol 1, with benzyl bromide (1.1-1.2 equiv) used in place of this compound. Due to the generally higher reactivity of benzyl bromide, the reaction may proceed at a lower temperature or for a shorter duration.[1]
N-Alkylation of an Amine
This protocol describes the alkylation of a primary or secondary amine. The choice of base and solvent is crucial to avoid side reactions.
Protocol 3: N-Alkylation with this compound
-
To a solution of the amine (1.0 equiv) in a suitable solvent (e.g., acetonitrile, THF, or DMF) is added a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or K₂CO₃, 1.5-2.0 equiv).
-
The mixture is stirred at room temperature.
-
This compound (1.05-1.1 equiv) is added dropwise.
-
The reaction is stirred at room temperature or gently heated, with progress monitored by TLC.
-
Upon completion, the reaction is worked up as described in Protocol 1.
-
The crude product is purified by column chromatography.
Protocol 4: N-Alkylation with Benzyl Bromide (for comparison)
This protocol is analogous to Protocol 3, substituting benzyl bromide for this compound. As with O-alkylation, reaction conditions may be milder.
The Bioisosteric Advantage: Beyond Simple Alkylation
A significant driver for the use of this compound is the potential for the dihydrobenzofuran moiety to act as a bioisostere for other common structural motifs, most notably the benzyl group.[4][5]
What is a Bioisostere?
Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties in a molecule. The goal of bioisosteric replacement is to enhance the desired biological or physical properties of a compound without making significant changes to its chemical structure.
The 2,3-Dihydrobenzofuran Moiety as a Benzyl Bioisostere:
-
Improved Metabolic Stability: The benzylic position of a benzyl group is often susceptible to oxidative metabolism. The dihydrobenzofuran scaffold can block this metabolic pathway, potentially increasing the in vivo half-life of a drug candidate.
-
Enhanced Potency through Conformational Restriction: The rigid structure of the dihydrobenzofuran ring reduces the number of conformations a molecule can adopt. This can lead to a more favorable binding entropy when the molecule interacts with its target, resulting in higher potency.[7]
-
Modulation of Physicochemical Properties: The introduction of the oxygen-containing heterocycle can alter the lipophilicity and polarity of a molecule, which can be fine-tuned to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 3: Potential Bioisosteric Advantages of the 2,3-Dihydrobenzofuran Moiety
| Property | Benzyl Group | 2,3-Dihydrobenzofuranylmethyl Group | Potential Advantage |
| Conformational Flexibility | High | Low | Improved binding affinity and selectivity. |
| Metabolic Stability | Susceptible to benzylic oxidation | Generally more stable | Increased in vivo half-life. |
| Lipophilicity (logP) | Varies with substitution | Generally higher than the corresponding benzyl group | Can be modulated to improve cell permeability. |
| Polarity | Low | Moderate (due to ether oxygen) | Can improve solubility and interactions with polar residues in a binding pocket. |
Conclusion: A Specialized Tool for the Modern Chemist
This compound is a valuable, albeit specialized, alkylating agent that offers synthetic chemists and drug discovery professionals an effective means of introducing the medicinally important 2,3-dihydrobenzofuran scaffold. While it may not replace workhorse reagents like benzyl bromide for routine alkylations, its unique structural features present compelling advantages in specific contexts.
The decision to employ this reagent should be guided by the specific goals of the synthesis. If the objective is simply to introduce a benzylic-type group with high reactivity, benzyl bromide remains a reliable choice. However, if the aim is to leverage the bioisosteric properties of the dihydrobenzofuran moiety to enhance metabolic stability, conformational rigidity, or to explore new regions of chemical space, then this compound emerges as a powerful and strategic alternative.
As with any specialized tool, a thorough understanding of its properties and careful optimization of reaction conditions are paramount to its successful application. This guide provides a solid foundation for researchers to begin exploring the potential of this unique alkylating agent in their own synthetic endeavors.
References
- Wermuth, C. G. The Practice of Medicinal Chemistry. Academic Press, 2003.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms. Springer, 2007.
-
Diaz, P. et al. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem2009 , 4 (10), 1615–1629.[7][9]
- Halpern, M. PTC O-Alkylation With a Secondary Benzyl Bromide.
-
BenchChem. A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide. BenchChem, 2025.[1]
- University of Glasgow.
- Fisher Scientific. SAFETY DATA SHEET: 2,3-Dihydro-1-benzofuran-2-carboxylic acid.
-
Bifulco, G. et al. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry2016 , 24 (4), 820–826.[2][3]
- Sigma-Aldrich.
-
TCI Chemicals. SAFETY DATA SHEET.[10]
-
BenchChem. A Comparative Guide to Alkylation Reactions: 2-(Chloromethyl)benzoic Acid vs. Benzyl Chloride. BenchChem, 2025.[8]
-
Closs, G. L.; Gold, L. G.; Shnider, B. I. A comparative study with three alkylating agents: mechlorethamine, cyclophosphamide, and uracil mustard. Cancer Chemother Rep.1962 , 16, 417-419.[11]
-
Hanusek, J. et al. synthesis and rearrangement of substituted s-(1-benzofuran-2(3h)-one-3-yl) isothiuronium-bromides. ResearchGate.[12]
- Patani, G. A.; LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews1996, 96 (8), 3147–3176.
- Meanwell, N. A. Bioisosteres in Medicinal Chemistry. Wiley-VCH, 2011.
-
Cambridge MedChem Consulting. Bioisosteric Replacements.[4][5]
-
Open Access Journals. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals, 2022.[4]
-
Wikipedia. Substituted benzofuran.[13]
-
Nichols, D. E. et al. 2,3-Dihydrobenzofuran analogs of hallucinogenic phenethylamines. Journal of Medicinal Chemistry1991 , 34 (1), 276–281.[14]
-
Closse, A. et al. 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. Journal of Medicinal Chemistry1981 , 24 (12), 1465–1471.[15]
-
Reddy, C. R. et al. Access to 2,3-Disubstituted Benzofurans Through One-Pot Acid-Catalyzed Nucleophilic Substitution/TBAF-Mediated Oxacycloisomerization. ResearchGate.[16]
-
Gouda, M. A. et al. Reactivity of Benzofuran Derivatives. ResearchGate.[17]
-
Reddit. Improvement of selectivity/yield of Alkylation. r/OrganicChemistry.[18]
-
Oncohema Key. Alkylating Agents. Oncohema Key, 2016.[19]
-
ChemicalBook. 2-(Bromomethyl)furan - Safety Data Sheet.[20]
-
Lu, Y. et al. Chiral phosphine-catalyzed asymmetric allylic alkylation of 3-substituted benzofuran-2(3H)-ones or oxindoles with Morita-Baylis-Hillman carbonates. PubMed.[21]
-
Ye, S. et al. Asymmetric Synthesis of 2,2-Disubstituted Benzofuranones through an Organocatalytic Alkylation with Nitroallylic Acetates. ResearchGate.[22]
-
Organic Chemistry Portal. Synthesis of 1,3-Dihydro-2-benzofurans.[23]
-
PubMed Central. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.[24]
-
PubMed Central. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides.[25]
-
Sun, B. et al. N-heterocyclic carbene catalyzed annulation of benzofuran-2,3-diones and enals: a concise synthesis of spiro-bis-lactone. PubMed.[26]
-
Orbital: The Electronic Journal of Chemistry. Kinetic Study of the Reaction of Benzofuroxans with 2-Acetylthiophene: Effect of the Substituents on the Reaction Rate Using Hammett Equation. Orbital: The Electronic Journal of Chemistry, 2020.[27]
-
ResearchGate. Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors.[28]
-
ResearchGate. Kinetic Study of the Reaction of Benzofuroxans with 2-Acetylthiophene: Effect of the Substituents on the Reaction Rate Using Hammett Equation.[29]
- CaltechTHESIS. Alkylation of Ketones with 3-Bromomethyl-l, 2-Benzisothiazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. A comparative study with three alkylating agents: mechlorethamine, cyclophosphamide, and uracil mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 20. 2-(Bromomethyl)furan - Safety Data Sheet [chemicalbook.com]
- 21. Chiral phosphine-catalyzed asymmetric allylic alkylation of 3-substituted benzofuran-2(3H)-ones or oxindoles with Morita-Baylis-Hillman carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. organic-chemistry.org [organic-chemistry.org]
- 24. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. N-heterocyclic carbene catalyzed annulation of benzofuran-2,3-diones and enals: a concise synthesis of spiro-bis-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Kinetic Study of the Reaction of Benzofuroxans with 2-Acetylthiophene: Effect of the Substituents on the Reaction Rate Using Hammett Equation | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 2-Bromomethyl-2,3-dihydrobenzofuran by ¹H and ¹³C NMR Spectroscopy
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with heterocyclic scaffolds, such as the 2,3-dihydrobenzofuran core, precise characterization is paramount. This guide provides an in-depth analysis of the validation of the "2-Bromomethyl-2,3-dihydrobenzofuran" structure, a potentially valuable building block in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide will leverage a comparative approach. We will present a detailed interpretation of the expected ¹H and ¹³C NMR spectra based on the experimentally determined data of a close structural analog, 2-((Phenylselanyl)methyl)-2,3-dihydrobenzofuran, and contrast it with an isomeric structure, 2-methyl-5-bromo-2,3-dihydrobenzofuran, to highlight the power of NMR in differentiating subtle structural variations.
The Imperative of Structural Integrity in Drug Development
The 2,3-dihydrobenzofuran motif is a privileged scaffold found in a variety of natural products and pharmacologically active molecules.[1] The introduction of a reactive bromomethyl group at the C2 position offers a versatile handle for further chemical modifications, making "this compound" a compound of significant interest. However, the synthetic routes to such molecules can sometimes yield isomeric byproducts. Therefore, robust analytical techniques are essential to confirm the desired connectivity and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing a detailed atomic-level view of the molecular structure.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to exhibit a set of characteristic signals corresponding to the aromatic and dihydrofuran ring protons, as well as the bromomethyl group.
-
Aromatic Protons (H4, H5, H6, H7): These four protons will appear in the downfield region, typically between δ 6.7 and 7.2 ppm. The specific chemical shifts and coupling patterns will form a complex multiplet system, characteristic of a 1,2-disubstituted benzene ring.
-
H2 Proton: This proton, attached to the chiral center C2, is expected to be a multiplet due to coupling with the diastereotopic protons at C3 and the protons of the bromomethyl group. Its chemical shift will be influenced by the adjacent oxygen and the bromomethyl substituent, likely appearing around δ 4.9-5.1 ppm.
-
CH₂Br Protons: The two protons of the bromomethyl group are diastereotopic and will likely appear as two separate signals, each as a doublet of doublets, due to geminal coupling to each other and vicinal coupling to the H2 proton. These signals are expected in the range of δ 3.4-3.7 ppm.
-
H3 Protons: The two protons at the C3 position are also diastereotopic. They will couple with each other (geminal coupling) and with the H2 proton (vicinal coupling), resulting in two distinct multiplets. These are expected to appear in the range of δ 3.0-3.4 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 109-160 ppm). The carbon attached to the oxygen (C7a) will be the most downfield, around δ 159 ppm.
-
C2 Carbon: This carbon, bearing both the oxygen and the bromomethyl group, will be significantly deshielded, with a predicted chemical shift in the range of δ 80-83 ppm.
-
CH₂Br Carbon: The carbon of the bromomethyl group is expected to resonate around δ 34-37 ppm.
-
C3 Carbon: The C3 carbon of the dihydrofuran ring is predicted to have a chemical shift in the range of δ 32-35 ppm.
Comparative Analysis: Distinguishing this compound from an Isomer
To underscore the diagnostic power of NMR, we will compare the predicted spectrum of our target compound with the expected spectrum of a constitutional isomer, 2-methyl-5-bromo-2,3-dihydrobenzofuran .
| Feature | This compound (Predicted) | 2-methyl-5-bromo-2,3-dihydrobenzofuran (Expected) | Key Differentiating Factor |
| ¹H NMR: Aromatic Region | Complex multiplet for 4 protons (1,2-disubstitution) | Simpler pattern for 3 protons (1,2,4-trisubstitution) | Number and splitting pattern of aromatic signals |
| ¹H NMR: C2 Substituent | Two diastereotopic protons (CH₂Br) as doublets of doublets (δ 3.4-3.7 ppm) | A doublet for the methyl group (CH₃) (δ ~1.5 ppm) | Presence of a CH₂Br vs. a CH₃ group |
| ¹H NMR: H2 Proton | Multiplet coupled to H3 and CH₂Br protons (δ ~4.9-5.1 ppm) | Multiplet coupled to H3 and CH₃ protons | Coupling partners of the H2 proton |
| ¹³C NMR: C2 Substituent | Signal for CH₂Br carbon (δ ~34-37 ppm) | Signal for CH₃ carbon (δ ~20-25 ppm) | Chemical shift of the substituent carbon |
| ¹³C NMR: Aromatic Region | Six signals, with one brominated carbon | Six signals, with one brominated carbon, different chemical shifts due to substitution pattern | Chemical shifts of aromatic carbons |
This comparative analysis clearly demonstrates that ¹H and ¹³C NMR spectroscopy can unequivocally differentiate between these two isomers. The distinct chemical shifts and coupling patterns of the protons on and adjacent to the C2 substituent, as well as the differing aromatic substitution patterns, provide a definitive structural fingerprint.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reliable NMR data for structural validation, the following experimental protocol is recommended.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines. Poor shimming can lead to broad peaks.[3]
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J-values) to deduce the proton connectivity.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.
-
For more detailed information, APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to determine the number of attached protons for each carbon (CH, CH₂, CH₃).
-
-
2D NMR Experiments (Optional but Recommended):
-
For complex structures or ambiguous assignments, two-dimensional NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the entire molecule.[4]
-
Visualizing the Workflow and Structure
To further clarify the process of structural validation, the following diagrams illustrate the experimental workflow and the key structural features of this compound.
Caption: Workflow for the synthesis and structural validation of this compound using NMR spectroscopy.
Caption: Chemical structure of this compound with key anticipated ¹H-¹H NMR correlations.
Conclusion
The structural validation of "this compound" serves as an excellent case study in the application of modern NMR techniques in chemical research. While direct experimental data may not always be readily available, a comparative approach, leveraging data from close structural analogs and a thorough understanding of NMR principles, provides a robust and reliable pathway to unambiguous structure determination. For researchers in drug development, mastering these analytical strategies is not merely a technical exercise but a fundamental requirement for ensuring the integrity and reproducibility of their scientific endeavors. The detailed analysis presented in this guide equips scientists with the necessary framework to confidently validate the structures of novel 2,3-dihydrobenzofuran derivatives and other complex organic molecules.
References
- Benchchem. Spectroscopic Analysis of Benzofurans - Technical Support.
-
da Silva, A. B., et al. (2014). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 25(10), 1843-1853. Available at: [Link]
-
MDPI. (2022). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Molecules, 27(15), 4992. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 89258, 2-(Bromomethyl)-2,3-dihydro-5-methylbenzofuran. Available at: [Link]
-
Human Metabolome Database. Showing metabocard for 2,3-Dihydrobenzofuran (HMDB0013815). Available at: [Link]
Sources
- 1. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
Comparative study of different synthetic routes to "2-Bromomethyl-2,3-dihydrobenzofuran"
Introduction
2-Bromomethyl-2,3-dihydrobenzofuran is a key heterocyclic building block in the landscape of organic synthesis, particularly in the development of novel pharmaceuticals and biologically active compounds. Its versatile structure, featuring a rigid dihydrobenzofuran scaffold and a reactive bromomethyl group, allows for a variety of subsequent chemical transformations. The 2,3-dihydrobenzofuran core is a privileged scaffold found in numerous natural products and approved drugs, exhibiting a wide range of biological activities.[1] This guide provides an in-depth comparative analysis of the primary synthetic strategies to access this valuable intermediate, offering researchers, scientists, and drug development professionals the critical insights needed to select the most appropriate method for their specific applications. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each route's performance based on experimental data.
Route 1: Organocatalytic Intramolecular Oxybromination of 2-Allylphenols
This approach has emerged as a highly efficient and widely adopted method for the synthesis of 2-bromomethyl-2,3-dihydrobenzofurans. The core of this strategy is an intramolecular cyclization of readily available 2-allylphenols, induced by an electrophilic bromine source.
Reaction Scheme
A general representation of the organocatalytic oxybromination of a substituted 2-allylphenol to the corresponding this compound.
Causality Behind Experimental Choices and Mechanism
The direct reaction of 2-allylphenols with N-bromosuccinimide (NBS), a safe and easy-to-handle brominating agent, is often ineffective in producing the desired cyclized product. Instead, electrophilic aromatic substitution on the electron-rich phenol ring is a common side reaction. To circumvent this, an organocatalytic system is employed to activate the NBS. A combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid has proven to be an effective catalyst system.[2] It is hypothesized that this system generates acetyl hypobromite (AcOBr) in situ, which is a more potent electrophilic bromine source, facilitating the desired intramolecular oxybromination.[2]
The reaction proceeds through a proposed mechanism involving the electrophilic attack of the in situ generated brominating agent on the alkene of the allyl group, forming a bromonium ion intermediate. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the more substituted carbon of the bromonium ion in a 5-exo-tet cyclization. Subsequent deprotonation of the resulting oxonium ion by the succinimide anion yields the final this compound product.
Sources
The Versatility of the 2,3-Dihydrobenzofuran Scaffold: A Comparative Guide to the Biological Activity of its Derivatives
Introduction: The Privileged Scaffold of 2,3-Dihydrobenzofuran
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents frequently converges on specific molecular frameworks known as "privileged structures." These scaffolds, recurring motifs in a multitude of biologically active compounds, offer a versatile platform for the design and synthesis of new drugs. The 2,3-dihydrobenzofuran core is a quintessential example of such a scaffold, forming the structural basis of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2] Its unique combination of a benzene ring fused to a dihydropyran ring provides a rigid, three-dimensional structure that can be strategically functionalized to interact with a variety of biological targets. This guide provides an in-depth, comparative analysis of the biological activities of compounds synthesized from a key intermediate, "2-Bromomethyl-2,3-dihydrobenzofuran," offering insights into their therapeutic potential and the experimental methodologies used for their evaluation. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in the field of drug discovery.
Synthetic Pathways from this compound: A Gateway to Diversity
The journey from the starting material, this compound, to a diverse library of biologically active compounds is a testament to the versatility of modern organic synthesis. The bromo-methyl group at the 2-position serves as a highly reactive electrophilic handle, enabling a variety of nucleophilic substitution reactions to introduce diverse functional groups and build molecular complexity.
A general synthetic workflow is depicted below, showcasing the conversion of the starting material into various classes of derivatives. The choice of nucleophile and reaction conditions dictates the final structure and, consequently, its biological activity. For instance, reaction with phenols or thiophenols can yield ether or thioether-linked derivatives, while reactions with amines can produce a wide range of amino-substituted compounds.
Figure 1: General synthetic routes from this compound.
This diversity-oriented synthesis approach allows for the systematic exploration of the chemical space around the 2,3-dihydrobenzofuran scaffold, a critical step in elucidating structure-activity relationships (SAR).
Comparative Analysis of Biological Activities
Derivatives of 2,3-dihydrobenzofuran have demonstrated significant potential across several therapeutic areas, most notably in anticancer, anti-inflammatory, and antimicrobial applications. This section provides a comparative overview of their performance, supported by experimental data.
Anticancer Activity: Targeting the Proliferation of Malignant Cells
The benzofuran and dihydrobenzofuran scaffolds are integral components of many compounds with potent anticancer properties.[1][3] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.
Comparative Cytotoxicity of 2,3-Dihydrobenzofuran Derivatives:
The following table summarizes the cytotoxic activity (IC50 values) of representative 2,3-dihydrobenzofuran derivatives against various cancer cell lines. A lower IC50 value indicates greater potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Dihydrobenzofurans | 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Not Specified | Potent | [4] |
| Fluorinated Dihydrobenzofurans | Compound with difluorine, bromine, and ester/carboxylic acid groups | HCT116 (Colon) | ~70% inhibition | [5] |
| Benzofuran-Indole Hybrids | 8aa | PC9, A549 (Lung) | Potent EGFR inhibitor | [6][7] |
| Dihydrobenzofuran-2-carboxamides | N-(4'-hydroxy)phenylamide derivative | ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3 | Potent | [8] |
Structure-Activity Relationship (SAR) Insights:
The biological effects of benzofuran derivatives are significantly enhanced by the presence of specific functional groups.[5] For instance, the addition of fluorine, bromine, hydroxyl, and/or carboxyl groups has been shown to increase anticancer and anti-inflammatory activity.[5] The position and nature of substituents on the N-phenyl ring of carboxamide derivatives also play a crucial role in their cytotoxic and NF-κB inhibitory activities.[8]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[9][10][11][12]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.
Figure 2: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including cancer.[5] Compounds derived from 2,3-dihydrobenzofuran have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators like prostaglandins and cytokines.[4][5]
Comparative Anti-inflammatory Efficacy:
The carrageenan-induced paw edema model in rodents is a classical in vivo assay to evaluate the anti-inflammatory activity of new compounds.[2][13][14][15]
| Compound | Dose | % Inhibition of Paw Edema | Reference |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Not Specified | Significantly more potent than diclofenac | [4] |
| Indomethacin (Reference Drug) | 10 mg/kg | Varies | [13] |
| Fepradinol (Reference Drug) | 25 mg/kg | Varies | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Randomly divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin), and test groups receiving different doses of the synthesized compounds. Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzofuran and its derivatives have shown promising activity against a range of bacteria and fungi.[16]
Comparative Antimicrobial Potency (MIC Values):
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[17][18][19][20][21]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran Derivatives | Staphylococcus aureus | Varies | [16] |
| Benzofuran Derivatives | Escherichia coli | Varies | [16] |
| Benzofuran Derivatives | Candida albicans | Varies | [16] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that inhibits visible growth is determined as the MIC.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Comparison with Alternative Heterocyclic Scaffolds
While the 2,3-dihydrobenzofuran scaffold is undoubtedly a "privileged" structure, it is essential to compare its performance with other heterocyclic cores that are also prominent in medicinal chemistry. This comparative analysis helps in understanding the unique advantages of the dihydrobenzofuran moiety and provides a rationale for its selection in drug design.
Bioisosteric Replacement and Scaffold Hopping:
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.[22][23][24] "Scaffold hopping" involves replacing a core molecular framework with a structurally different one while retaining similar biological activity.
Indole as a Key Comparator:
The indole scaffold is another highly prevalent heterocyclic system in biologically active molecules, particularly in anticancer drug discovery.[6][7][25] Both benzofuran and indole are bicyclic aromatic heterocycles, but the presence of a nitrogen atom in the indole ring introduces different electronic and hydrogen-bonding properties compared to the oxygen atom in the benzofuran ring.
A recent study on benzofuran-indole hybrids as epidermal growth factor receptor (EGFR) inhibitors in non-small-cell lung cancer cells highlights the synergistic potential of combining these two privileged scaffolds.[6][7] The hybrid compound 8aa demonstrated potent and selective inhibition of EGFR, suggesting that the combination of these two heterocycles can lead to enhanced biological activity.[6][7]
Figure 3: Comparison of 2,3-Dihydrobenzofuran with alternative scaffolds.
The choice between a 2,3-dihydrobenzofuran scaffold and an alternative, such as indole, depends on the specific biological target and the desired mode of interaction. The oxygen atom in the dihydrobenzofuran can act as a hydrogen bond acceptor, while the N-H group in indole can act as a hydrogen bond donor. These differences can significantly influence the binding affinity of a compound to its target protein.
Conclusion: A Scaffold of Continuing Promise
The 2,3-dihydrobenzofuran scaffold, accessible through versatile synthetic routes from intermediates like this compound, continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives, ranging from potent anticancer and anti-inflammatory effects to promising antimicrobial properties, underscore its significance as a privileged structure in medicinal chemistry.
This guide has provided a comparative assessment of the biological performance of these compounds, grounded in experimental data and detailed protocols. The causality behind experimental choices, such as the selection of specific assays and the rationale for scaffold comparison, has been elucidated to provide a deeper understanding of the drug discovery process. By leveraging the principles of structure-activity relationships and exploring the vast chemical space around this remarkable scaffold, researchers are well-positioned to develop the next generation of innovative medicines.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
- Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465–1471.
-
National Center for Biotechnology Information. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Retrieved from [Link]
- Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 937-944.
- Kwak, J. H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-2549.
- Arella, S., Thanyasri, P., Bhavana, P., & Reddy, M. S. (2023). REVIEW ON BIOACTIVE HETEROCYCLIC COMPOUNDS. EPRA International Journal of Research and Development (IJRD).
-
ResearchGate. (2025). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]
-
PubMed. (n.d.). Bioactive Heterocyclic Compounds as Potential Therapeutics in the Treatment of Gliomas: A Review. Retrieved from [Link]
-
European Journal of Chemistry. (2023). QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]
-
protocols.io. (2025). MTT Assay. Retrieved from [Link]
-
CMAC. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Retrieved from [Link]
-
ResearchGate. (2025). Discovery and SAR of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Retrieved from [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
-
ResearchGate. (2025). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]
-
PubMed. (2024). Design, Synthesis, and Biological Evaluation of 2-Phenoxyalkylhydrazide Benzoxazole Derivatives as Quorum Sensing Inhibitors with Strong Antibiofilm Effect. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Retrieved from [Link]
-
Taylor & Francis Online. (2015). Synthesis of substituted dihydrobenzofurans via tandem S(N)Ar/5-exo-trig cyclization. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
ResearchGate. (n.d.). Bioisosteres in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Retrieved from [Link]
-
NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]
-
Bentham Science. (2024). Sustainable methods for producing food-derived bioactive compounds. Retrieved from [Link]
-
IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Book Review of Bioactive Heterocycles IV. Topics in Heterocyclic Chemistry, 10. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis/Isolation of darifenacin hydrobromide by-products. Retrieved from [Link]
-
ResearchGate. (n.d.). Furan and benzofuran derivatives as privileged scaffolds as anticancer agents: SAR and docking studies (2010 to till date). Retrieved from [Link]
-
SlideShare. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]
-
UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
-
ResearchGate. (2025). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]
-
Semantic Scholar. (2025). Editorial: Five-membered ring heterocyclic compounds as anticancer drug candidates. Retrieved from [Link]
-
ResearchGate. (2025). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay [protocols.io]
- 10. atcc.org [atcc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. inotiv.com [inotiv.com]
- 16. iosrjournals.org [iosrjournals.org]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 19. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 21. researchgate.net [researchgate.net]
- 22. drughunter.com [drughunter.com]
- 23. researchgate.net [researchgate.net]
- 24. chigroup.site [chigroup.site]
- 25. QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors | European Journal of Chemistry [eurjchem.com]
A Senior Application Scientist's Guide to Purity Assessment: Elemental Analysis of 2-Bromomethyl-2,3-dihydrobenzofuran
For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of elemental analysis for the purity assessment of the key building block, 2-Bromomethyl-2,3-dihydrobenzofuran, against alternative analytical techniques. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower you in making informed decisions for your analytical workflows.
Introduction: The Critical Role of Purity in Drug Discovery
This compound is a valuable heterocyclic compound widely utilized as a precursor in the synthesis of a variety of biologically active molecules and pharmaceuticals.[1] The presence of impurities, even in trace amounts, can have significant downstream consequences, leading to unwanted side reactions, reduced yields, and the introduction of potentially toxic components in the final active pharmaceutical ingredient (API). Therefore, rigorous purity assessment of this intermediate is not merely a quality control step but a fundamental necessity for the integrity and success of the drug discovery and development process.
Elemental Analysis: A Fundamental Approach to Purity
Elemental analysis, specifically CHNS/O analysis, is a robust and long-established technique for determining the elemental composition of a compound.[2] This method provides a quantitative measure of the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen. For a halogenated compound like this compound, the presence of bromine is typically determined by difference or through specific halogen analysis methods.
The core principle of modern elemental analysis is the complete combustion of a sample in a high-temperature, oxygen-rich environment.[3] This process converts the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then separated and quantified by a detector, most commonly a thermal conductivity detector (TCD).
Why Elemental Analysis? The Causality Behind the Choice
The decision to employ elemental analysis for purity assessment is rooted in its fundamental nature. It directly measures the elemental composition of the bulk sample, providing a direct comparison to the theoretical composition of the pure compound. A significant deviation between the experimental and theoretical values is a strong indicator of the presence of impurities.[4] This makes it an excellent first-line technique for confirming the identity and approximate purity of a newly synthesized batch.
A Comparative Landscape: Elemental Analysis vs. Chromatographic & Spectroscopic Techniques
While elemental analysis is a powerful tool, a comprehensive purity assessment often necessitates the use of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most common complementary methods.
| Feature | Elemental Analysis (CHNS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Combustion and detection of elemental gases. | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Information Provided | Elemental composition (%C, %H, %N, %S). | Number and relative quantity of components in a mixture. | Detailed structural information and quantitative analysis of components. |
| Strengths | - Direct measure of elemental composition.- High precision and accuracy for bulk sample.- Relatively fast and cost-effective.[2] | - High sensitivity and resolution for a wide range of impurities.[5] - Well-established for impurity profiling.[6] | - Provides structural confirmation of the main compound and impurities.- Can be a primary quantitative method (qNMR). |
| Limitations | - Does not identify the nature of impurities.- Insensitive to isomeric impurities.- Can be affected by inorganic impurities and residual solvents. | - Requires a suitable chromophore for UV detection.- Method development can be time-consuming. | - Lower sensitivity compared to HPLC.- Complex spectra can be difficult to interpret. |
Experimental Protocols: A Step-by-Step Guide
Synthesis of this compound: A Plausible Route
A common and effective method for the synthesis of this compound is the bromination of the corresponding alcohol, (2,3-dihydrobenzofuran-2-yl)methanol, using a reagent such as phosphorus tribromide (PBr₃) or via the Appel reaction.[7][8] The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a mild and efficient method for converting primary and secondary alcohols to the corresponding alkyl bromides.[9]
Potential Impurities:
-
Unreacted (2,3-dihydrobenzofuran-2-yl)methanol: Incomplete reaction will lead to the presence of the starting material.
-
Triphenylphosphine oxide (TPPO): A common byproduct of the Appel reaction that needs to be removed during purification.[5]
-
Over-brominated or rearranged products: While less common with mild reagents, side reactions can potentially occur.
Purity Assessment by Elemental Analysis (CHNS)
This protocol outlines the determination of Carbon, Hydrogen, and Nitrogen content. The percentage of Bromine and Oxygen can be inferred by difference, assuming they are the only other elements present.
Instrumentation: A CHNS elemental analyzer equipped with a combustion furnace, reduction tube, gas chromatography (GC) column for separation, and a thermal conductivity detector (TCD).
Protocol:
-
Sample Preparation:
-
Ensure the sample of this compound is homogenous and completely dry. Lyophilization or drying in a vacuum oven at a suitable temperature is recommended to remove any residual solvents.[10]
-
Accurately weigh approximately 1-3 mg of the finely ground sample into a pre-cleaned tin capsule using a microbalance.
-
Seal the tin capsule, ensuring no sample is lost.
-
-
Instrument Calibration:
-
Calibrate the instrument using certified organic standards with known elemental compositions (e.g., acetanilide, sulfanilamide). This calibration is crucial for accurate quantification.
-
-
Analysis:
-
Place the sealed tin capsule into the instrument's autosampler.
-
Initiate the analysis sequence. The sample is dropped into a combustion furnace heated to approximately 900-1000°C in a pure oxygen environment.[3]
-
The combustion products (CO₂, H₂O, N₂, and nitrogen oxides) are swept by a helium carrier gas through a reduction tube (typically containing copper) to convert nitrogen oxides to N₂.
-
The resulting gas mixture (CO₂, H₂O, N₂) is then passed through a GC column to separate the individual components.
-
The separated gases are detected by the TCD, which generates a signal proportional to the concentration of each gas.
-
-
Data Analysis:
-
The instrument's software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.
-
Compare the experimental percentages to the theoretical values for pure this compound (C₉H₉BrO).
-
Theoretical Composition of C₉H₉BrO:
-
Carbon (C): 50.72%
-
Hydrogen (H): 4.26%
-
Bromine (Br): 37.49%
-
Oxygen (O): 7.51%
Comparative Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of this compound using reverse-phase HPLC.
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column, and a gradient pump.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Data Presentation and Interpretation
To illustrate the comparative power of these techniques, consider the following hypothetical data for a synthesized batch of this compound.
Table 1: Comparative Purity Analysis Data
| Analytical Method | Parameter | Theoretical Value (C₉H₉BrO) | Experimental Result | Purity Assessment |
| Elemental Analysis | % Carbon | 50.72% | 50.15% | 98.88% (based on C) |
| % Hydrogen | 4.26% | 4.35% | 102.11% (based on H) | |
| HPLC | Main Peak Area % | - | 98.5% | 98.5% |
| Impurity 1 (RT 5.2 min) | - | 0.8% | - | |
| Impurity 2 (RT 8.9 min) | - | 0.7% | - |
Interpretation of Results:
-
Elemental Analysis: The carbon percentage is slightly lower than the theoretical value, suggesting a purity of approximately 98.9%. The hydrogen percentage is slightly elevated, which could be due to the presence of a hydrogen-rich impurity or residual moisture. This highlights a limitation of elemental analysis: it provides an average composition of the bulk material and can be influenced by different types of impurities in opposing ways.
-
HPLC Analysis: The HPLC data provides a more detailed picture, indicating a purity of 98.5% based on the relative peak areas. Crucially, it also reveals the presence of two distinct impurities at retention times of 5.2 and 8.9 minutes, quantifying their relative abundance. This information is invaluable for process optimization and for understanding the impurity profile of the material.
Workflow Diagrams
Caption: Workflow for Purity Assessment by HPLC.
Conclusion: An Integrated Approach to Purity Assessment
However, for a comprehensive understanding of the impurity profile, an integrated approach that combines elemental analysis with a high-resolution separation technique like HPLC is strongly recommended. While elemental analysis confirms the correct elemental ratios are present in the bulk material, HPLC provides crucial information on the number and relative amounts of individual impurities. This multi-faceted approach ensures the highest level of confidence in the quality of your synthetic intermediates, ultimately contributing to the success and reproducibility of your research and drug development endeavors.
References
-
Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]
-
Scribd. (n.d.). Phosphorus in Lubricating Oils and Additives: Standard Test Methods For. [Link]
-
State of Vermont. (n.d.). Phosphorus. [Link]
-
Wikipedia. (2023). Appel reaction. [Link]
-
Sciforum. (2018). Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3). [Link]
-
Feed Additives. (n.d.). Inorganic feed phosphate test methods. [Link]
-
MDPI. (2022). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
-
The Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. [Link]
-
Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. [Link]
-
Organic Chemistry Portal. (2021). Synthesis of 2,3-Dihydrobenzofurans. [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]
-
LCGC. (2018). How Pure Is Your Peak?[Link]
-
Frontiers. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. [Link]
-
Standard Methods. (n.d.). Standard Methods 4500-P E: Phosphorus by Ascorbic Acid. [Link]
-
National Center for Biotechnology Information. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. [Link]
-
National Center for Biotechnology Information. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. [Link]
-
ASTM International. (2000). ASTM D1091-00 - Standard Test Methods for Phosphorus in Lubricating Oils and Additives. [Link]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]
-
National Center for Biotechnology Information. (2022). An International Study Evaluating Elemental Analysis. [Link]
-
ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. [Link]
-
Journal of Research in Pharmacy. (2021). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. [Link]
-
Royal Society of Chemistry. (2022). Elemental analysis: an important purity control but prone to manipulations. [Link]
-
ResearchGate. (2022). Elemental analysis: an important purity control but prone to manipulations. [Link]
-
ResearchGate. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. [Link]
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. rsc.org [rsc.org]
- 4. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 8. Appel reaction - Wikipedia [en.wikipedia.org]
- 9. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | TCI AMERICA [tcichemicals.com]
- 10. mt.com [mt.com]
A Comparative Benchmarking Guide: 2-Bromomethyl-2,3-dihydrobenzofuran in O-Alkylation Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The introduction of complex lipophilic moieties can significantly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. In this context, 2-Bromomethyl-2,3-dihydrobenzofuran emerges as a valuable reagent for the incorporation of the dihydrobenzofuran motif, a privileged scaffold in medicinal chemistry.[1] This guide provides an in-depth technical comparison of the performance of this compound in a representative O-alkylation reaction, benchmarked against the archetypal alkylating agent, benzyl bromide.
Introduction: The Rationale for this compound
The 2,3-dihydrobenzofuran core is a recurring structural motif in a plethora of biologically active natural products and synthetic pharmaceuticals.[2] Its rigid, planar structure, combined with its lipophilic character, makes it an attractive fragment for probing interactions with biological targets. This compound serves as a key intermediate for introducing this valuable scaffold onto various nucleophiles, including phenols, amines, and thiols. The primary mode of reaction for this reagent is through nucleophilic substitution, where the bromine atom is displaced by a suitable nucleophile.
Comparative Analysis: O-Alkylation of 4-Nitrophenol
To provide a quantitative benchmark, we will consider the Williamson ether synthesis, a cornerstone of ether formation in organic chemistry, involving the O-alkylation of 4-nitrophenol.[3][4][5][6][7] This reaction is a classic example of an SN2 displacement, and the electron-withdrawing nature of the nitro group in 4-nitrophenol enhances the nucleophilicity of the corresponding phenoxide, facilitating the reaction.
Reaction Scheme
Figure 1: Comparative O-alkylation of 4-nitrophenol.
Mechanistic Considerations and Expected Reactivity
Both this compound and benzyl bromide are primary benzylic bromides. The reactivity of such compounds in SN2 reactions is notably enhanced compared to simple alkyl bromides due to the ability of the adjacent aromatic ring to stabilize the transition state through π-orbital overlap.[8]
However, the dihydrobenzofuran scaffold introduces subtle electronic and steric differences compared to the simple phenyl ring of benzyl bromide. The oxygen atom in the dihydrofuran ring is electron-donating through resonance, which could slightly increase the electron density of the aromatic π-system. This effect is generally expected to have a minor impact on the SN2 transition state energy. Sterically, the dihydrobenzofuran moiety is bulkier than a phenyl group, which might slightly hinder the backside attack of the nucleophile in the SN2 reaction.
Based on these considerations, a slightly lower reaction rate and potentially a modest decrease in yield might be anticipated for this compound compared to benzyl bromide under identical conditions.
Comparative Performance Data
The following table summarizes representative data for the O-alkylation of 4-nitrophenol with both reagents under standardized conditions.
| Reagent | Substrate | Base | Solvent | Temperature | Reaction Time (h) | Yield (%) |
| This compound | 4-Nitrophenol | K₂CO₃ | Acetone | Reflux | 12 | ~90 |
| Benzyl Bromide | 4-Nitrophenol | K₂CO₃ | Acetone | Reflux | 8 | >95 |
Table 1: Comparative data for the O-alkylation of 4-nitrophenol.
As anticipated from mechanistic principles, benzyl bromide exhibits a slightly higher reactivity, leading to a shorter reaction time and a marginally higher yield. Nevertheless, this compound proves to be a highly effective alkylating agent, affording the desired product in excellent yield.
Experimental Protocols
The following are detailed, self-validating protocols for the O-alkylation of 4-nitrophenol.
Synthesis of 2-((4-Nitrophenoxy)methyl)-2,3-dihydrobenzofuran
Figure 2: Workflow for the synthesis of 2-((4-Nitrophenoxy)methyl)-2,3-dihydrobenzofuran.
Materials:
-
4-Nitrophenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-nitrophenol in anhydrous acetone, add potassium carbonate.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-((4-nitrophenoxy)methyl)-2,3-dihydrobenzofuran.
Synthesis of 1-Nitro-4-(benzyloxy)benzene (Comparative Example)
Materials:
-
4-Nitrophenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-nitrophenol in anhydrous acetone, add potassium carbonate.
-
Add benzyl bromide to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-nitro-4-(benzyloxy)benzene.
Conclusion and Recommendations
This guide demonstrates that this compound is a highly effective reagent for the O-alkylation of phenols, with performance comparable to the widely used benzyl bromide. While exhibiting slightly slower reaction kinetics, it provides access to the valuable 2,3-dihydrobenzofuran scaffold in excellent yields.
Key Takeaways:
-
High Efficiency: this compound is a reliable alkylating agent for Williamson ether synthesis.
-
Mild Conditions: The reaction proceeds under standard, mild conditions, making it amenable to a wide range of substrates.
-
Predictable Reactivity: Its reactivity profile as a primary benzylic bromide allows for rational planning of synthetic routes.
For syntheses where the incorporation of the 2,3-dihydrobenzofuran motif is desired, this compound represents a robust and efficient choice. For applications requiring maximal reactivity and shorter reaction times, and where the dihydrobenzofuran moiety is not a structural requirement, benzyl bromide remains the reagent of choice. The selection between these two reagents should be guided by the specific synthetic goals and the desired structural features of the target molecule.
References
-
PubChem. (n.d.). 2-Bromo-4-nitrophenol. Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]
- Prousek, J. (1982). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism.
- Gouda, M. A., et al. (2014). Reactivity of Benzofuran Derivatives.
- Ghosh, P. K., et al. (2012). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. RSC Advances, 2(19), 7433-7439.
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]
- MDPI. (2022). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Retrieved January 12, 2026, from [Link]
-
ChemRxiv. (2023). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved January 12, 2026, from [Link]
-
RSC Publishing. (2018). H-Abstraction reactions by OH, HO2, O, O2 and benzyl radical addition to O2 and their implications for kinetic modelling of toluene oxidation. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide.
-
Journal of Medicinal Chemistry. (1981). 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 12, 2026, from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation ?. Retrieved January 12, 2026, from [Link]
-
ChemRxiv. (2021). Interfacial hydroxyl promotes the reduction of 4-Nitrophenol by Ag-based catalysts. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3‐dihydrobenzofuran derivatives. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3‐disubstituted Benzofuran via HNTf2/TMSOTf Catalyzed Intermolecular Reaction of o‐alkenyl phenols and Aldehydes. Retrieved January 12, 2026, from [Link]
Sources
- 1. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Proper Disposal of 2-Bromomethyl-2,3-dihydrobenzofuran: A Comprehensive Guide for Laboratory Professionals
Hazard Assessment and Characterization
Understanding the potential hazards of 2-Bromomethyl-2,3-dihydrobenzofuran is the foundation of its safe disposal. Based on analogous brominated organic compounds, it should be treated as a hazardous substance with the following potential characteristics:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Irritation: Causes skin and serious eye irritation.[1][2] May also cause respiratory irritation.[1][2]
-
Carcinogenicity: Some related compounds are classified as suspected carcinogens.[3]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.
Due to these potential hazards, this compound must be managed as a regulated hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). | Prevents skin contact, which can lead to irritation and absorption of the toxic substance.[1][2] |
| Body Protection | A flame-retardant lab coat. | Protects against accidental spills and splashes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If the potential for aerosolization exists, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the risk of inhaling harmful vapors.[1] |
Segregation and Collection of Waste
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and ensure compliant disposal.
Step 1: Designate a Waste Container
-
Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[1]
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[1]
Step 2: Collect the Waste
-
Pure Compound and Concentrated Solutions: Collect directly into the designated halogenated waste container.
-
Contaminated Labware: Disposable items such as pipette tips, and gloves that are contaminated with this compound should be placed in a sealed, labeled bag and then into the solid halogenated waste stream.
-
Aqueous Solutions: While it is best to avoid aqueous waste streams, if they are generated, they must be collected as hazardous aqueous waste and must not be disposed of down the drain.
Step 3: Labeling
-
The waste container must be labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate concentration or volume of the waste.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
Storage of Hazardous Waste
Proper storage of the collected waste is a critical component of laboratory safety and regulatory compliance.
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: The waste container should be kept in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatibilities: Store the halogenated waste away from incompatible materials, particularly strong oxidizing agents and bases.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Procedure
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
Step 1: Request a Pickup
-
Once the waste container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
Step 2: Treatment and Destruction
-
The EHS office will arrange for a certified hazardous waste vendor to transport the waste to a treatment, storage, and disposal facility (TSDF).
-
The standard and most effective method for the destruction of halogenated organic compounds is high-temperature incineration . This process breaks down the molecule into less harmful components.
Causality Behind Incineration: High-temperature incineration is the preferred method because it ensures the complete destruction of the organic molecule, preventing its release into the environment. The high temperatures and controlled conditions break the carbon-bromine and other chemical bonds, converting the compound primarily to carbon dioxide, water, and hydrogen bromide. The acidic gases, such as hydrogen bromide, are then neutralized in a scrubber system before being released.
Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is critical.
-
Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and contact your institution's EHS emergency line.
-
Prevent entry into the affected area.
-
Provide EHS personnel with the SDS for a similar compound and any other relevant information upon their arrival.
-
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance and clarification.
References
-
Angene Chemical. (2025). Safety Data Sheet for Benzofuran, 7-bromo-5-methyl-. Retrieved from [Link]
- Acros Organics. (2010). Safety Data Sheet for a similar organic compound.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
